4-Benzyloxy-2-methoxyphenylboronic acid
Description
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Properties
IUPAC Name |
(2-methoxy-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRDUFMMMZJZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514403 | |
| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-28-2 | |
| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on 4-Benzyloxy-2-methoxyphenylboronic acid (CAS Number 211495-28-2)
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core chemical, 4-Benzyloxy-2-methoxyphenylboronic acid, delving into its scientific applications and synthesis protocols.
Foreword
In the landscape of modern organic chemistry, certain reagents stand out for their versatility and enabling power in the synthesis of complex molecules. This compound is one such compound. Its strategic arrangement of a boronic acid, a methoxy group, and a benzyloxy protecting group on a phenyl ring makes it a highly valuable building block, particularly in the realms of pharmaceutical development and materials science. This document serves as a technical deep-dive, offering not just the what, but the why and how, behind the effective utilization of this reagent.
Part 1: Core Compound Analysis
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its successful application.
| Property | Value |
| CAS Number | 211495-28-2[1] |
| Molecular Formula | C₁₄H₁₅BO₄[1] |
| Molecular Weight | 258.08 g/mol |
| Appearance | White to off-white powder or crystals |
| Storage | Recommended to be stored in a cool, dry, and well-ventilated place.[2] |
Structural Significance
The efficacy of this compound stems from the interplay of its three key functional groups:
-
Boronic Acid: This moiety is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5] Boronic acids are favored for their stability, low toxicity, and the mild reaction conditions they tolerate.
-
Methoxy Group: Positioned ortho to the boronic acid, the methoxy group can influence the electronic and steric environment of the reaction center. This can play a role in modulating reactivity and selectivity during coupling reactions.
-
Benzyloxy Group: This group serves as a protecting group for a phenol.[6] It is stable under a wide range of reaction conditions but can be readily removed at a later synthetic stage, typically by hydrogenolysis, to unmask the phenol. This "masked phenol" is a crucial pharmacophore in many biologically active molecules.[6][7]
Part 2: The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a Nobel Prize-winning method for forming carbon-carbon bonds, and it is the primary application for this compound.[6][8][9] This powerful reaction is widely used in the pharmaceutical industry to construct the biaryl scaffolds that are common in many drugs.[6][9][10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for a successful reaction and often requires optimization for specific substrates.
A Validated Experimental Protocol
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Reaction Setup: In a flask purged with an inert gas (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the mixture with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Part 3: Strategic Implementation in Drug Discovery
The benzyloxy group is a key feature that makes this boronic acid particularly useful in the synthesis of bioactive compounds.[7]
The "Masked Phenol" Strategy
In many drug molecules, a phenolic hydroxyl group is essential for binding to the biological target. However, the presence of a free phenol can be problematic during a multi-step synthesis. The benzyloxy group acts as a stable protecting group that can be removed in a final step to reveal the active phenol.
Caption: The deprotection step to reveal the active phenolic compound.
This strategy has been employed in the synthesis of various classes of therapeutic agents, including kinase inhibitors and compounds targeting central nervous system disorders.[12][13]
Part 4: Safety and Handling
Proper handling of all chemical reagents is crucial for laboratory safety.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.[14]
-
Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[2]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15] If on skin, wash with plenty of soap and water.[15] If inhaled, move the person to fresh air.[14][15] If swallowed, rinse the mouth.[14] In all cases of significant exposure, seek medical attention.
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[15]
References
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National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-phenylboronic acid. PubChem Compound Database. Retrieved from [Link]
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AOBChem USA. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-2-bromo-1-methoxybenzene. PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, December 27). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. PubMed Central. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. Retrieved from [Link]
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ResearchGate. (2025, December 5). Synthesis of benzyloxycyanophenylboronic esters. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. PubMed Central. Retrieved from [Link]
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physical and chemical properties of 4-Benzyloxy-2-methoxyphenylboronic acid
An In-Depth Technical Guide to 4-Benzyloxy-2-methoxyphenylboronic Acid for Advanced Synthesis
Introduction: A Versatile Building Block for Modern Chemistry
This compound (CAS No. 211495-28-2) is a sophisticated bifunctional reagent of significant interest to researchers in drug discovery, medicinal chemistry, and materials science. Its structure is distinguished by three key features: a reactive boronic acid moiety, an electron-donating methoxy group, and a sterically influential, cleavable benzyloxy protecting group. This unique combination allows for its strategic incorporation into complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of its properties, a proposed synthetic route, and a detailed protocol for its application in the cornerstone Suzuki-Miyaura reaction, designed to equip researchers with the technical insights required for its successful utilization.
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory, influencing everything from reaction setup and solvent choice to purification and storage. While some experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and data from analogous compounds.
Key Data Summary
The core identifying and physical properties of this compound are summarized below.
| Property | Value | Source / Rationale |
| CAS Number | 211495-28-2 | [1] |
| Molecular Formula | C₁₄H₁₅BO₄ | [2] |
| Molecular Weight | 258.08 g/mol | [2] |
| Appearance | White to off-white solid | Inferred from analogous arylboronic acids. |
| Melting Point | Data not widely reported. | For comparison, the related 4-methoxyphenylboronic acid melts at 204-206 °C. |
| Solubility | Data not widely reported. | Expected to be soluble in polar organic solvents like THF, Dioxane, DMF, and DMSO. Sparingly soluble in non-polar solvents and likely insoluble in water. |
Structural Considerations and Stability
The boronic acid functional group is prone to dehydration to form a cyclic trimer anhydride (a boroxine). This process is typically a reversible equilibrium that is influenced by the presence of water. For synthetic applications, this equilibrium does not usually impede reactivity, as the boroxine can readily react or hydrolyze back to the monomeric acid under reaction conditions.
For enhanced stability, particularly for long-term storage or for use in kits, this compound is often converted to its pinacol ester derivative (CAS No. 1626407-70-2).[3][4] This derivative is significantly more robust, less prone to dehydration, and is often preferred for its ease of handling and purification, while still exhibiting excellent reactivity in cross-coupling reactions.
Section 2: Representative Synthesis and Purification
While specific literature detailing the synthesis of this compound is sparse, a robust and logical synthetic route can be proposed based on established organometallic methodologies. The most direct approach involves a lithium-halogen exchange from a suitable aryl bromide precursor, followed by electrophilic trapping with a borate ester.
Proposed Synthetic Workflow
The following protocol outlines a reliable method for the laboratory-scale synthesis of the title compound.
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Introduction: The Strategic Value of 4-Benzyloxy-2-methoxyphenylboronic acid
An In-Depth Technical Guide to the Synthesis of 4-Benzyloxy-2-methoxyphenylboronic acid
In the landscape of modern organic synthesis, arylboronic acids are indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, this compound stands out as a particularly valuable intermediate. Its trifunctional nature—a boronic acid for C-C bond formation, a methoxy group that electronically influences the aromatic ring, and a benzyl protecting group on a phenol—offers a versatile platform for constructing complex molecular architectures. This reagent is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials where precise control over molecular structure is paramount.[3][4]
The synthesis of this specific boronic acid, however, is not without its challenges. The presence of multiple functional groups necessitates careful selection of reaction pathways to avoid unwanted side reactions and ensure high yields and purity. This guide provides a detailed exploration of robust and field-proven synthetic routes, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions that inform a successful synthesis. We will delve into two primary strategies: the classic Grignard-based approach and the modern lithiation-borylation method, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis: Deconstructing the Target
A logical approach to any synthesis begins with retrosynthesis. By disconnecting the carbon-boron bond, we identify the key precursor: a suitably functionalized 4-benzyloxy-2-methoxybenzene arylmetal species. This can be derived from an aryl halide, such as 1-benzyloxy-4-bromo-2-methoxybenzene, which serves as a common starting point for both major synthetic routes discussed herein.
Caption: Retrosynthetic analysis of this compound.
Strategic Synthesis Route 1: The Grignard Reagent Pathway
This classical approach leverages the formation of an organomagnesium (Grignard) reagent, which then acts as a nucleophile to attack a boron electrophile. It is a reliable and scalable method, though it requires strict anhydrous conditions.
Causality & Mechanistic Insight
The core of this route involves the conversion of an aryl halide to a highly nucleophilic Grignard reagent. This reagent then attacks the electron-deficient boron atom of a trialkyl borate ester. The resulting boronate complex is unstable and readily undergoes rearrangement, but for the synthesis of boronic acids, the key is the subsequent acidic hydrolysis of the formed boronate ester to yield the final product.[5][6] A critical consideration is the prevention of over-addition, where the Grignard reagent reacts with the newly formed boronate ester. This is typically managed by using very low temperatures and a stoichiometric excess of the borate ester.[6]
Caption: Workflow for the Grignard-based synthesis route.
Experimental Protocol: Grignard Route
Part A: Synthesis of 1-Benzyloxy-4-bromo-2-methoxybenzene [7]
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone or DMF as the solvent.
-
Reaction: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heating: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting phenol is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from ethanol or column chromatography to yield the pure precursor.
Part B: Synthesis of this compound [5][6][8]
-
Setup: Assemble a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon) equipped with a dropping funnel, magnetic stirrer, and a thermometer.
-
Grignard Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small portion of a solution of 1-benzyloxy-4-bromo-2-methoxybenzene (1.0 eq) in anhydrous THF via the dropping funnel. A crystal of iodine can be added to initiate the reaction if necessary.
-
Grignard Formation: Once the reaction begins (indicated by gentle refluxing and disappearance of the iodine color), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add this borate solution dropwise to the cold Grignard reagent, ensuring the internal temperature does not rise above -60 °C. Stir at -78 °C for 2-3 hours.
-
Quenching & Hydrolysis: Allow the reaction to warm slowly to 0 °C, then quench by the slow addition of saturated aqueous ammonium chloride or 1M HCl.
-
Work-up: Stir the biphasic mixture vigorously for 30-60 minutes. Separate the layers and extract the aqueous layer with ethyl acetate or diethyl ether (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude solid is often triturated with hexane or a hexane/ether mixture to remove nonpolar impurities, yielding the boronic acid product.
| Parameter | Condition/Value | Rationale |
| Solvent (Grignard) | Anhydrous THF | Ethereal solvents are essential to solvate and stabilize the Grignard reagent. |
| Borylation Temp. | -78 °C to -60 °C | Minimizes side reactions, particularly the second addition of the Grignard reagent to the boronate ester product.[6] |
| Borate Ester | Triisopropyl borate | The bulky isopropyl groups offer steric hindrance that helps prevent over-addition compared to trimethyl borate. |
| Hydrolysis | Aqueous Acid (e.g., HCl) | Efficiently hydrolyzes the boronate ester intermediate to the desired boronic acid. |
| Typical Yield | 60-80% | This range is typical for a well-executed Grignard-borylation sequence. |
Strategic Synthesis Route 2: The Lithiation-Borylation Pathway
This modern alternative utilizes an organolithium intermediate, typically formed via halogen-lithium exchange. This method is often faster and can proceed with higher selectivity than the Grignard route, but it demands even more stringent control over temperature and moisture.
Causality & Mechanistic Insight
Halogen-lithium exchange is an equilibrium process that is driven forward by the formation of a more stable organolithium species. Using a strong organolithium base like n-butyllithium or tert-butyllithium at very low temperatures (-78 °C) allows for the rapid and clean formation of the aryllithium intermediate from the aryl bromide precursor. This highly reactive aryllithium species is then immediately trapped (quenched) by the borate ester. The extremely low temperature is critical to prevent the aryllithium from reacting with the solvent (THF) or other electrophilic sites. The subsequent work-up is identical to the Grignard route. This method is a cornerstone of what is often termed "lithiation-borylation" methodology.[9][10][11]
Caption: Workflow for the lithiation-borylation synthesis route.
Experimental Protocol: Lithiation Route
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve 1-benzyloxy-4-bromo-2-methoxybenzene (1.0 eq) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C. Add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30-60 minutes.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise to the aryllithium solution at -78 °C. The reaction is typically very fast. Stir for an additional 1-2 hours at this temperature.
-
Quenching & Hydrolysis: Allow the reaction to warm slowly to 0 °C before quenching with 1M HCl.
-
Work-up and Purification: Follow the identical procedure as described in the Grignard route (Part B, steps 6-7).
| Parameter | Condition/Value | Rationale |
| Lithiation Reagent | n-Butyllithium (n-BuLi) | A strong, commercially available base capable of efficient halogen-lithium exchange. |
| Reaction Temp. | -78 °C (strictly maintained) | Essential for the stability of the aryllithium intermediate and to prevent side reactions like reaction with the THF solvent. |
| Reaction Time | Generally shorter than Grignard | The lithiation and subsequent borylation steps are often much faster than the corresponding Grignard reactions. |
| Typical Yield | 70-90% | This route can offer higher yields due to the clean and rapid formation of the organometallic intermediate. |
Handling and Stability: The Role of Protecting Groups
Free boronic acids can be prone to dehydration, forming cyclic trimeric anhydrides known as boroxines. While this compound is a relatively stable solid, for long-term storage or use in multi-step syntheses, it is often advantageous to convert it to a more robust boronate ester.[12][13] The pinacol ester (Bpin) is the most common protecting group, offering enhanced stability to chromatography and many reaction conditions.[13][14]
-
Formation of the Pinacol Ester: The crude boronic acid can be esterified by heating with pinacol in a solvent like toluene with azeotropic removal of water.
-
Deprotection: The pinacol ester is generally stable but can be hydrolyzed back to the boronic acid under acidic or basic conditions if required for a subsequent reaction.[13]
Conclusion and Route Selection
Both the Grignard and lithiation-borylation pathways represent viable and effective strategies for the synthesis of this compound.
-
The Grignard route is a classic, cost-effective method that is well-suited for larger-scale synthesis, although it may require more optimization to initiate and can sometimes give lower yields.
-
The lithiation-borylation route is often faster, cleaner, and higher-yielding. However, it requires more specialized handling due to the pyrophoric nature of organolithium reagents and the absolute necessity of cryogenic temperatures.
The choice of synthesis route will ultimately depend on the researcher's experience, the scale of the reaction, and the equipment available. Both methods, when executed with care, provide reliable access to this versatile and important synthetic building block.
References
- Sandmeyer reaction - Wikipedia. Wikipedia.
- Sandmeyer reaction - Grokipedia. Grokipedia.
- Introduction, Interconversion and Removal of Boron Protecting Groups. American Chemical Society.
- Protecting Groups for Boronic Acids.
- Sandmeyer Reaction Mechanism. BYJU'S.
- Sandmeyer reaction. L.S.College, Muzaffarpur.
- Synthesis of aryl boronic acids.
- Boronic acids protecting groups with standard deprotecting conditions.
- Protecting groups for boronic acids.
- Synthesis of aryl boronic acids.
- Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- Arylboronic acid or boron
- Lithiation- Borylation in Synthesis. University of Bristol.
- Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol. Benchchem.
- Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation– Protodeboron
- Standard Lithiation–Borylation A user's guide. University of Bristol.
- 1-(BENZYLOXY)-4-BROMO-2-METHOXYBENZENE synthesis. ChemicalBook.
- Synthesis of 4-benzyloxyaniline. PrepChem.com.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH.
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- 4-Methoxyphenylboronic acid. Sigma-Aldrich.
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- 4-Methoxyphenylboronic acid. Sigma-Aldrich.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
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4-Benzyloxy-2-methoxyphenylboronic acid molecular structure and formula C14H15BO4
An In-depth Technical Guide to 4-Benzyloxy-2-methoxyphenylboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile reagent in modern organic synthesis. We will delve into its molecular structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource, offering field-proven insights and detailed protocols to facilitate its effective use in research and development.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C14H15BO4 , is an arylboronic acid derivative. Its structure is characterized by a phenyl ring substituted with three key functional groups:
-
A boronic acid group [-B(OH)2] at the C1 position, which is the reactive center for cross-coupling reactions.
-
A methoxy group (-OCH3) at the C2 position (ortho to the boronic acid). This group exerts a significant electronic and steric influence on the reactivity of the boronic acid.
-
A benzyloxy group (-OCH2Ph) at the C4 position (para to the boronic acid). This group serves as a stable protecting group for the phenol and can be strategically removed in later synthetic steps if required.
The interplay of these substituents makes this compound a valuable building block for constructing complex molecular architectures.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C14H15BO4 | - |
| Molecular Weight | 258.08 g/mol | [1] |
| Appearance | White to off-white powder or crystals | |
| Purity | Typically ≥97% | |
| Storage Temperature | Room Temperature |
Molecular Structure Visualization
The diagram below illustrates the 2D chemical structure of this compound.
Caption: 2D structure of this compound.
Synthesis and Purification
Arylboronic acids are typically prepared via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. For this compound, a common precursor would be 1-benzyloxy-4-bromo-2-methoxybenzene.
Representative Synthesis Protocol
Causality: This multi-step process involves forming an organometallic reagent from an aryl halide, which then acts as a nucleophile to attack the electrophilic boron atom of a borate ester. The final hydrolysis step yields the boronic acid.
-
Grignard Reagent Formation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), magnesium turnings (1.2 equivalents) are suspended in anhydrous tetrahydrofuran (THF). A solution of the starting aryl bromide (e.g., 4-bromo-1-(benzyloxy)-2-methoxybenzene, 1.0 equiv.) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating or a crystal of iodine if necessary and then maintained at a gentle reflux until the magnesium is consumed.
-
Borylation: The freshly prepared Grignard reagent is cooled to -78 °C. Triisopropyl borate (1.5 equivalents), dissolved in anhydrous THF, is added dropwise, ensuring the internal temperature does not rise significantly. The mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is carefully quenched by pouring it into a cold, aqueous solution of hydrochloric acid (e.g., 1N HCl). This step hydrolyzes the boronate ester to the desired boronic acid.
-
Workup and Purification: The aqueous mixture is extracted with an organic solvent like ethyl acetate.[2] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture) or by flash column chromatography on silica gel to yield the pure this compound.[2][4]
Key Applications in Organic Synthesis: The Suzuki-Miyaura Coupling
This compound is a premier reagent for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate (R-X), making it indispensable for synthesizing biaryls, poly-olefins, and styrenes.[6][7]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle is widely accepted to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[9]
-
Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. This species then transfers its organic group (R²) to the Pd(II) center, displacing the halide and forming an R¹-Pd(II)-R² intermediate.[5][10] The choice of base is critical and can significantly impact reaction yield.[9]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the catalytically active Pd(0) species.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[9]
Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methodologies for coupling arylboronic acids with aryl halides.[11]
Causality: Each component is chosen for a specific purpose. The palladium source is the catalyst. The base activates the boronic acid for transmetalation. The solvent system must solubilize the reagents and facilitate the reaction, often requiring a mixture of organic and aqueous phases. An inert atmosphere prevents the oxidation and deactivation of the Pd(0) catalyst.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., Aryl Bromide, 1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)[11]
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture, typically 4:1 ratio)[11]
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to remove oxygen which can poison the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 8 mL Toluene and 2 mL Water).[11] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours.[8][11] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[11]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.[8]
Safety, Handling, and Storage
As with all laboratory chemicals, this compound and related compounds must be handled with appropriate care.
Hazard Identification:
-
Irritation: Causes skin irritation and serious eye irritation.[12][13][14]
-
Ingestion: May be harmful if swallowed.[12]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[12][15]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][15]
-
Store away from incompatible materials such as strong oxidizing agents.[15]
Conclusion
This compound is a highly valuable and versatile building block in synthetic organic chemistry. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it a key intermediate in the synthesis of complex organic molecules for pharmaceuticals, materials science, and beyond. By understanding its fundamental properties and employing robust, field-proven protocols, researchers can effectively leverage this reagent to advance their discovery and development programs.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
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ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. (2024). YouTube. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 2734314, 4-Benzyloxy-phenylboronic acid" PubChem. Available from: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. Available from: [Link]
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Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
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National Center for Biotechnology Information. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. Available from: [Link]
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El Bialy, S. A. A., Abd El Kader, K. F., & Boykin, D. W. (2011). Synthesis of benzyloxycyanophenylboronic esters. ResearchGate. Available from: [Link]
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A Technical Guide to the Solubility of 4-Benzyloxy-2-methoxyphenylboronic Acid in Organic Solvents
Abstract
4-Benzyloxy-2-methoxyphenylboronic acid is a valuable substituted arylboronic acid, frequently utilized as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the synthesis of complex biaryl compounds. The efficiency of its use in synthesis, purification, and formulation is fundamentally dependent on its solubility in organic solvents. This guide provides a comprehensive analysis of the factors governing the solubility of this compound. Due to the absence of specific published quantitative data for this compound, this document establishes a predictive solubility framework based on its molecular structure and authoritative data from analogous compounds. Furthermore, it provides a detailed, field-proven experimental protocol for researchers to determine precise solubility data, ensuring methodological soundness and reproducibility.
Theoretical Principles: A Predictive Solubility Analysis
The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. An analysis of the functional groups within this compound allows for a robust prediction of its behavior in various organic media.
1.1. Molecular Structure Deconstruction
The molecule can be dissected into four key regions, each contributing distinct polarity and hydrogen bonding characteristics:
-
Boronic Acid Moiety (-B(OH)₂): This is a highly polar, hydrophilic group. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, promoting strong interactions with polar and protic solvents.
-
Methoxy Group (-OCH₃): The ether linkage introduces polarity and a hydrogen bond acceptor site (the oxygen atom). Studies on related compounds, such as isobutoxyphenylboronic acid, have shown that alkoxy substituents generally increase solubility in most organic solvents compared to the unsubstituted parent acid[1].
-
Phenyl Ring: The aromatic core is nonpolar and hydrophobic, favoring interactions with aromatic or other nonpolar solvents through van der Waals forces.
-
Benzyloxy Group (-OCH₂Ph): This is the largest substituent and significantly influences the overall solubility. It combines a polar ether linkage (a hydrogen bond acceptor) with a large, nonpolar, and hydrophobic benzyl group. This dual nature suggests an affinity for a broad range of solvents, from moderately polar ethers to aromatic hydrocarbons.
1.2. The Challenge of Boroxine Formation
A critical consideration for boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines[1][2]. This equilibrium is influenced by the solvent, temperature, and concentration. Boroxines exhibit significantly different solubility profiles from their corresponding monomeric acids, which can complicate solubility measurements and lead to inconsistent results if not properly managed[1][2].
Caption: Reversible dehydration of boronic acids to form boroxines.
1.3. Predicted Solubility Profile
Based on the structural analysis and data from analogous compounds, the following profile is predicted:
-
High Solubility: Expected in polar aprotic solvents like Tetrahydrofuran (THF) , Acetone , and Ethyl Acetate . The high solubility of the parent phenylboronic acid in ethers and ketones supports this prediction[2][3][4][5]. The ether linkages in the target molecule further enhance this affinity.
-
Moderate to Good Solubility: Expected in chlorinated solvents like Dichloromethane (DCM) and Chloroform , and in aromatic solvents such as Toluene . The large benzyloxy group should promote solubility in these less polar environments.
-
Low Solubility: Expected in nonpolar aliphatic hydrocarbons like Hexane and Methylcyclohexane . The polarity of the boronic acid and ether groups will counteract dissolution in these solvents, a trend also seen with the parent phenylboronic acid[2][4][5].
-
Variable Solubility: Polar protic solvents like Methanol and Ethanol will readily solvate the boronic acid group via hydrogen bonding, but the large, nonpolar benzyloxy group may limit the overall solubility compared to smaller boronic acids.
Solubility Data of Analogous Compounds
In the absence of direct data, examining the parent compound, phenylboronic acid, provides a validated baseline for prediction.
| Solvent Class | Examples | Phenylboronic Acid Solubility | Predicted this compound Solubility | Rationale for Prediction |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | High[2][4][5] | High | Presence of two ether linkages in the molecule enhances affinity. |
| Ketones | Acetone, 3-Pentanone | High[2][4][5] | High | Polar aprotic nature effectively solvates the molecule. |
| Halogenated | Chloroform, Dichloromethane | Moderate[2][4][5] | Moderate to High | Large, nonpolar benzyloxy group increases compatibility. |
| Aromatic | Toluene | Low to Moderate | Moderate | Benzyl group provides favorable π-π stacking interactions. |
| Hydrocarbons | Methylcyclohexane, Hexane | Very Low[2][4][5] | Very Low | Overall molecular polarity is too high for nonpolar solvents. |
| Alcohols | Methanol, Ethanol | High | Moderate to High | Strong H-bonding with the boronic acid group, but limited by the large hydrophobic tail. |
Experimental Protocol: Dynamic Solubility Determination
To obtain definitive data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable and widely used technique for determining the solubility of boronic acids[1][2][4]. It involves identifying the temperature at which a known mixture of solute and solvent becomes a clear, homogeneous solution upon controlled heating.
3.1. Principle of the Method
A suspension of the compound in a solvent with a known concentration (mole fraction) is prepared. The sample is heated at a slow, constant rate with continuous stirring. The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that specific concentration. Repeating this process for several different concentrations allows for the construction of a solubility curve.
3.2. Experimental Workflow
Caption: Experimental workflow for the dynamic solubility determination method.
3.3. Detailed Step-by-Step Methodology
-
Preparation: Accurately weigh this compound and the chosen solvent into a sealable glass vial to create a mixture of a specific mole fraction (e.g., start with x=0.05). Prepare a series of vials with increasing mole fractions.
-
Apparatus Setup: Place the sealed vial in a calibrated heating block equipped with a magnetic stirrer and a precise temperature probe.
-
Heating and Equilibration: Begin stirring and heat the sample at a constant, slow rate (e.g., 0.5 °C/min) to ensure the system remains close to thermal equilibrium.
-
Observation: Carefully observe the sample for the point at which the solution becomes completely clear. The use of a focused light source against a dark background can aid in visualizing the last disappearing crystals. This temperature is the solubility temperature for that concentration.
-
Data Collection: Record the temperature. To ensure accuracy, the measurement can be confirmed by slowly cooling the clear solution until turbidity reappears. The average of the dissolution and precipitation temperatures can be taken as the equilibrium point.
-
Analysis: Repeat for all prepared samples and plot the solubility temperature (°C or K) versus the mole fraction of the boronic acid to generate the solubility curve.
3.4. Causality and Trustworthiness
-
Why the Dynamic Method? This method is often preferred over traditional isothermal equilibrium methods for boronic acids because it is faster and the visual endpoint is typically sharp. It also minimizes the time the compound spends at high temperatures, reducing the risk of decomposition or irreversible boroxine formation.
-
Self-Validation: Sealing the vials is critical to prevent solvent evaporation, which would alter the concentration and invalidate the results. Using a slow, controlled heating rate ensures the measured temperature is a true reflection of the equilibrium point. Confirming the result via a cooling cycle adds a layer of validation to each data point.
3.5. Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. Safety data sheets for analogous compounds indicate that arylboronic acids may cause skin, eye, and respiratory irritation[6][7].
-
Ventilation: Handle the solid compound and prepare solutions in a well-ventilated fume hood to avoid inhalation of fine dust particles[6][7].
-
Solvent Safety: Adhere to all safety protocols for the specific organic solvents being used, paying attention to flammability and toxicity.
-
Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
References
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Solubility of investigated compounds in water. Phenylboronic acid... - ResearchGate.
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents - Semantic Scholar.
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(PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
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Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents | Journal of Chemical & Engineering Data - ACS Publications.
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Solubility of phenylboronic compounds in water - SciSpace.
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
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4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314 - PubChem - NIH.
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4-Methoxyphenylboronic acid - MedchemExpress.com.
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4'-Methoxyacetophenone SAFETY DATA SHEET - MilliporeSigma.
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An In-depth Technical Guide to the Solubility of (4-(Pyren-1-yl)phenyl)boronic Acid in Organic Solvents - Benchchem.
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(2-(Benzyloxy)-4-(trifluoromethoxy)phenyl)boronic acid | C14H12BF3O4 | CID 91758905 - PubChem.
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4-Fluoro-2-methoxyphenylboronic acid, 97% SAFETY DATA SHEET - Fisher Scientific.
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An In-depth Technical Guide to the Stability and Storage of 4-Benzyloxy-2-methoxyphenylboronic acid
Executive Summary
4-Benzyloxy-2-methoxyphenylboronic acid is a valuable building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, like many arylboronic acids, its utility is intrinsically linked to its chemical integrity. This guide provides a comprehensive overview of the factors governing the stability of this compound, delineates its primary degradation pathways, and establishes rigorous protocols for its optimal storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring experimental reproducibility, maximizing reaction yields, and maintaining the purity of downstream products in research and drug development settings.
Physicochemical Properties
A foundational understanding of the compound's physical and chemical properties is essential before discussing its stability.
| Property | Value | Source |
| CAS Number | 211495-28-2 | [1] |
| Molecular Formula | C₁₄H₁₅BO₃ | [2] |
| Molecular Weight | 256.08 g/mol | - |
| Appearance | White to off-white powder or crystals | [2] |
| Purity | Typically ≥97% | [2] |
| Storage Temperature | Room Temperature (as per supplier) | [2] |
Core Stability Challenges and Degradation Pathways
The stability of this compound is not absolute. Several chemical processes can compromise its purity over time, primarily driven by environmental factors. Understanding these pathways is key to developing effective mitigation strategies.
Dehydration to Boroxines
The most common and reversible instability pathway for boronic acids is the loss of water to form a cyclic trimeric anhydride known as a boroxine.[3] This process is an equilibrium reaction, driven by the removal of water. The presence of boroxine within a sample of boronic acid can lead to inaccurate measurements of molar quantity and may affect reaction kinetics.
Caption: Equilibrium between boronic acid and its cyclic boroxine anhydride.
The "contains varying amounts of Anhydride" note from some suppliers directly refers to the presence of this boroxine form.[4] While boroxines are often competent in cross-coupling reactions, their presence complicates stoichiometry.
Oxidative Degradation
A more destructive and irreversible degradation pathway is the oxidation of the carbon-boron bond. This reaction cleaves the boronic acid moiety from the aromatic ring, yielding the corresponding phenol (4-Benzyloxy-2-methoxyphenol). This process can be initiated by atmospheric oxygen or more potent oxidizing agents and is a significant concern for long-term stability.[5][6] The presence of oxidative impurities can poison catalysts and generate unwanted side products in subsequent reactions.
Caption: Irreversible oxidative degradation of the arylboronic acid to a phenol.
Protodeboronation
Protodeboronation is the protonolysis of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This degradation is often accelerated by heat, the presence of base, water, or residual palladium catalyst from synthesis.[7] For this compound, this would result in the formation of 3-benzyloxyanisole, an impurity that can be difficult to remove from desired products. Sterically hindered and electron-rich arylboronic acids can be particularly prone to this decomposition pathway.[8]
Recommended Storage and Handling Protocols
Based on the inherent instabilities, a multi-faceted approach to storage and handling is required to preserve the integrity of this compound.
Optimal Storage Conditions
The primary objectives are to minimize exposure to moisture, oxygen, light, and heat.
| Condition | Short-Term (≤ 3 months) | Long-Term (> 3 months) | Rationale |
| Temperature | Cool (2-8 °C) | Frozen (≤ -20 °C) | Reduces the rate of all degradation pathways, especially protodeboronation and boroxine formation.[9][10] |
| Atmosphere | Tightly sealed container | Inert gas (Argon/Nitrogen) backfill | Prevents moisture ingress (inhibiting hydrolysis and boroxine equilibrium) and excludes oxygen (preventing oxidative degradation).[11] |
| Light | Amber glass vial | Amber glass vial stored in the dark | Minimizes potential photo-degradation, although this is a lesser concern than moisture and air. |
| Container | Tightly sealed, high-integrity vial | Tightly sealed, high-integrity vial with PTFE-lined cap | Prevents slow ingress of atmospheric moisture and oxygen over extended periods.[12] |
Incompatible Materials
To prevent accelerated decomposition, this compound should be stored separately from:
-
Strong Oxidizing Agents: (e.g., peroxides, permanganates) Will directly cause oxidative degradation.[9][12]
-
Strong Bases and Acids: Can catalyze protodeboronation and other decomposition reactions.[8][13]
Safe Handling Practices
Proper handling is as crucial as proper storage.
-
Inert Atmosphere: Whenever possible, handle the solid in a glovebox or under a positive pressure of an inert gas (e.g., argon stream). This is the most effective way to prevent exposure to air and moisture.
-
Minimize Exposure: If an inert atmosphere is not available, minimize the time the container is open to the ambient environment.
-
Use Dry Equipment: Use clean, dry spatulas and weighing vessels.
-
Aliquotting: For long-term use, consider weighing out smaller aliquots into separate vials upon receipt. This prevents repeated exposure of the bulk material to the atmosphere.
-
Re-sealing: Before returning to storage, flush the vial headspace with an inert gas and ensure the cap is tightly sealed.
Experimental Protocols for Stability Assessment
Verifying the stability of a given batch of boronic acid is a critical component of quality control in a research or manufacturing environment.
Protocol: Accelerated Stability Study
This protocol is designed to simulate long-term storage under stressed conditions to quickly identify potential stability liabilities.
Methodology:
-
Initial Analysis (T=0): Characterize a control sample of the boronic acid kept under optimal long-term storage conditions (-20 °C, inert gas). Assay for purity using the HPLC method detailed below.
-
Sample Preparation: Prepare three sets of samples, each in a loosely capped vial to permit atmospheric exposure.
-
Set 1: Stored at ambient temperature (20-25 °C) and ambient humidity.
-
Set 2: Stored at elevated temperature (40 °C) and ambient humidity.
-
Set 3: Stored at ambient temperature (20-25 °C) under a high-intensity, broad-spectrum light source.
-
-
Time Point Analysis: At specified time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one sample from each condition set.
-
Sample Testing: Analyze each sample for purity by HPLC, noting the emergence of new peaks or the decrease in the main peak area.
-
Data Evaluation: Compare the purity results against the T=0 control. Significant degradation (>2% loss in purity) under any condition indicates instability.
Analytical Methodology: Stability-Indicating HPLC-UV Method
A well-developed HPLC method can separate the parent boronic acid from its key degradation products.
Challenges: Arylboronic acids and their corresponding esters can be labile and prone to on-column hydrolysis during analysis with traditional reversed-phase HPLC methods, leading to inaccurate results.[14][15]
Optimized Protocol:
-
Column: Waters XTerra MS C18 or similar column with low silanol activity to minimize on-column hydrolysis.[15]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Modifier: Use of a pH modifier should be avoided if possible to prevent hydrolysis.[15] If necessary for peak shape, use a minimal concentration of formic acid (e.g., 0.05%).
-
Gradient: A typical gradient would be 5% B to 95% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm.
-
Diluent: Acetonitrile. Prepare samples immediately before injection to minimize degradation in solution.
Expected Elution Order: The boronic acid, being more polar, will typically elute earlier than the less polar phenol and protodeboronation impurities.
Caption: Workflow for the stability assessment of this compound.
Conclusion
This compound is a stable compound when appropriate precautions are taken. Its primary vulnerabilities are dehydration to boroxines, oxidative C-B bond cleavage, and protodeboronation. These degradation pathways are effectively mitigated by strict control of the storage and handling environment, specifically by minimizing exposure to moisture, oxygen, heat, and light. The implementation of rigorous protocols, including storage under an inert atmosphere at reduced temperatures and the use of stability-indicating analytical methods, is paramount for researchers, scientists, and drug development professionals to ensure the compound's quality, leading to reliable and reproducible scientific outcomes.
References
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Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
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Gonzales, N. R., & Nogle, G. G. (2006). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 72(10), 6479–6484. [Link]
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Wikipedia contributors. (2024, May 15). Boronic acid. In Wikipedia, The Free Encyclopedia. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4674–4684. [Link]
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Kushwah, B. S., Gandhi, S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. Organic Process Research & Development. [Link]
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Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. [Link]
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Roberts, A. M., Biscoe, M. R., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020818118. [Link]
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Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Journal of Pharmaceutical and Biomedical Analysis, 62, 161-167. [Link]
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Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
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Doubleday, W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1319-1322. [Link]
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ResearchGate. (n.d.). Hydrolysis mechanism of arylboronic acids. [Link]
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Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834–3841. [Link]
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Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Asper, D. J., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1348-1361. [Link]
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Wikipedia contributors. (2024, May 15). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. [Link]
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Soares, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(21), 5146. [Link]
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Nishiyabu, R., et al. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 47(4), 1106-1123. [Link]
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The Intricacies of a Multifaceted Reagent: A Technical Guide to the Reactivity of 4-Benzyloxy-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Benzyloxy-2-methoxyphenylboronic acid is a valuable reagent in modern organic synthesis, prized for its utility in constructing complex molecular architectures, particularly in the realm of drug discovery and materials science. The strategic placement of a methoxy group ortho to the boronic acid moiety and a benzyloxy group in the para position imparts a unique combination of electronic and steric characteristics. This guide provides an in-depth exploration of the reactivity of this boronic acid, with a focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam amination reactions. We will delve into the mechanistic nuances dictated by its substitution pattern, offer practical guidance on reaction optimization, and discuss potential side reactions and mitigation strategies. This document aims to serve as a comprehensive resource for chemists seeking to effectively employ this versatile building block in their synthetic endeavors.
Introduction: A Molecule of Strategic Design
The utility of an arylboronic acid in cross-coupling reactions is fundamentally governed by the electronic nature and steric environment of the aromatic ring. In this compound, we encounter a carefully orchestrated interplay of these factors. The ortho-methoxy group, a moderately activating electron-donating group, and the para-benzyloxy group, also electron-donating, enrich the aromatic ring with electron density. This enhanced nucleophilicity can facilitate the crucial transmetalation step in the catalytic cycle of many cross-coupling reactions.[1][2]
However, the positioning of the methoxy group ortho to the boronic acid introduces significant steric hindrance. This steric bulk can profoundly influence the approach of the palladium catalyst complex and the subsequent transfer of the aryl group.[3][4] Understanding and manipulating these competing electronic and steric effects is paramount to achieving high efficiency and selectivity in reactions involving this substrate. The benzyloxy group, while electronically favorable, also contributes to the overall steric profile of the molecule and can influence solubility and purification of the resulting products. Furthermore, the benzyloxy group serves as a versatile protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a key pharmacophore.
This guide will dissect the reactivity of this compound, providing a framework for predicting its behavior and optimizing its use in key synthetic transformations.
The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of C(sp²)–C(sp²) bonds to construct biaryl and heteroaryl structures.[5]
Mechanistic Considerations: The Impact of Substitution
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The unique substitution pattern of this compound influences each of these stages.
-
Oxidative Addition: This step is primarily dependent on the nature of the organohalide coupling partner and the palladium catalyst. The boronic acid itself does not directly participate. However, the choice of catalyst and ligands will be crucial to accommodate the sterically demanding boronic acid in the subsequent step.[1][2]
-
Transmetalation: This is the pivotal step where the electronic and steric attributes of the boronic acid come into play. The electron-donating methoxy and benzyloxy groups increase the nucleophilicity of the ipso-carbon, which can accelerate the transfer of the aryl group to the palladium center.[6][7] However, the ortho-methoxy group presents a significant steric barrier. This steric hindrance can slow down the rate of transmetalation and may necessitate the use of bulky, electron-rich phosphine ligands on the palladium catalyst to facilitate the reaction.[3][4] There is also evidence to suggest that the oxygen of an ortho-methoxy group can chelate to the metal center in the transition state, influencing the reaction's selectivity.[8]
-
Reductive Elimination: This final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, is generally fast. The steric bulk of the coupled fragments can influence the rate of this step, and for highly congested products, it can become rate-limiting.[9]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Practical Protocols and Optimization
Achieving high yields in Suzuki-Miyaura couplings with this compound often requires careful optimization of reaction conditions to overcome the steric hindrance.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(II) precatalysts | Readily available and effective with appropriate ligands.[6] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5] | These ligands promote the formation of the active monoligated Pd(0) species and facilitate both oxidative addition and reductive elimination, especially with sterically demanding substrates.[1][2] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact the reaction rate and yield. Stronger, non-nucleophilic bases are often preferred for challenging couplings.[6] |
| Solvent | Aprotic polar solvents such as dioxane, THF, or toluene, often with the addition of water. | The solvent system influences the solubility of the reagents and the rate of the reaction. The presence of water can be beneficial in some cases.[6] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to overcome the activation energy barrier, particularly for the transmetalation step with sterically hindered boronic acids.[3] |
Experimental Protocol: Synthesis of a Biaryl Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water 4:1). To this suspension, add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 12-24 hours), monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Expanding the Toolkit: Chan-Lam Amination
The Chan-Lam coupling provides a valuable route to C-N bond formation, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.[8] This copper-catalyzed reaction couples arylboronic acids with amines, and can often be performed under milder, aerobic conditions.[10]
Mechanistic Insights
The mechanism of the Chan-Lam coupling is still a subject of some debate, but it is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. The key steps involve the formation of a copper-aryl species, coordination of the amine, and subsequent reductive elimination to form the C-N bond. The electron-rich nature of this compound is expected to be beneficial for the transmetalation step with the copper catalyst. However, the steric hindrance from the ortho-methoxy group may again pose a challenge, potentially requiring higher catalyst loadings or longer reaction times.
Practical Considerations and a Representative Protocol
Table 2: Key Parameters for Chan-Lam Amination
| Parameter | Recommendation | Rationale |
| Copper Source | Cu(OAc)₂, CuI | Cu(OAc)₂ is the most common and often most effective catalyst.[11] |
| Ligand | Often ligandless, but pyridine or other N-donor ligands can be beneficial. | The choice of ligand can influence the solubility and reactivity of the copper species. |
| Base | Often not required, but a mild base like pyridine or Et₃N can be used. | The reaction can proceed without a strong base, which is an advantage over many palladium-catalyzed couplings.[11] |
| Solvent | Dichloromethane (DCM), Toluene, or Methanol | The choice of solvent can affect the reaction rate and yield. |
| Atmosphere | Often run open to the air, as oxygen can act as a terminal oxidant. | This operational simplicity is a key advantage of the Chan-Lam coupling.[8] |
Experimental Protocol: Synthesis of an Aryl Amine
-
Reaction Setup: To a flask, add this compound (1.5 equiv.), the amine (1.0 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).
-
Solvent Addition: Add the solvent (e.g., DCM). If a ligand is used, it should be added at this stage.
-
Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Potential Side Reactions and Troubleshooting
The successful application of this compound requires an awareness of potential side reactions.
-
Protodeboronation: This is a common side reaction for all boronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[12] This process can be exacerbated by high temperatures, prolonged reaction times, and the presence of water and base. For sterically hindered boronic acids, protodeboronation can be a significant competing pathway. To minimize this, it is crucial to use anhydrous solvents and an inert atmosphere, and to optimize the reaction time.
-
Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct can occur, particularly at higher catalyst loadings and temperatures. This is often observed as a competing reaction in Suzuki-Miyaura couplings.
-
Debenzylation: While the benzyloxy group is generally stable under typical cross-coupling conditions, harsh acidic or basic conditions, or certain catalytic systems, could potentially lead to its cleavage. Careful selection of reagents and conditions is necessary to preserve this protecting group if it is to be retained in the final product.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficiently active catalyst system for the sterically hindered substrate. | Screen a panel of bulky, electron-rich ligands. Increase catalyst loading. Increase reaction temperature. |
| Significant Protodeboronation | Presence of water, prolonged reaction time, or high temperature. | Use anhydrous solvents, ensure an inert atmosphere, and monitor the reaction closely to avoid unnecessarily long reaction times. |
| Formation of Homocoupled Byproduct | High catalyst concentration or temperature. | Reduce catalyst loading and/or reaction temperature. |
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its reactivity is a delicate balance of the activating electronic effects of its methoxy and benzyloxy substituents and the significant steric hindrance imposed by the ortho-methoxy group. A thorough understanding of these factors is essential for the successful implementation of this reagent in Suzuki-Miyaura and Chan-Lam couplings. By carefully selecting the catalyst system, base, and solvent, and by being mindful of potential side reactions, researchers can effectively harness the synthetic potential of this strategically designed molecule to construct complex and valuable chemical entities.
References
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- Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Roles of the Ligand and the Anion in the Reductive Elimination of C-C, C-N, and C-O Bonds from Palladium(II) Complexes. Journal of the American Chemical Society, 129(46), 14261–14272.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Transmetalation in Suzuki–Miyaura Couplings Is Not What You Think.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
- Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide. Springer.
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (1998). New N- and O-Arylations with Phenylboronic acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2933–2936.
- Lam, P. Y. S., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M. T., & Combs, A. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions Using Arylboronic Acids and Cupric Acetate. Tetrahedron Letters, 39(19), 2941–2944.
- Antilla, J. C., & Buchwald, S. L. (2001). Copper-Catalyzed Coupling of Arylboronic Acids and N-H Containing Compounds. Organic Letters, 3(13), 2077–2079.
- King, A. O., & Yasuda, N. (2004). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Organometallics in Process Chemistry (pp. 205-245). Springer.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Adamo, C., & Amatore, C. (2004). Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction: A DFT Study. Journal of the American Chemical Society, 126(5), 1364–1365.
- Knapp, D. M., & Gillis, E. P. (2009). The Suzuki-Miyaura Cross-Coupling Reaction.
- Kudo, N., & Fu, G. C. (2004). Catalytic Enantioselective Suzuki Cross-Coupling Reactions of Alkyl Electrophiles. Journal of the American Chemical Society, 126(43), 13890–13891.
- Molander, G. A., & Ito, T. (2006).
- Chemler, S. R., & Trauner, D. (2001). The Suzuki-Miyaura Cross-Coupling Reaction in the Service of Natural Product Synthesis.
- Stanforth, S. P. (1998). Catalytic Cross-Coupling Reactions in Biaryl Synthesis. Tetrahedron, 54(3-4), 263–303.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Kwong, F. Y., & Buchwald, S. L. (2004). A General, Efficient, and Inexpensive Catalyst System for the Coupling of Aryl Iodides and Thiols. Organic Letters, 6(16), 2623–2626.
- Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Transition Metals for Organic Synthesis (pp. 131-162). Wiley-VCH Verlag GmbH & Co. KGaA.
- Evano, G., & Blanchard, N. (2013). Copper-Mediated C–N Bond Formation. In Copper-Mediated Cross-Coupling Reactions (pp. 207-384). John Wiley & Sons, Inc.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. John Wiley & Sons.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Frisch, A. C., & Beller, M. (2005). Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides.
- Al-Masum, M., & Kumaraswamy, G. (2005). A General Method for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids with Aryl and Heteroaryl Halides. Tetrahedron Letters, 46(25), 4347–4351.
- Bellina, F., & Rossi, R. (2006). Palladium-Catalyzed C−C Bond-Forming Reactions of Organohalides with Organometallic Compounds. Current Organic Chemistry, 10(7), 707–764.
- Bedford, R. B. (2003). High-Activity Catalysts for Suzuki Coupling and their Application in a Sequential Catalysis Approach to the Synthesis of Tri-ortho-substituted Biaryls.
- Sawyer, J. S. (2000). Recent advances in the Chan-Lam C-N and C-O coupling reaction. Tetrahedron, 56(29), 5045–5065.
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key reactions involving 4-Benzyloxy-2-methoxyphenylboronic acid
An In-Depth Technical Guide to the Core Reactions of 4-Benzyloxy-2-methoxyphenylboronic Acid
Introduction: A Versatile Building Block for Modern Synthesis
This compound (CAS No: 211495-28-2) is a sophisticated arylboronic acid that has emerged as a pivotal reagent in organic and medicinal chemistry.[1][2][3] Its structure is distinguished by three key features: the reactive boronic acid moiety, an electron-donating methoxy group ortho to the boron, and a para-benzyloxy group. This unique substitution pattern makes it an invaluable tool for constructing complex molecular architectures, particularly those found in pharmacologically active compounds and advanced materials.[4][5] The benzyloxy group serves as a stable protecting group for a phenol, which can be unmasked in later synthetic steps to provide a crucial functional handle for further elaboration. This guide provides an in-depth exploration of the core reactions of this reagent, focusing on the causality behind experimental choices and providing field-proven protocols for its application.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most prominent application of this compound, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds.[4][6][7] These motifs are central to numerous kinase inhibitors and other therapeutic agents.[5][8]
Scientific Principle & Mechanistic Insight
The reaction is a palladium-catalyzed cycle involving an aryl halide or triflate and an organoboron compound.[9] The generally accepted mechanism proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., CO₃²⁻) coordinates to the boron atom, enhancing its nucleophilicity and facilitating the transfer.
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
The presence of the ortho-methoxy and para-benzyloxy groups on the boronic acid are generally well-tolerated and can influence electronic properties without interfering with the coupling process.
Experimental Protocol: Synthesis of a Biaryl Compound
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 mmol)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous Dioxane (10 mL)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser)
Methodology:
-
Inert Atmosphere Setup: To a Schlenk flask containing a magnetic stir bar, add this compound, the aryl bromide, and cesium carbonate.
-
Solvent Addition: Add anhydrous dioxane to the flask.
-
Degassing: Seal the flask and purge with argon or nitrogen for 15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the PdCl₂(dppf) catalyst.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 8-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[10]
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12-24 | 85-95 |
| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 8-16 | 80-90 |
| 1-Iodo-3-nitrobenzene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene | 100 | 6-12 | 88-96 |
| Vinyl triflate | Pd₂(dba)₃/P(t-Bu)₃ | K₂CO₃ | THF | 65 | 12 | 75-85 |
Note: Yields are representative and can vary based on the specific substrate and precise reaction conditions.
Visualization: Suzuki Coupling Experimental Workflow
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A Senior Application Scientist's Guide to 4-Benzyloxy-2-methoxyphenylboronic Acid for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Value of 4-Benzyloxy-2-methoxyphenylboronic Acid in Synthesis
This compound (CAS No. 211495-28-2) is a highly functionalized boronic acid that serves as a strategic building block in modern organic synthesis.[1] Its unique trifunctional substitution pattern—a boronic acid for coupling, a methoxy group influencing steric and electronic properties, and a cleavable benzyloxy protecting group—makes it an invaluable reagent for constructing complex molecular architectures.
For drug development professionals, this reagent offers a pathway to novel biaryl and heteroaryl scaffolds. The ortho-methoxy group can induce specific conformations through steric hindrance or participate in intramolecular hydrogen bonding, influencing the binding affinity of a final compound to its biological target. The para-benzyloxy group provides a latent phenolic moiety, which is a common pharmacophore in many biologically active molecules. This group can be deprotected in a late-stage synthesis to reveal a free hydroxyl group, enabling structure-activity relationship (SAR) studies without redesigning the entire synthetic route. This guide provides a comprehensive overview of sourcing, handling, and applying this versatile reagent.
Commercial Sourcing and Quality Assessment
Acquiring high-quality starting materials is paramount for reproducible and successful synthetic outcomes. This compound is available from several specialized chemical suppliers.
Prominent Commercial Suppliers
Researchers can procure this compound from a range of suppliers catering to research and bulk scale needs. Notable vendors include:
These suppliers typically offer the compound in quantities ranging from milligrams to multi-gram batches, with options for bulk and custom synthesis inquiries.
Technical Specifications and Data Comparison
When selecting a supplier, researchers must critically evaluate the product's specifications. The data below is a compilation of typical specifications offered by commercial vendors.
| Parameter | Typical Specification | Significance for the Researcher |
| CAS Number | 211495-28-2 | Unambiguously identifies the correct chemical substance. |
| Molecular Formula | C₁₄H₁₅BO₄ | Confirms the elemental composition. |
| Molecular Weight | 258.08 g/mol | Essential for accurate molar calculations in reaction stoichiometry. |
| Purity | ≥97% (typically by HPLC or NMR) | High purity is crucial to prevent side reactions and simplify purification of the desired product. Lower purity may introduce unknown byproducts. |
| Appearance | White to off-white solid/powder | A significant deviation in color may indicate impurities or degradation. |
| Storage Temperature | 2-8°C | Boronic acids can be sensitive to heat and moisture. Refrigeration is recommended to ensure long-term stability and prevent degradation.[1] |
The Certificate of Analysis (CoA): A Mandate for Trustworthiness
A Certificate of Analysis is a non-negotiable document that validates the quality of a specific batch of the reagent. While a downloadable CoA for this specific compound is not consistently available, a researcher must request and receive one from the supplier before use.
What to Scrutinize on a CoA:
-
Header Information: Confirms the product name, CAS number, batch/lot number, and date of analysis.
-
Analytical Tests & Specifications: Lists the tests performed (e.g., ¹H NMR, HPLC, Mass Spectrometry) and the acceptable range for each result.
-
Actual Results: Provides the measured data for the specific batch.
-
¹H NMR: Should be consistent with the structure of this compound. Look for the characteristic benzylic protons, methoxy protons, and aromatic signals. The integration should be correct.
-
Purity (HPLC): The primary peak should correspond to the stated purity (e.g., >97%). Examine for the presence of significant secondary peaks which indicate impurities.
-
Mass Spectrometry (MS): The observed mass should match the expected molecular weight.
-
-
Date of Release/Retest: Indicates the shelf-life under recommended storage conditions.
A self-validating protocol relies on a well-characterized starting material. Any discrepancy on the CoA should be addressed with the supplier before proceeding with a reaction.
Strategic Synthesis of this compound
While commercially available, understanding the synthesis of this reagent is valuable for custom applications or if a specific purity profile is required. The most logical route proceeds from its aryl bromide precursor, 4-(Benzyloxy)-2-bromo-1-methoxybenzene .[5]
Workflow for Synthesis
The conversion of the aryl bromide to the boronic acid is a standard organometallic transformation. A common and reliable method involves a Grignard reaction followed by quenching with a borate ester.[5]
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the synthesis of arylboronic acids from aryl bromides via Grignard reagents.[6]
Materials:
-
4-(Benzyloxy)-2-bromo-1-methoxybenzene
-
Magnesium (Mg) turnings, activated
-
Iodine (a single crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
Hydrochloric acid (e.g., 2 M aqueous solution)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In a separate flask, dissolve 4-(Benzyloxy)-2-bromo-1-methoxybenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).
-
Once initiated, add the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature.
-
-
Borylation:
-
In a separate flame-dried flask under an inert atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the cold borate solution via cannula, keeping the internal temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl.
-
Stir vigorously for 1-2 hours until two clear layers form.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
The crude product can be purified by recrystallization or silica gel chromatography.
-
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This reaction is a cornerstone of medicinal chemistry for the synthesis of biaryl compounds.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.
Exemplary Protocol: Synthesis of a Biaryl Intermediate
The following is a representative protocol for the coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (Ar-Br) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Dioxane/Water 4:1, or Toluene/Ethanol/Water)
Procedure:
-
To a Schlenk flask, add the aryl bromide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Safety, Handling, and Storage
Proper handling and storage are critical for both user safety and maintaining the integrity of the reagent.
GHS Hazard Information
Based on supplier data, this compound is classified with the following hazards:[1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
A full Safety Data Sheet (SDS) should always be consulted before handling. A representative SDS for a similar boronic acid provides further detail.
Personal Protective Equipment (PPE) and Handling
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves prior to use.
-
Skin and Body Protection: Wear a lab coat.
-
Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.
-
General Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
Storage and Stability
-
Temperature: Store refrigerated at 2-8°C .[1]
-
Atmosphere: Keep the container tightly sealed to protect from moisture, which can cause decomposition or the formation of boroxines (anhydrides). Storing under an inert atmosphere (Argon or Nitrogen) is recommended for long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents.
By adhering to these guidelines, researchers can safely and effectively utilize this compound to advance their synthetic programs in drug discovery and materials science.
References
- Crystal structure of 4-(benzyloxy)-2-bromo-1-methoxybenzene. Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4158522/]
- This compound | 211495-28-2. BoronPharm. [URL: https://www.boronpharm.com/product/211495-28-2]
- 211495-28-2|this compound|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/211495-28-2.html]
- Safety Data Sheet - 6-Benzyloxy-2-fluoro-3-methylphenylboronic acid. Fluorochem. [URL: https://www.fluorochem.co.uk/sds/F628031]
- This compound. AOBChem USA. [URL: https://www.aobchem.com/product/19397.html]
- This compound – (211495-28-2). EON Biotech. [URL: https://www.eonbio.com/product/4-benzyloxy-2-methoxyphenylboronic-acid-211495-28-2/]
- Preparation method of aryl boric acid. Google Patents (CN104119367A). [URL: https://patents.google.
Sources
- 1. Alkylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 6. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]
An In-depth Technical Guide to the Safe Handling of 4-Benzyloxy-2-methoxyphenylboronic Acid
Introduction
This guide provides comprehensive safety and handling protocols for 4-Benzyloxy-2-methoxyphenylboronic acid (CAS No. 211495-28-2).[1][2] As a specialized arylboronic acid, this compound is a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.[3] However, like all chemical reagents, it requires careful handling to mitigate potential risks to researchers and the environment. This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who work with this compound. The protocols outlined herein are grounded in established safety principles from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the European Chemicals Agency (ECHA), supplemented with data from analogous compounds due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this exact molecule.[4][5][6][7]
Hazard Identification and Classification
GHS Hazard Classification (Anticipated)
The following table summarizes the anticipated GHS classification for this compound. This is a composite assessment based on data for analogous boronic acids and should be treated as a precautionary guideline.[8][9][10][11]
| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation | Warning |
Precautionary Statements
Based on the anticipated GHS classification, the following precautionary statements are recommended:[8][9][12]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[8][9][12]
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8][12]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. If irritation persists, seek medical attention.[8][12]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][12]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention immediately.[8][12]
Fire-Fighting Measures
While not considered highly flammable, standard precautions should be taken in the event of a fire involving this compound.
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][13]
-
Specific hazards arising from the chemical: Thermal decomposition can produce toxic fumes, including carbon monoxide, carbon dioxide, and boron oxides.[13]
-
Special protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[13]
Exposure Controls and Personal Protection
Adherence to proper exposure controls and the use of personal protective equipment (PPE) are paramount to safe handling.[14][15]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[12]
Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[12] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[12] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long pants and closed-toe shoes. | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent inhalation of dust particles. | Minimizes the risk of respiratory tract irritation. |
Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of Arylboronic Acids.
Storage Conditions
-
Store in a tightly closed container in a dry and well-ventilated place.[12][16][17]
-
Keep refrigerated to maintain product quality.[12]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[13][16]
Spill and Leak Procedures
In the event of a spill, a calm and methodical response is necessary to prevent exposure and further contamination.[12]
Spill Response Decision Tree
The following diagram provides a decision-making framework for responding to a spill of this compound.
Caption: Decision Tree for Chemical Spill Response.
Detailed Spill Cleanup Protocol
-
Evacuate and Alert: For large spills, evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.[12]
-
Personal Protection: For small, manageable spills, don the appropriate PPE as outlined in Section 4.2.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial sorbent. Avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is crucial for preventing hazardous reactions.
-
Chemical Stability: Stable under recommended storage conditions.[9][18]
-
Conditions to Avoid: Incompatible products, excess heat, and dust formation.[18]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[13][16]
-
Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and oxides of boron.[13]
Toxicological and Ecological Information
Due to the lack of specific data for this compound, the following information is based on general knowledge of arylboronic acids and data from similar compounds.
Toxicological Profile (Anticipated)
| Endpoint | Result | Basis |
| Acute Oral Toxicity | Harmful if swallowed | GHS Category 4 (based on analogs)[10][12] |
| Skin Irritation | Causes skin irritation | GHS Category 2 (based on analogs)[8][9] |
| Eye Irritation | Causes serious eye irritation | GHS Category 2A (based on analogs)[8][9] |
| Respiratory Irritation | May cause respiratory irritation | GHS Category 3 (based on analogs)[8][9] |
| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP or ACGIH.[10] | Data from analogous compounds |
Ecological Information
-
No specific ecological data is available for this compound.
-
It is recommended to prevent the release of this chemical into the environment. Do not let the product enter drains.[8]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.
-
Waste Treatment Methods: Dispose of this material through a licensed professional waste disposal service.[10]
-
Contaminated Packaging: Dispose of as unused product.[10]
-
Do not dispose of down the drain unless explicitly permitted by your local water authority for neutralized, dilute solutions of similar compounds.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the precautions outlined in this guide. A thorough understanding of its potential hazards, the consistent use of appropriate personal protective equipment, and the implementation of sound laboratory practices are the cornerstones of a safe research environment. Always consult your institution's Chemical Hygiene Plan and EHS office for specific guidance and in case of any uncertainty.
References
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
-
ECHA publishes guidance on chemical safety assessment. Fieldfisher. [Link]
-
OSHA Standards for Biological Laboratories. ASPR. [Link]
-
Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]
-
OSHA Standards to Know Before Starting Your Lab. USA Lab. [Link]
-
The Laboratory Standard. Office of Clinical and Research Safety. [Link]
-
ECHA Publishes Concise Guidance on Chemical Safety Assessment. The Acta Group. [Link]
-
ECHA publishes guidance document on best practices for qualitative human health risk assessment. Chemycal. [Link]
-
Introduction to ECHA's guidance on new CLP hazard classes. YouTube. [Link]
-
Advancing chemical safety: the impact of new hazard classes in the CLP regulation. European Chemicals Agency. [Link]
-
This compound. AOBChem USA. [Link]
-
SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid, 97%. Fisher Scientific. [Link]
-
(4-Methoxyphenyl)boronic acid. PubChem. [Link]
-
Safety Data Sheet - 2-Formyl-4-methoxyphenylboronic acid. Angene Chemical. [Link]
-
(4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid. BoronPharm. [Link]
Sources
- 1. aobchem.com [aobchem.com]
- 2. This compound | 211495-28-2 [amp.chemicalbook.com]
- 3. boronpharm.com [boronpharm.com]
- 4. osha.gov [osha.gov]
- 5. fieldfisher.com [fieldfisher.com]
- 6. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 7. actagroup.com [actagroup.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. sds.strem.com [sds.strem.com]
- 10. angenechemical.com [angenechemical.com]
- 11. 4-Methoxyphenylboronic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. ipgsf.com [ipgsf.com]
- 15. lighthouselabservices.com [lighthouselabservices.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.cn [assets.thermofisher.cn]
- 18. fishersci.co.uk [fishersci.co.uk]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 4-Benzyloxy-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between organoboron compounds and organic halides or triflates is particularly vital in the pharmaceutical and materials science sectors for the construction of complex molecular architectures.[3][4] Biaryl moieties are privileged structures in numerous biologically active compounds and functional materials.
This application note provides a detailed guide to the experimental setup for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Benzyloxy-2-methoxyphenylboronic acid. This specific boronic acid is a valuable building block, incorporating an electron-rich aromatic ring with a sterically demanding benzyloxy protecting group. The insights and protocols provided herein are designed to equip researchers with the knowledge to successfully employ this reagent in the synthesis of complex target molecules.
Reagent Profile: this compound
| Property | Value | Source |
| CAS Number | 211495-28-2 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₄H₁₅BO₄ | PubChem |
| Molecular Weight | 258.08 g/mol | PubChem |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Soluble in many organic solvents such as dioxane, THF, and DMF | General Knowledge |
Structural Features and Reactivity Considerations:
This compound possesses two key features that influence its reactivity in Suzuki-Miyaura coupling:
-
Electron-Donating Groups: The methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are both electron-donating, increasing the electron density on the aromatic ring. This enhanced nucleophilicity can facilitate the transmetalation step of the catalytic cycle.
-
Steric Hindrance: The ortho-methoxy group and the bulky benzyloxy group can introduce steric hindrance around the boronic acid moiety. This may necessitate the use of specialized, bulky phosphine ligands on the palladium catalyst to promote efficient oxidative addition and reductive elimination.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2]
Figure 2: A step-by-step workflow for the experimental setup.
Detailed Step-by-Step Protocol:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and finely powdered potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and backfilling with nitrogen or argon three times. Maintain a positive pressure of the inert gas.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the desired biaryl product.
Data Presentation: Expected Yields and Reaction Parameters
The following table provides representative yields for Suzuki-Miyaura couplings with electron-rich boronic acids and sterically hindered substrates, which can serve as a baseline for reactions with this compound. Actual yields will vary depending on the specific coupling partner and reaction conditions.
| Aryl Halide Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) | Reference |
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | [3] |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 80-90 | General Knowledge |
| 2-Bromopyridine | XPhos Pd G3 | K₃PO₄ | Dioxane/H₂O | 110 | 75-85 | [5] |
| 4-Chloroanisole | SPhos Pd G2 | K₃PO₄ | t-AmylOH | 100 | 70-80 | General Knowledge |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing of all solvents; Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. |
| Homocoupling of Boronic Acid | Presence of oxygen; Incomplete oxidative addition. | Ensure a strictly inert atmosphere; Use a slight excess of the boronic acid to favor cross-coupling. |
| Protodeborylation | Presence of excess water or protic solvents; Prolonged reaction times at high temperatures. | Use anhydrous solvents or a carefully controlled amount of water; Monitor the reaction closely and stop when complete. |
| Difficult Purification | Formation of byproducts from homocoupling or decomposition. | Optimize the stoichiometry of the reactants; Consider using a different catalyst/ligand system to improve selectivity. |
Deprotection of the Benzyloxy Group
The benzyloxy group is a versatile protecting group for phenols. After successful cross-coupling, it can be removed under various conditions to reveal the free phenol.
Common Deprotection Methods:
-
Catalytic Hydrogenolysis: This is the most common method, employing a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium formate). This method is mild and generally high-yielding. [6]* Acidic Cleavage: Strong acids such as HBr in acetic acid can cleave the benzyl ether, but this method is harsh and not suitable for acid-sensitive substrates.
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the selective deprotection of p-methoxybenzyl ethers and can sometimes be applied to benzyl ethers.
Conclusion
The Suzuki-Miyaura cross-coupling reaction with this compound offers a powerful strategy for the synthesis of complex biaryl compounds. By understanding the interplay of electronic and steric effects, and by selecting the appropriate catalyst, ligand, and base, researchers can achieve high yields and predictable outcomes. The protocols and troubleshooting guide provided in this application note serve as a robust starting point for the successful implementation of this versatile building block in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). A Practical Synthesis of (S)-Cy-SEGPHOS and Its Application to the Palladium-Catalyzed Asymmetric α-Arylation of Ketones. Journal of the American Chemical Society, 133(7), 2116–2119.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.
- Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed. Science, 352(6283), 329-332.
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
- Kudo, N., & Fu, G. C. (2004). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
- Littke, A. F., & Fu, G. C. (2002). A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st Century: Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-Coupling-A Brief Review of the State-of-the-Art. Organometallics, 34(20), 4967–4975.
-
Organic Chemistry Portal. Benzyl Ethers. Available at: [Link]
-
PubChem. 4-Benzyloxy-phenylboronic acid. Available at: [Link]
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Palladium Catalyst Selection for 4-Benzyloxy-2-methoxyphenylboronic Acid Reactions: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4-Benzyloxy-2-methoxyphenylboronic Acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a titan among carbon-carbon bond-forming methodologies, prized for its functional group tolerance and operational simplicity.[1][2] Central to this reaction's success is the judicious selection of substrates. This compound has emerged as a particularly valuable building block. Its structure, featuring a protected phenol and an electron-donating methoxy group, allows for the introduction of a versatile 2,4-disubstituted phenolic moiety into target molecules. This is of significant interest in drug discovery, where such motifs can influence binding affinity and metabolic stability.[3]
This guide provides a comprehensive overview of palladium catalyst selection for cross-coupling reactions involving this compound. We will delve into the mechanistic underpinnings of catalyst and ligand choice, present detailed experimental protocols, and offer data-driven recommendations to enable researchers to harness the full synthetic potential of this versatile reagent.
The Challenge: Navigating the Reactivity of an Electron-Rich and Sterically Influenced Boronic Acid
The electronic and steric profile of this compound presents specific challenges and opportunities in cross-coupling reactions. The presence of two electron-donating groups (benzyloxy and methoxy) increases the electron density on the boronic acid's aromatic ring. This enhanced nucleophilicity can, in principle, facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the ortho-methoxy group introduces steric hindrance around the boron center, which can impede the approach of the palladium complex, potentially slowing down the reaction.
Furthermore, electron-rich boronic acids can be prone to side reactions such as protodeboronation, especially under harsh basic conditions or with prolonged reaction times. Therefore, the selection of an appropriate palladium catalyst system is not merely a matter of efficacy but a balancing act to promote the desired cross-coupling pathway while minimizing undesirable side reactions.
Selecting the Optimal Palladium Catalyst System: A Multi-faceted Approach
The success of a Suzuki-Miyaura coupling hinges on the synergistic interplay of the palladium precursor, the ligand, the base, and the solvent. Each component must be carefully considered in the context of the specific substrates being coupled.
Palladium Precursors: From Traditional to Pre-catalysts
A variety of palladium sources can be employed. Traditional Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been widely used and can be effective, particularly with more reactive coupling partners.[3] However, for challenging substrates, more robust and versatile Pd(II) precursors, which are reduced in situ to the active Pd(0) species, are often preferred. These include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride complexes.
In recent years, pre-formed palladium pre-catalysts, often featuring bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, have gained prominence. These pre-catalysts offer improved stability, activity, and reproducibility, especially for coupling sterically hindered and electron-rich substrates.
The Decisive Role of Ligands
The ligand bound to the palladium center is arguably the most critical factor in determining the catalyst's performance. The ligand influences the catalyst's stability, solubility, and reactivity by modulating the steric and electronic environment of the palladium atom.
For an electron-rich and sterically influenced substrate like this compound, ligands with the following characteristics are generally preferred:
-
Electron-Rich: Ligands that donate significant electron density to the palladium center facilitate the oxidative addition step, which is often rate-limiting, especially with less reactive aryl chlorides.
-
Bulky: Sterically demanding ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. They can also help to prevent the formation of undesired palladium black and stabilize the monoligated palladium species crucial for the catalytic cycle.
Table 1: A Comparative Overview of Ligand Classes for Suzuki-Miyaura Coupling
| Ligand Class | Key Examples | Characteristics & Suitability for this compound |
| Triarylphosphines | Triphenylphosphine (PPh₃) | The traditional choice, often effective with simple aryl bromides and iodides. May require higher temperatures and catalyst loadings for less reactive partners. |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically bulky biaryl phosphines. Excellent for coupling sterically hindered and electron-rich substrates, including aryl chlorides. Often allow for lower catalyst loadings and milder reaction conditions.[4] |
| Ferrocenylphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | A robust and versatile bidentate ligand. Its wide bite angle can be advantageous in promoting reductive elimination. Often used in challenging couplings.[3] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors and sterically bulky. Offer high thermal stability and are particularly effective for coupling unreactive aryl chlorides.[5] |
The Base and Solvent System: Enabling the Catalytic Cycle
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[2] The choice of base can significantly impact the reaction rate and yield. For this compound, a moderately strong base is often sufficient.
The solvent system must be capable of dissolving the reactants and the catalyst system, and its polarity can influence the reaction rate. Aprotic polar solvents or mixtures of an organic solvent with water are commonly employed.
Table 2: Common Base and Solvent Combinations for Suzuki-Miyaura Reactions
| Base | Common Solvents | Comments |
| Potassium Carbonate (K₂CO₃) | Dioxane/Water, Toluene/Water, DMF/Water | A widely used, cost-effective base. The aqueous phase is crucial for dissolving the inorganic base.[1][3] |
| Cesium Carbonate (Cs₂CO₃) | Dioxane, THF, Toluene | A stronger and more soluble base in organic solvents. Often effective in more challenging couplings.[3] |
| Potassium Phosphate (K₃PO₄) | Dioxane, Toluene | A non-nucleophilic base that can be advantageous when dealing with base-sensitive functional groups.[4] |
Visualizing the Process: Reaction Mechanism and Workflow
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
A systematic approach is crucial for the successful execution and optimization of Suzuki-Miyaura coupling reactions.
Caption: A generalized workflow for a Suzuki-Miyaura coupling experiment.
Experimental Protocols
The following protocols are provided as a starting point and are based on established methodologies for similar electron-rich and sterically hindered substrates.[3][6] Optimization of reaction time, temperature, and reagent stoichiometry may be necessary for specific coupling partners.
Protocol 1: General Procedure for Coupling with Aryl Bromides using a Traditional Catalyst System
This protocol is suitable for routine couplings with activated or standard aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add this compound, the aryl bromide, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of the inert gas.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Advanced Protocol for Coupling with Aryl Chlorides using a Buchwald Ligand
This protocol is recommended for more challenging couplings, particularly with less reactive aryl chlorides.
Materials:
-
This compound (1.2 equiv)
-
Aryl chloride (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry reaction vessel.
-
Add the aryl chloride and this compound.
-
Add anhydrous, degassed toluene to the vessel.
-
Seal the vessel and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
Troubleshooting and Considerations
-
Low Yields: If the reaction stalls or provides low yields, consider increasing the temperature, switching to a more active ligand (e.g., from PPh₃ to a Buchwald ligand), or using a stronger base like Cs₂CO₃. For aryl chloride couplings, ensure the catalyst system is sufficiently active.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. This can be minimized by using milder bases (e.g., K₃PO₄), shorter reaction times, and ensuring the reaction is conducted under a strictly inert atmosphere.
-
Homocoupling: The formation of biaryl products from the self-coupling of the boronic acid can occur. This is often minimized by using the appropriate stoichiometry (a slight excess of the boronic acid) and an effective catalyst system.
-
Purification: The polarity of the resulting biaryl product will depend on the nature of the coupling partner. A range of solvent systems (e.g., hexanes/ethyl acetate) should be screened for optimal purification by column chromatography.
Conclusion
The successful application of this compound in palladium-catalyzed cross-coupling reactions is readily achievable with a rational approach to catalyst selection. For routine couplings with aryl bromides, traditional catalyst systems such as Pd(PPh₃)₄ can be effective. However, for more challenging transformations, particularly those involving sterically hindered or electronically deactivated aryl halides, the use of advanced catalyst systems featuring bulky, electron-rich ligands like SPhos or XPhos is highly recommended. By carefully considering the interplay of the palladium precursor, ligand, base, and solvent, researchers can unlock the full potential of this valuable synthetic building block for the efficient construction of complex molecules in drug discovery and materials science.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
-
Wikipedia. (2024). Suzuki reaction. [Link]
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ACS Publications. (2004). Palladium(II) Catalyst Systems for the Addition of Boronic Acids to Bicyclic Alkenes: New Scope and Reactivity. Organic Letters. [Link]
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ResearchGate. (2017). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. [Link]
-
ResearchGate. (2020). New Palladium(II)-Complex Based on Nitrogen Rich Ligand Efficient Precatalyst for C–C Cross-Coupling in Water Under Microwaves Irradiation. [Link]
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ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. (2009). Sterically demanding, water-soluble alkylphosphines as ligands for high activity Suzuki coupling of aryl bromides in aqueous solvents.[Link]
-
NIH. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
- CoLab. (2020). Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
-
The Royal Society of Chemistry. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2021). Common strategies used for the synthesis of biaryls. [Link]
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Organic Chemistry Portal. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]
-
NIH. (2022). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. [Link]
-
ResearchGate. (2019). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... [Link]
-
MDPI. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
-
ResearchGate. (2024). Known methods for biaryl synthesis via oxidative phenol homocoupling.... [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
ResearchGate. (2007). Suzuki coupling reaction of aryl halides and aryl boronic acids in the presence of 5. [Link]
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NIH. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
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Application Notes and Protocols: Synthesis of Fluorinated Biaryl Compounds Using 4-Benzyloxy-2-methoxyphenylboronic Acid
Introduction
Fluorinated biaryl scaffolds are of paramount importance in modern medicinal chemistry and drug development.[1][2][3] The strategic incorporation of fluorine atoms into aromatic systems can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4] The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the synthesis of these valuable compounds, enabling the formation of carbon-carbon bonds between aryl halides and organoboron species.[5][6][7][8]
This guide provides a comprehensive overview and detailed protocols for the synthesis of fluorinated biaryl compounds, with a specific focus on the application of 4-benzyloxy-2-methoxyphenylboronic acid. This particular boronic acid is a versatile building block, allowing for the introduction of a protected phenol and a methoxy group, which can be crucial for modulating the electronic and steric properties of the final compound. The benzyloxy group serves as a readily cleavable protecting group, revealing a phenol that can be a key pharmacophore or a handle for further synthetic transformations.[9]
These application notes are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven methodologies for the successful synthesis and characterization of these important molecular architectures.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-defined catalytic cycle.[5][6][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a palladium(II) species.[6][10]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a more nucleophilic boronate species. This species then undergoes transmetalation with the palladium(II) complex, where the organic moiety from the boron atom is transferred to the palladium center.[6][10]
-
Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][10]
The choice of catalyst, ligand, base, and solvent system is critical and can significantly impact the reaction's efficiency and yield.[10]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal results, and degassing of the reaction mixture is crucial to prevent oxidation of the palladium catalyst.
-
Inert Atmosphere: Suzuki-Miyaura reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst from oxygen.
-
Safety Precautions: Always handle reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Palladium catalysts can be pyrophoric and should be handled with care.
Protocol 1: Synthesis of 2-(4-Benzyloxy-2-methoxyphenyl)-1-fluoro-4-nitrobenzene
This protocol details the Suzuki-Miyaura coupling of 1-bromo-2-fluoro-5-nitrobenzene with this compound.
Materials
-
1-Bromo-2-fluoro-5-nitrobenzene
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure
-
To a flame-dried Schlenk flask, add 1-bromo-2-fluoro-5-nitrobenzene (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired fluorinated biaryl compound.
Characterization
The purified product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its structure and purity.
Data Presentation: Representative Reaction Parameters and Yields
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-fluoro-5-nitrobenzene | This compound | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 1-Chloro-2-fluorobenzene | This compound | Pd₂(dba)₃ (1.5) | SPhos (6) | K₃PO₄ | Toluene/H₂O | 100 | 16 | 75-85 |
| 3 | 2-Bromo-5-fluoropyridine | This compound | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 85 | 10 | 80-90 |
Yields are based on isolated product after purification.
Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of fluorinated biaryls.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the catalyst loading, using a more active ligand (e.g., a biarylphosphine ligand for challenging substrates), or screening different bases and solvent systems. Ensure that the reaction is performed under strictly anhydrous and oxygen-free conditions.
-
Homocoupling of Boronic Acid: Homocoupling of the boronic acid can be a significant side reaction.[5] This can often be minimized by ensuring a properly degassed reaction mixture and using a high-purity palladium catalyst.
-
Protodeboronation: Boronic acids can undergo protodeboronation, especially under harsh basic conditions or in the presence of protic solvents.[11][12] Using milder bases or anhydrous conditions can sometimes mitigate this issue.
-
Deprotection of the Benzyloxy Group: The benzyloxy group is typically stable under Suzuki-Miyaura conditions. However, if deprotection is observed, consider milder reaction conditions or a more robust protecting group.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable tool for the synthesis of fluorinated biaryl compounds. By utilizing this compound, a wide range of structurally diverse and medicinally relevant scaffolds can be accessed. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful attention to reaction conditions, particularly the exclusion of oxygen and water, is paramount for achieving high yields and purity.
References
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
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Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition2001 , 40 (24), 4544–4568. [Link]
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Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695. [Link]
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Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473. [Link]
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Wang, L.; He, W.; Yu, Z. Recent Advances in the Suzuki-Miyaura Reaction. Current Organic Chemistry2004 , 8 (15), 1495–1511. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002 , 102 (5), 1359–1470. [Link]
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Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Angewandte Chemie International Edition2005 , 44 (48), 7778–7781. [Link]
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Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. Fluorine in medicinal chemistry. Chemical Society Reviews2008 , 37 (2), 320–330. [Link]
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Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317 (5846), 1881–1886. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Yang, B.-W.; Xu, J.; Pan, J.; Xu, H.; Miao, C. Synthesis of Polyfluorinated Biaryls via Palladium-Catalyzed Decarboxylative Cross-Coupling of Zinc Polyfluorobenzoates with Aryl Fluorosulfates. The Journal of Organic Chemistry2015 , 80 (16), 8034–8042. [Link]
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Zhou, Y.; et al. Enantioselective synthesis of axially chiral multifunctionalized biaryls via asymmetric Suzuki-Miyaura coupling. Organic Letters2014 , 16 (20), 5346–5349. [Link]
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Chinthakindi, P. K.; Kruger, H. G.; Govender, T.; Naicker, T.; Arvidsson, P. I. On-Water Synthesis of Biaryl Sulfonyl Fluorides. The Journal of Organic Chemistry2016 , 81 (6), 2618–2623. [Link]
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Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (21), 8315–8359. [Link]
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Shah, P.; Westwell, A. D. The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry2007 , 22 (5), 527–540. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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Barnes-Seeman, D.; Beck, J.; Springer, C. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry2014 , 14 (7), 855–864. [Link]
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O'Hagan, D. The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2008 , 51 (15), 4359–4369. [Link]
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Pascanu, V.; et al. Highly Functionalized Biaryls via Suzuki-Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes. ChemSusChem2015 , 8 (1), 123–130. [Link]
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Gillis, E. P.; Eastman, K. J.; Hill, M. D.; Donnelly, D. J.; Meanwell, N. A. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry2015 , 58 (21), 8315–8359. [Link]
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Wang, Y.; et al. Sustainable Ligand-Free, Palladium-Catalyzed Suzuki-Miyaura Reactions in Water: Insights into the Role of Base. ACS Sustainable Chemistry & Engineering2019 , 7 (23), 19163–19171. [Link]
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The Strategic Application of 4-Benzyloxy-2-methoxyphenylboronic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the quest for molecular scaffolds that offer both structural novelty and functional advantages is perpetual. Among the vast arsenal of chemical building blocks, substituted phenylboronic acids have emerged as indispensable tools, largely due to their versatility in palladium-catalyzed cross-coupling reactions. This guide focuses on a particularly valuable reagent, 4-Benzyloxy-2-methoxyphenylboronic acid , and its strategic applications in medicinal chemistry. We will delve into the rationale behind its use, provide detailed protocols for its application in Suzuki-Miyaura coupling, and showcase its utility in the synthesis of biologically active molecules.
The Rationale: Why this compound?
The unique substitution pattern of this compound offers a convergence of desirable features for the medicinal chemist. The interplay between the benzyloxy and methoxy groups provides a nuanced approach to modulating the physicochemical and pharmacokinetic properties of a lead compound.
-
The Benzyloxy Group: A Versatile Modulator of Lipophilicity and a Protective Group. The benzyloxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within a biological target. Furthermore, it can serve as a stable protecting group for a phenol, which can be deprotected in later synthetic steps to reveal a key pharmacophore for hydrogen bonding interactions. Studies have shown that the presence of a benzyloxy group can be critical for the selectivity and potency of enzyme inhibitors, such as in the case of monoamine oxidase B (MAO-B) inhibitors.
-
The Methoxy Group: A Key Player in Ligand-Target Interactions and Metabolic Stability. The methoxy group is a prevalent substituent in numerous natural products and approved drugs.[1] It can act as a hydrogen bond acceptor and its presence can significantly influence the conformation of a molecule, thereby optimizing its fit within a binding site.[2] Moreover, the methoxy group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[3] The strategic placement of a methoxy group is a well-established tactic in medicinal chemistry to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1]
-
The Boronic Acid Moiety: A Gateway to Structural Diversity. The boronic acid functional group is the linchpin for the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[4] This reaction is celebrated for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of coupling partners, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[5]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is the cornerstone of applications for this compound, facilitating the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds.[6]
General Reaction Scheme
The general scheme involves the palladium-catalyzed coupling of this compound with an aryl or heteroaryl halide (or triflate) in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Solvent Addition: Add a mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degassing: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This step is critical as oxygen can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium source. Triphenylphosphine is a versatile phosphine ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. For more challenging couplings, more sophisticated ligands such as SPhos or XPhos may be required.
-
Base: Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. Its role is to activate the boronic acid for transmetalation to the palladium center. Other bases like cesium carbonate or potassium phosphate can be used depending on the substrate.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction. The water is crucial for the activation of the boronic acid.
-
Degassing: The removal of oxygen is paramount to prevent the oxidation of the Pd(0) active catalyst to the inactive Pd(II) species, which would halt the catalytic cycle.
Application in the Synthesis of Bioactive Molecules: Combretastatin A-4 Analogues
A compelling example of the utility of substituted phenylboronic acids is in the synthesis of analogues of Combretastatin A-4 (CA-4), a potent natural product with antitumor and anti-vascular properties.[7] CA-4 inhibits the polymerization of tubulin, a critical protein for cell division, making it an attractive target for cancer therapy.[8] The synthesis of boronic acid bioisosteres of CA-4 has been explored to improve its pharmacological profile.[9]
While not a direct use of this compound, the synthesis of a closely related analogue, (Z)-1-(3,4,5-trimethoxystyryl)-4-methoxyphenylboronic acid, demonstrates the potential of this class of reagents in generating potent anticancer agents. The following table summarizes the biological activity of a synthesized boronic acid analogue of CA-4.[9]
| Compound | Inhibition of Tubulin Polymerization IC₅₀ (μM) | Cytotoxicity against MCF-7 Cells IC₅₀ (μM) |
| Combretastatin A-4 | 2.5 | 0.003 |
| Boronic Acid Analogue | 1.8 | 0.002 |
Data extracted from a study on boronic acid bioisosteres of Combretastatin A-4.[9]
The synthesis of such analogues typically involves a Wittig reaction to form the stilbene core, followed by the introduction of the boronic acid moiety. The use of this compound in a Suzuki coupling with a suitable vinyl halide precursor of the CA-4 A-ring would provide a convergent and efficient route to novel analogues with potentially enhanced properties.
Caption: Experimental workflow for the synthesis and evaluation of bioactive molecules.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemists. Its unique substitution pattern allows for the strategic modulation of key drug-like properties. The robust and well-established Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating this moiety into a wide range of molecular scaffolds, enabling the efficient synthesis of novel and potent bioactive compounds. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors.
References
-
Pettit, G. R., et al. (2012). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Journal of Medicinal Chemistry, 55(15), 6813-6824. [Link]
-
Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]
-
Fura, A. (2006). Role of pharmacologically active metabolites in drug discovery and development. Drug Discovery Today, 11(3-4), 133-142. [Link]
-
Krol, M., et al. (2020). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 25(21), 5083. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
-
ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in modern organic synthesis. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Lee, M., et al. (2011). Acetyl analogs of combretastatin A-4: Synthesis and biological studies. Bioorganic & Medicinal Chemistry, 19(7), 2359-2367. [Link]
-
Siebert, A., et al. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anti-Cancer Agents in Medicinal Chemistry, 16(8), 942-960. [Link]
-
U.S. National Library of Medicine. (n.d.). Phosphodiesterase inhibitors. PubMed. [Link]
Sources
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Benzyloxy-2-methoxyphenylboronic Acid in Advanced Materials Synthesis
Introduction: A Multifunctional Building Block for Organic Electronics
4-Benzyloxy-2-methoxyphenylboronic acid is an aromatic boronic acid derivative distinguished by its unique substitution pattern. The presence of two distinct oxygen-based functional groups—a methoxy group and a benzyloxy group—at the ortho and para positions relative to the boronic acid moiety makes it a highly valuable and versatile building block in materials science.
The electron-donating nature of these alkoxy groups significantly influences the electronic properties of molecules synthesized from this precursor, making it particularly suitable for the development of organic semiconductors used in applications like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). Furthermore, the benzyloxy group serves a dual purpose: it acts as a stable protecting group that can be selectively removed under specific conditions to reveal a reactive hydroxyl group. This feature enables post-synthetic modification, allowing for the fine-tuning of a material's physical properties, such as solubility, or for the construction of more complex molecular architectures.
The primary utility of this compound is realized through the Suzuki-Miyaura cross-coupling reaction, a robust and widely-used palladium-catalyzed method for forming carbon-carbon bonds.[1][2] This guide provides a detailed protocol for a representative Suzuki-Miyaura reaction and discusses the strategic implications of using this compound in the synthesis of advanced functional materials.
Core Application: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is the cornerstone method for utilizing arylboronic acids. It facilitates the creation of biaryl structures, which are fundamental components of many functional organic materials, by coupling an organoboron compound with an organohalide.[3] The reaction proceeds via a catalytic cycle involving a palladium catalyst and requires a base to activate the boronic acid.[4][5]
Causality of Component Selection:
-
Palladium Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like Pd(OAc)₂ is used in conjunction with a phosphine ligand (e.g., PPh₃, PCy₃). The ligand stabilizes the palladium center and modulates its reactivity.
-
Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential.[2] It activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step with the palladium complex.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous phase is common. This biphasic system helps to dissolve both the organic reactants and the inorganic base.
Below is a logical workflow for a typical Suzuki-Miyaura coupling experiment.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Donor-Acceptor Biaryl Precursor
This protocol details the synthesis of 2-(4-benzyloxy-2-methoxyphenyl)thiophene , a model compound where an electron-rich phenyl ring is coupled with thiophene. Thiophene-based units are common in organic semiconductors.[6] This biaryl could serve as a key intermediate for larger conjugated systems.
Materials & Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Example | Purity |
| This compound | 847560-48-9 | 258.08 | Various | >97% |
| 2-Bromothiophene | 1003-09-4 | 163.04 | Sigma-Aldrich | 99% |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Sigma-Aldrich | 99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Thermo Fisher | >99% |
| Toluene | 108-88-3 | 92.14 | VWR | Anhydrous |
| Ethanol | 64-17-5 | 46.07 | VWR | Reagent Grade |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 258 mg).
-
Add 2-bromothiophene (1.2 mmol, 196 mg, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 276 mg, 2.0 equiv).
-
The flask is sealed with a rubber septum, and the atmosphere is exchanged with dry nitrogen or argon by three cycles of vacuum and backfill.
-
-
Solvent Addition and Degassing:
-
Add a solvent mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL) via syringe.
-
Degas the resulting suspension by bubbling nitrogen gas through the mixture for 15-20 minutes while stirring. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.[3]
-
-
Catalyst Addition and Reaction:
-
Briefly open the flask under a positive pressure of nitrogen and add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 35 mg, 3 mol%).
-
Seal the flask and place it in a preheated oil bath at 90 °C.
-
Allow the reaction to stir vigorously under a nitrogen atmosphere for 12-18 hours.
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting materials indicates reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of deionized water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the desired biaryl product.
-
Post-Synthetic Modification: Deprotection to Access Phenolic Functionality
A key advantage of the benzyloxy group is its ability to be cleaved to reveal a phenol. This is typically achieved through catalytic hydrogenation.
Caption: Workflow for the debenzylation of the biaryl product.
This resulting phenolic compound offers a reactive site for further functionalization, such as etherification to attach long alkyl chains for improved solubility in organic solvents, a crucial factor for solution-processable organic electronic devices.
Conclusion
This compound is a strategically designed building block for materials science. Its pre-installed electron-donating groups allow for the synthesis of electronically rich biaryl compounds, while the cleavable benzyloxy group provides a valuable handle for post-synthetic modification. The protocols and workflows described herein, based on the well-established Suzuki-Miyaura cross-coupling reaction, offer a reliable foundation for researchers to employ this versatile reagent in the creation of novel and high-performance organic materials for a range of electronic applications.
References
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- NINGBO INNO PHARMCHEM CO.,LTD. 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid.
- Sigma-Aldrich. 4-Methoxyphenylboronic acid = 95.0 5720-07-0.
- Georganics. 4-Methoxyphenylboronic acid - High purity | EN.
- ChemicalBook. 4-Methoxyphenylboronic acid: applications in different fields and safety.
- ResearchGate. Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene...
- ChemicalBook. 4-Methoxyphenylboronic acid synthesis.
- PubChem - NIH. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262.
- Sigma-Aldrich. 4-Methoxyphenylboronic acid = 95.0 5720-07-0.
- Sigma-Aldrich. Organic and Molecular Electronics.
- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
- Thermo Fisher Scientific. 4-Benzyloxy-2-methylbenzeneboronic acid, 98% 5 g | Buy Online.
- Tokyo Chemical Industry. Dopants for Organic Electronics Researches | TCI AMERICA.
- PMC - NIH. Organoborane coupling reactions (Suzuki coupling).
- Sigma-Aldrich. Organic Electronics.
- Benchchem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- PubChemLite. 4-benzyloxy-2-formylphenylboronic acid (contains varying amounts of anhydride).
- ICMAB-CSIC. Organic opto-electronic devices: performance limitations and new device architectures.
- Sigma-Aldrich. Organic Semiconductors for Advanced Electronics.
Sources
reaction of 4-Benzyloxy-2-methoxyphenylboronic acid with aryl halides
Application Notes & Protocols: Strategic Application of 4-Benzyloxy-2-methoxyphenylboronic acid in Palladium-Catalyzed Biaryl Synthesis
Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, medicinal chemistry, and materials science.
Introduction: The Strategic Importance of Substituted Biaryls
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is a principal method for constructing biaryl scaffolds.[2][3][4] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2][4]
This guide focuses on the specific application of this compound, a versatile building block for introducing a sterically hindered and electronically rich phenyl ring into target molecules. The presence of the methoxy and benzyloxy groups offers opportunities for subsequent functionalization, making this reagent particularly valuable in the synthesis of complex molecular architectures.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is paramount for successful application and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Sources
Application Notes & Protocols: Strategic Purification of Reaction Products from 4-Benzyloxy-2-methoxyphenylboronic Acid
Abstract
4-Benzyloxy-2-methoxyphenylboronic acid is a versatile reagent frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to synthesize complex biaryl structures that are often precursors in pharmaceutical and materials science research.[1][2] The successful isolation of the desired product in high purity is paramount for subsequent applications and reliable data generation. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the purification of products derived from this reagent. We delve into the nature of common impurities, the rationale behind multi-step purification workflows, and provide step-by-step protocols for extraction, chromatography, and crystallization techniques tailored to this specific class of compounds.
Foundational Principles: Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in the crude reaction mixture. The choice of a purification strategy is dictated by the physicochemical differences between the desired product and these contaminants. In reactions involving this compound, impurities can be broadly categorized.
Table 1: Common Impurities and Their Characteristics
| Impurity Category | Specific Examples | Typical Polarity | Origin | Recommended Removal Method |
| Boron-Based | Unreacted this compound, Boroxines (anhydrides), Boric acid | High / Acidic | Excess reagent, degradation | Basic aqueous wash, Scavenger resins[3][4] |
| Starting Materials | Unreacted aryl halide or triflate | Low to Medium | Incomplete reaction | Column chromatography |
| Homocoupling Products | Biaryl from aryl halide, Biaryl from boronic acid | Low to Medium | Side reaction of starting materials | Column chromatography, Recrystallization |
| Catalyst Residues | Palladium species (elemental or complexed) | Variable | Catalyst from the reaction | Filtration through Celite®, Specialized scavengers |
| Protecting Group | 4-hydroxy-2-methoxyphenyl derivatives (Debenzylated product) | Medium to High | Cleavage of the benzyl ether | Column chromatography |
| Solvents & Bases | Reaction solvents (e.g., Dioxane, Toluene), Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Variable | Reaction additives | Aqueous workup, Concentration in vacuo |
The presence of the acidic boronic acid group in the starting material and its byproducts is a key consideration. These species can often be effectively removed with a basic aqueous wash, which converts them into water-soluble boronate salts.[3][5]
Strategic Purification Workflow
A multi-step approach is typically required to achieve high purity. The general workflow involves a primary extraction followed by a more refined chromatographic separation and, if necessary, a final polishing step like crystallization.
Figure 1: A generalized workflow for the purification of Suzuki-Miyaura cross-coupling products.
Detailed Experimental Protocols
Safety First: Always consult the Safety Data Sheet (SDS) for all reagents before use. This compound and related boronic acids can cause skin, eye, and respiratory irritation.[6][7][8] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.[6][7]
Protocol 1: General Aqueous Workup for Boronic Acid Removal
This protocol is the first critical step to remove the bulk of inorganic salts and water-soluble boron species.
-
Rationale: Boronic acids are acidic and react with aqueous bases (e.g., NaOH, K₂CO₃) to form boronate salts, which have high water solubility and will partition into the aqueous layer.[3][5] The desired biaryl product is typically much less polar and remains in the organic solvent.
-
Procedure:
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature.
-
Dilute the reaction mixture with an appropriate organic solvent immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the reaction solvent).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M aqueous NaOH or Na₂CO₃ solution (2 x 5 volumes). This removes the acidic boronic acid impurities.
-
Deionized water (1 x 5 volumes). This removes residual base.
-
Saturated aqueous NaCl (brine) solution (1 x 5 volumes). This helps to break up emulsions and removes the bulk of dissolved water from the organic layer.[4]
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Figure 2: Principle of basic extractive workup to remove acidic impurities.
Protocol 2: Purification by Flash Column Chromatography
This is the most common and effective method for separating the desired product from closely related organic impurities.[9][10]
-
Rationale: Silica gel is a polar stationary phase. Non-polar compounds travel through the column more quickly, while polar compounds are retained longer. By using a mobile phase (eluent) of increasing polarity, compounds can be eluted sequentially based on their polarity. The target biaryl product is typically of intermediate polarity, eluting after non-polar starting materials (like the aryl halide) and before highly polar impurities.
-
Procedure:
-
Prepare the Column: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of DCM or the initial eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 100% hexane or 98:2 hexane:EtOAc).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate in hexane) to elute compounds of increasing polarity.[9]
-
Monitor Fractions: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified product.
-
-
Troubleshooting:
-
Co-elution: If the product co-elutes with an impurity, consider using a different solvent system or a less polar system with a shallower gradient.[4] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve separation, but use caution with the acid-labile benzyloxy group.[11]
-
Protocol 3: Advanced Purification with Scavenger Resins
For challenging separations where boronic acid impurities persist after extraction, functionalized scavenger resins offer a highly selective solution.
-
Rationale: Scavenger resins, such as those with N,N-diethanolamine (DEAM) groups, contain functionalities that form stable, covalent complexes with boronic acids.[3][4] The resin is a solid support, allowing the bound impurities to be easily removed by simple filtration, leaving the desired product in solution.
-
Procedure:
-
Dissolve the crude or partially purified product in a suitable organic solvent (e.g., DCM, THF).
-
Add the scavenger resin (e.g., SiliaBond DEAM, typically 2-4 equivalents relative to the estimated amount of boronic acid impurity).
-
Stir the suspension at room temperature for 1-4 hours. Monitor the removal of the impurity by TLC or LC-MS.
-
Once scavenging is complete, filter the mixture to remove the resin.
-
Wash the filtered resin with a small amount of the solvent to ensure complete recovery of the product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.[3]
-
Figure 3: Schematic of purification using a solid-supported scavenger resin.
Protocol 4: Final Purification by Recrystallization
Recrystallization is an excellent final step to obtain a highly pure, crystalline solid product, which is often required in drug development.
-
Rationale: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. A saturated solution is prepared at high temperature, and as it cools, the solution becomes supersaturated with respect to the desired product, which then crystallizes out, leaving impurities behind in the solution.
-
Procedure:
-
Place the purified, solid product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent or solvent system (e.g., ethanol, hexanes/EtOAc, methanol) and heat the mixture to boiling with stirring until all the solid dissolves.[12]
-
If the solution is colored by impurities, a hot gravity filtration can be performed.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask helps to slow cooling and promotes the formation of larger crystals.
-
For maximum yield, further cool the flask in an ice bath.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove all residual solvent.
-
References
-
Reddit. (2017). Purification of boronic acids?. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]
-
San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. Retrieved from [Link]
-
ACS Publications. (2003). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Retrieved from [Link]
-
Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Suzuki Reaction. Retrieved from [Link]
-
ResearchGate. (2014). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]
-
MDPI. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Molecules. Retrieved from [Link]
-
Organic Syntheses. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Retrieved from [Link]
-
Scribd. (n.d.). Suzuki Cross-Coupling Procedure. Retrieved from [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Springer. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
ResearchGate. (2015). Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Retrieved from [Link]
-
ResearchGate. (2018). Debenzylation of 1-benzyloxy-4-methoxy benzene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech. Retrieved from [Link]
Sources
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- 5. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fishersci.com [fishersci.com]
- 8. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Scale-Up Synthesis and Suzuki-Miyaura Coupling of 4-Benzyloxy-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 4-Benzyloxy-2-methoxyphenylboronic Acid in Complex Molecule Synthesis
This compound, with CAS Number 211495-28-2 and molecular formula C14H15BO4, is a pivotal building block in contemporary organic synthesis, particularly within the pharmaceutical industry.[1] Its unique structural features—a sterically hindered ortho-methoxy group and a labile benzyloxy protecting group—make it an attractive precursor for the synthesis of complex biaryl and heteroaryl structures. These motifs are prevalent in a wide array of biologically active molecules.[2][3] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is the most prominent application for this reagent, valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[2][4]
This document provides a comprehensive guide for the scale-up synthesis of this compound and its subsequent use in industrial-scale Suzuki-Miyaura coupling reactions. We will delve into the critical process parameters, from raw material selection to final product purification, emphasizing the practical challenges and solutions encountered in a process chemistry environment.
Part 1: Scale-Up Synthesis of this compound
The industrial preparation of substituted phenylboronic acids often presents challenges related to cost, safety, and scalability.[5] Traditional laboratory methods, such as those employing organolithium reagents, can be hazardous and expensive on a large scale.[5][6] A more industrially viable approach often involves a Grignard-based route, which offers a better balance of reactivity, cost, and safety.
Critical Process Parameters for Synthesis
The synthesis of this compound typically proceeds via the Grignard reaction of 4-benzyloxy-2-methoxy-1-bromobenzene with a trialkyl borate, followed by acidic hydrolysis.[7][8] Success at scale hinges on meticulous control over several key parameters.
| Parameter | Recommended Range/Condition | Rationale and Key Considerations |
| Starting Material Purity | >98% | Impurities in the starting halide can lead to side reactions and complicate purification. |
| Grignard Formation Temp. | 30-40 °C (initiation), 40-50 °C (reaction) | Exothermic reaction; requires careful temperature management to prevent side reactions. |
| Boration Temperature | -60 °C to -40 °C | Crucial for selectivity. Higher temperatures can lead to the formation of diarylborinic acid and triarylborane impurities.[9] |
| Trialkyl Borate | Trimethyl borate or Triisopropyl borate | Triisopropyl borate can sometimes offer better selectivity due to steric hindrance. |
| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are critical for the success of the Grignard reaction. |
| Hydrolysis | Aqueous HCl or H2SO4 | Controlled addition to quench the reaction and hydrolyze the boronate ester. |
Protocol: Kilogram-Scale Synthesis
Safety Precaution: This process involves highly reactive and flammable reagents. All operations must be conducted in an appropriate reactor under an inert nitrogen atmosphere by trained personnel.
-
Reactor Preparation: Ensure a glass-lined or stainless steel reactor is clean, dry, and rendered inert with nitrogen.
-
Grignard Reagent Formation:
-
Charge magnesium turnings (1.1 eq) and a small amount of iodine (catalytic) to the reactor.
-
Add approximately 10% of a solution of 4-benzyloxy-2-methoxy-1-bromobenzene (1.0 eq) in anhydrous THF.
-
Initiate the reaction with gentle heating. Once initiated, a noticeable exotherm will occur.
-
Maintain the temperature between 40-50 °C while slowly adding the remaining aryl bromide solution.
-
After the addition is complete, stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Boration:
-
Cool the reactor to between -60 °C and -40 °C.
-
Slowly add a solution of triisopropyl borate (1.2 eq) in anhydrous THF, maintaining the low temperature. This step is highly exothermic.
-
Stir the reaction mixture at this temperature for 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Slowly quench the reaction by adding it to a pre-cooled aqueous solution of hydrochloric acid (2M).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer. Extract the aqueous layer with a suitable solvent like ethyl acetate.
-
Combine the organic layers and wash with brine.
-
-
Isolation and Purification:
Part 2: Suzuki-Miyaura Coupling: A Scale-Up Perspective
The Suzuki-Miyaura coupling is a cornerstone of modern pharmaceutical process chemistry.[3][12] However, transitioning from bench-scale to kilogram or pilot-plant production introduces a new set of challenges, including heat and mass transfer limitations, catalyst deactivation, and stringent purity requirements for the final product.[13]
Key Considerations for a Robust Coupling Process
A successful scale-up requires a deep understanding of the reaction mechanism and the role of each component.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A streamlined workflow from synthesis to final product purification.
Part 3: Impurity Profiling and Mitigation
A critical aspect of scale-up is understanding and controlling impurity formation.
[14]| Impurity Type | Origin | Mitigation Strategy | | :--- | :--- | :--- | | Homocoupling of Boronic Acid (Ar-Ar) | Oxygen-mediated side reaction; can be catalyzed by palladium. |[15][16] Maintain strict anaerobic conditions. O[13]ptimize catalyst and base. | | Protodeborylation (Ar-H) | Hydrolysis of the boronic acid, often at elevated temperatures or with certain bases. |[17] Use of boronic esters can increase stability. C[12]areful control of temperature and reaction time. | | Residual Palladium | Incomplete removal of the catalyst. | Use of palladium scavengers, crystallization, or heterogeneous catalysts. |[18][19] | Ligand-Derived Impurities | Degradation or side reactions of the phosphine ligand. | Selection of robust ligands; optimization of ligand-to-metal ratio. | | Starting Material Carryover | Incomplete reaction. | Monitor reaction to completion; optimize reaction conditions (temp, time, catalyst loading). |
Conclusion
The successful scale-up of the synthesis and coupling of this compound is a multifaceted challenge that requires a holistic approach, integrating robust process design, meticulous control of reaction parameters, and a thorough understanding of potential side reactions and impurities. By implementing the strategies and protocols outlined in this guide, researchers and process chemists can navigate the complexities of industrial-scale synthesis to deliver high-quality products efficiently and safely.
References
- Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
- Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat.Organic Process Research & Development.
- Process for the preparation of substituted phenylboronic acids.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction.Organic Process Research & Development.
- Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions.wwjmrd.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.Journal of the American Chemical Society.
- Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
- How to purify boronic acids/boronate esters?
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique.
- Process for producing phenylboronic acids and triphenylboroxines.
- Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Books.
- Phenylboronic acid:Synthesis,reactions. ChemicalBook.
- Suzuki-Miyaura. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Process for purification of boronic acid and its derivatives.
- Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling. Benchchem.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
- This compound. AOBChem USA.
- Phenylboronic acid – preparation and applic
- Suzuki Coupling. Organic Chemistry Portal.
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- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 9. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
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- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
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- 18. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Benzyloxy-2-methoxyphenylboronic acid
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Benzyloxy-2-methoxyphenylboronic acid. This reagent is a valuable building block but presents unique challenges due to a combination of steric hindrance and electronic effects from its ortho-methoxy group. Low yields are a common frustration for researchers.
This guide is structured to provide direct, actionable solutions to the most frequently encountered issues. We will delve into the mechanistic reasons behind these challenges and offer field-proven strategies to enhance reaction efficiency and yield.
Troubleshooting Guide: Addressing Low Yields & Side Reactions
This section addresses specific experimental problems in a question-and-answer format.
Problem: Low to No Conversion of Starting Materials
Your reaction stalls, leaving significant amounts of the aryl halide and boronic acid unreacted, as observed by TLC or LC-MS.
Q1: I see both my starting materials remaining after 24 hours. What is the most likely cause?
A1: The most common culprit is an inactive or inefficient catalytic system. The active Pd(0) species is either not forming correctly or is being inhibited.[1][2] The ortho-methoxy group on the this compound can chelate to the palladium center, slowing down crucial steps in the catalytic cycle. Additionally, the steric bulk of the ortho-substituent can hinder the approach of the coupling partners.
Recommended Actions:
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be insufficient. For sterically demanding substrates, more robust systems are required.[3][4] Electron-rich, bulky phosphine ligands are known to accelerate both the oxidative addition and the rate-limiting reductive elimination steps.[5]
-
Use a Pre-catalyst: Consider using a modern, air-stable Pd(II) pre-catalyst, such as a Buchwald palladacycle (e.g., SPhos Pd G3 or XPhos Pd G3).[2] These are designed to generate the active LPd(0) species reliably and efficiently under mild conditions.[6]
-
Ensure Anaerobic Conditions: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[2][7] Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1][2]
| Parameter | Standard Conditions (Often Fail) | Recommended for Hindered Substrates | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | XPhos Pd G3, SPhos Pd G2 | Pre-catalysts ensure reliable generation of active Pd(0); bulky ligands accelerate key steps.[3][6] |
| Ligand:Pd Ratio | 4:1 | 1.5:1 to 2:1 | Optimizes for monoligated Pd(0) species, which are often more active. |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | Higher loading can overcome slow turnover with challenging substrates. |
Problem: Significant Protodeboronation Observed
You observe the formation of 3-benzyloxyanisole (the byproduct where the boronic acid group is replaced by a hydrogen) as a major side product.
Q2: My main byproduct is from protodeboronation of my boronic acid. Why is this happening and how can I stop it?
A2: Protodeboronation is the protonolysis of the C–B bond and is a major parasitic side reaction in Suzuki couplings, especially with electron-rich arylboronic acids like the one .[8] The reaction can be catalyzed by acid, base, or even the palladium complex itself.[9][10][11] The presence of water and elevated temperatures significantly accelerates this undesired pathway.[1]
Recommended Actions:
-
Choice of Base and Solvent: The base is crucial. While aqueous bases are common, they provide a proton source (water) for protodeboronation.
-
Switch to a non-aqueous system: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an anhydrous solvent like dioxane or toluene.[1][12] Cs₂CO₃ is often superior due to the solubility of its fluoride byproduct.
-
Use a milder base: Potassium fluoride (KF) can be effective and is less harsh, sometimes reducing the rate of protodeboronation.[1]
-
-
Protect the Boronic Acid: If protodeboronation remains severe, convert the boronic acid to a more stable derivative.
-
Pinacol Boronate Esters (BPin): These are significantly more stable to protodeboronation and can be used directly.[1]
-
MIDA Boronates: These are highly stable, crystalline solids that slowly release the boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[8][13]
-
Organotrifluoroborates (BF₃K): Potassium aryltrifluoroborates are also highly stable alternatives that suppress protodeboronation.[8][13]
-
-
Lower the Reaction Temperature: Higher temperatures accelerate protodeboronation more than the desired coupling.[1] Using a more active catalyst system (see Q1) may allow you to run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), tipping the balance in favor of the Suzuki coupling.[1]
Workflow & Key Reaction Steps
The following diagrams illustrate the Suzuki catalytic cycle, highlighting problematic areas, and a logical troubleshooting workflow.
Caption: The Suzuki Catalytic Cycle. For this compound, transmetalation is often the rate-limiting step due to steric hindrance.
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling reaction.
Frequently Asked Questions (FAQs)
Q3: Can I use a milder base like sodium or potassium carbonate?
A3: While Na₂CO₃ and K₂CO₃ are standard bases for many Suzuki couplings, they are often used with aqueous solvent mixtures and may not be strong enough or effective for challenging, sterically hindered substrates.[14] For this compound, stronger bases like K₃PO₄ or Cs₂CO₃ are generally recommended to facilitate the formation of the reactive boronate species and drive the reaction forward, especially under anhydrous conditions.[1][12]
Q4: My product seems to be decomposing during purification on silica gel. What can I do?
A4: Biaryl products containing multiple ether linkages can sometimes be sensitive to acidic silica gel. If you suspect decomposition, try neutralizing the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent and then packing the column. Alternatively, consider other purification methods like preparative HPLC or recrystallization.[15]
Q5: Is it better to use an aryl bromide or an aryl iodide as the coupling partner?
A5: In general, the reactivity for oxidative addition is I > Br > Cl.[14] An aryl iodide will react faster and under milder conditions than the corresponding bromide. If you are struggling with an aryl bromide partner, switching to the aryl iodide can significantly improve conversion and yield. However, aryl iodides are typically more expensive.
Experimental Protocols
Protocol 1: Optimized Conditions for a Challenging Coupling
This protocol is a robust starting point for coupling this compound with a generic aryl bromide.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and argon (or nitrogen) 3-5 times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe to achieve a concentration of ~0.1 M relative to the limiting aryl halide.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under argon) and analyzing via TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1][2]
References
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available from: [Link]
-
Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available from: [Link]
-
Protodeboronation. Wikipedia. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12456–12467. Available from: [Link]
-
van der Pijl, F., van der Vight, M., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Cambridge: Cambridge Open Engage. Available from: [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides.Journal of the American Chemical Society, 120(37), 9722–9723. Available from: [https://pubs.acs.org/doi/10.1021/ja982250+
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available from: [Link]
-
So, C. M., & Kwong, F. Y. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available from: [Link]
-
Pye, C. R., & Juray, C. E. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. The Journal of Organic Chemistry. Available from: [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(43), 14350–14351. Available from: [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Available from: [Link]
-
Haehnel, M., & Ruhle, M. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12610–12619. Available from: [Link]
-
Sharma, R., & Kumar, A. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic & Biomolecular Chemistry, 19(32), 7024–7030. Available from: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Available from: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California San Diego. Available from: [Link]9)
Sources
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- 14. researchgate.net [researchgate.net]
- 15. home.sandiego.edu [home.sandiego.edu]
preventing protodeboronation of 4-Benzyloxy-2-methoxyphenylboronic acid
Welcome to the technical support hub for 4-Benzyloxy-2-methoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing this versatile yet sensitive reagent. Here, we address the common challenge of protodeboronation and provide in-depth, field-tested solutions to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Preventing Protodeboronation
Protodeboronation, the undesired cleavage of the C–B bond and its replacement with a C–H bond, is a frequent side reaction when working with electron-rich arylboronic acids like this compound.[1][2] This phenomenon can significantly lower the yield of your desired cross-coupled product. This section provides a systematic approach to diagnosing and resolving issues related to protodeboronation.
dot
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields, and I'm isolating a significant amount of 4-benzyloxy-2-methoxyphenol. What is happening?
This is a classic case of protodeboronation. The electron-donating benzyloxy and methoxy groups on the aromatic ring make the boronic acid particularly susceptible to this side reaction, especially under basic conditions.[3][4] The mechanism can be complex, but it is often catalyzed by aqueous base or acid.[1][3]
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases, especially in the presence of water, can accelerate protodeboronation.[3][4] If you are using strong bases like sodium hydroxide or potassium hydroxide, consider switching to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[5][6]
-
Solvent System is Crucial: Water can act as a proton source for protodeboronation.[1] While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excessive amounts can be detrimental.
-
Anhydrous Conditions: Consider running the reaction under strictly anhydrous conditions. This can be achieved by using anhydrous solvents (e.g., toluene, dioxane, or THF) and adding a dehydrating agent like molecular sieves.[7]
-
Solvent Choice: Aprotic solvents are generally preferred. If a mixed solvent system is necessary, minimize the amount of protic solvent.
-
-
Temperature Management: High reaction temperatures can increase the rate of protodeboronation.[7]
-
Lower the Temperature: Attempt the reaction at a lower temperature. While this may slow down the desired coupling reaction, it can disproportionately suppress the protodeboronation side reaction.
-
Catalyst Screening: A more active catalyst system (e.g., using a more electron-rich phosphine ligand) might allow for efficient coupling at a lower temperature.
-
-
Protect the Boronic Acid Moiety: If the above measures are insufficient, consider converting the boronic acid to a more stable derivative, such as a pinacol ester.[8] These esters exhibit increased stability and can slowly release the active boronic acid under the reaction conditions, a strategy known as "slow release".[1][9] This minimizes the concentration of the free boronic acid in the reaction mixture at any given time, thus reducing the likelihood of protodeboronation.[9]
dot
Sources
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- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Steric Hindrance in Reactions with 4-Benzyloxy-2-methoxyphenylboronic acid
Prepared by the Gemini Applications Science Team
Welcome to the technical support guide for 4-Benzyloxy-2-methoxyphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile yet sterically challenging building block in their synthetic endeavors. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered when working with this compound.
Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What is the primary cause?
A1: The most common reason for low reactivity is the significant steric hindrance posed by the ortho-methoxy group on the phenyl ring.[1][2] This bulky group physically obstructs the approach to the boron atom, which dramatically slows down key steps in the palladium catalytic cycle, particularly transmetalation (the transfer of the aryl group from boron to palladium) and the subsequent reductive elimination that forms the final C-C bond.[3] Standard Suzuki coupling conditions are often insufficient to overcome this high activation energy barrier.
Q2: I am observing a significant amount of a dimeric byproduct, which I suspect is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling is a classic side reaction in Suzuki couplings and is almost always caused by the presence of oxygen in the reaction mixture.[3] Oxygen can interfere with the catalytic cycle, leading to the oxidative dimerization of the boronic acid. To mitigate this:
-
Rigorous Degassing: Ensure all solvents (including any water used in the solvent system) are thoroughly degassed before use. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.[3]
-
Inert Atmosphere: The reaction vessel must be meticulously purged with an inert gas before adding the catalyst and solvents, and the reaction should be maintained under a positive pressure of that gas throughout.[3]
-
Catalyst Choice: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be beneficial, as it bypasses the in situ reduction step required for Pd(II) precatalysts, which can be inefficient and lead to side reactions if not optimized.[3]
Q3: My starting material is being consumed, but I'm isolating the deboronated arene (4-benzyloxy-1-methoxybenzene) instead of my desired product. How can I prevent this protodeboronation?
A3: Protodeboronation is the undesired cleavage of the C-B bond and its replacement with a C-H bond. It can be promoted by moisture, acidic conditions, or prolonged reaction times at high temperatures. To prevent it:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.
-
Base Selection: The choice of base is critical. While a strong base is needed, some bases or aqueous conditions can accelerate protodeboronation. Using a strong, non-nucleophilic base like anhydrous K₃PO₄ or Cs₂CO₃ is often effective.
-
Boronic Acid Protection: For particularly stubborn cases, converting the boronic acid to a more stable derivative can protect it from degradation. Two excellent options are:
-
Diethanolamine Adducts: These form air- and water-stable crystalline solids that can be used directly in the coupling reaction, effectively protecting the boronic acid until it is needed in the catalytic cycle.[3]
-
Potassium Organotrifluoroborates (KF₃B-R): These derivatives offer superior stability towards air, moisture, and chromatography compared to the corresponding boronic acids.[4]
-
In-Depth Troubleshooting & Optimization Guide
When standard protocols fail, a systematic approach to optimization is required. This section details the critical parameters and provides a logical workflow for troubleshooting reactions involving this compound.
The Mechanism of Failure: A Steric Bottleneck
The challenge with this substrate is best understood by visualizing the Suzuki-Miyaura catalytic cycle. The ortho-methoxy group creates a "steric shield" around the reactive center, impeding the formation of key intermediates.
Caption: Suzuki-Miyaura cycle showing the rate-limiting steps impacted by steric hindrance.
Systematic Optimization Strategy
If you are experiencing low yields, follow this decision tree to systematically optimize your reaction conditions. Start with the highest-impact variables first: the ligand and the base.
Caption: A decision-making workflow for troubleshooting sterically hindered couplings.
Component Selection Guide for Hindered Couplings
The choice of reagents is paramount for success. This table summarizes the recommended components based on literature evidence for sterically demanding Suzuki-Miyaura reactions.[3][5][6]
| Parameter | Recommended Primary Choice | Alternative Choice(s) | Rationale & Key Considerations |
| Palladium Source | Pd(OAc)₂ or a Precatalyst (e.g., XPhos Pd G3) | Pd₂(dba)₃, Pd(PPh₃)₄ | Precatalysts are often more air-stable and ensure efficient generation of the active Pd(0) species.[3] Pd(OAc)₂ is cost-effective and versatile when paired with a good ligand. |
| Ligand | XPhos , SPhos , or RuPhos | N-Heterocyclic Carbene (NHC) ligands, AntPhos | Essential for success. These bulky, electron-rich biaryl phosphine ligands accelerate both oxidative addition and reductive elimination, overcoming the steric barrier.[3][5][7] |
| Base | K₃PO₄ (anhydrous, finely powdered) | Cs₂CO₃, K₂CO₃ | A strong, non-coordinating base is required to facilitate the challenging transmetalation step without degrading the boronic acid.[3][5] Cs₂CO₃ is stronger but more expensive. |
| Solvent | 1,4-Dioxane or Toluene | 2-MeTHF, CPME | Anhydrous, non-polar aprotic solvents are generally preferred.[5] A small amount of water (e.g., 10:1 organic:water) can sometimes be beneficial but should be tested, as it can also promote protodeboronation.[3][8] |
| Temperature | 80–110 °C | Up to 120 °C in a sealed vessel | Elevated temperatures are necessary to provide sufficient energy to overcome the steric hindrance.[3][9] Monitor for thermal decomposition of starting materials or catalyst. |
| Concentration | 0.1 M – 0.5 M | - | Reaction concentration should be optimized; overly dilute conditions can slow the reaction, while overly concentrated conditions can lead to solubility issues. |
Detailed Experimental Protocols
The following protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere with appropriate safety precautions.
Protocol 1: General Procedure for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is adapted from established methods for challenging couplings and incorporates best practices for managing steric hindrance.[3][5]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
K₃PO₄ (anhydrous, finely powdered, 2.0–3.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)
-
Degassed anhydrous solvent (e.g., 1,4-Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add a magnetic stir bar.
-
Add Solids: Weigh and add the aryl halide, this compound, and finely powdered K₃PO₄ to the flask.
-
Establish Inert Atmosphere: Seal the vessel with a septum cap. Evacuate and backfill the flask with Argon or Nitrogen three times. Maintain a positive pressure of inert gas.
-
Catalyst Addition: Under the inert atmosphere, quickly add the palladium precatalyst.
-
Solvent Addition: Using a syringe, add the degassed anhydrous solvent. The final concentration should be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (start with 100 °C).
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂.
-
Purification: Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional solvent. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of a Diethanolamine Adduct for Enhanced Stability
If protodeboronation or handling issues are prevalent, converting the boronic acid to its diethanolamine adduct is a highly effective strategy.[3]
Materials:
-
This compound (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Methylene chloride (or other suitable solvent)
Procedure:
-
Dissolution: In a clean vial equipped with a stir bar, dissolve the this compound in a minimal amount of methylene chloride.
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise via pipette.
-
Precipitation: A white precipitate will typically form. The initial solid may dissolve completely before the adduct precipitates.
-
Isolation: Continue stirring the slurry for 15-30 minutes at room temperature.
-
Filtration: Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry it under vacuum. This stable, crystalline adduct can now be weighed and used directly in Suzuki coupling reactions as a substitute for the boronic acid.
References
- BenchChem Technical Support. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- BenchChem Technical Support. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
- Zhang, Y., et al. (2013). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Various Authors. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- PubMed Central. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
- ResearchGate. (2025). An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
- Hartwig, J. F., et al. (2018). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- PubMed Central. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- ChemTalk. Steric Hindrance.
- Master Organic Chemistry. (2011).
- BenchChem Technical Support. (2025). Temperature optimization for reactions with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
Sources
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sci-Hub. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction / Accounts of Chemical Research, 2007 [sci-hub.box]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting catalyst deactivation with 4-Benzyloxy-2-methoxyphenylboronic acid
Welcome to the technical support guide for 4-Benzyloxy-2-methoxyphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists encountering challenges in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. As a sterically hindered and electron-rich organoboron reagent, this compound presents unique challenges that can lead to catalyst deactivation and low reaction yields. This guide provides in-depth, field-proven insights and actionable protocols to diagnose and resolve these issues effectively.
Troubleshooting Guide: Catalyst Deactivation & Reaction Failures
This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind catalyst deactivation and providing logical, step-by-step solutions.
Q1: My reaction shows low to no conversion of the starting materials. What are the most likely causes and how do I fix it?
A1: Failure to achieve conversion points to a fundamental issue in the catalytic cycle, often in the initial steps. The electron-rich nature of this compound can influence the delicate balance of the catalytic cycle.
Potential Causes & Step-by-Step Solutions:
-
Inactive Catalyst System: The active Pd(0) species is the engine of the Suzuki reaction.[1][2] If it fails to form or is immediately quenched, the reaction will not start.
-
Diagnosis: Did the reaction mixture change color? A shift from the initial color of the precatalyst to a darker brown or black is often indicative of Pd(0) formation. However, a rapid crash to a black precipitate suggests agglomeration.
-
Solution Protocol:
-
Oxygen Contamination: The most common culprit for killing Pd(0) is oxygen. Ensure your solvent is rigorously degassed (three to five freeze-pump-thaw cycles are recommended) and that the reaction is assembled and run under a positive pressure of an inert atmosphere (Argon or Nitrogen).[3][4]
-
Precatalyst Choice: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it requires in situ reduction to Pd(0). This can sometimes be inefficient. Consider switching to a pre-formed, air-stable Pd(0) precatalyst like a Buchwald G3 or G4 palladacycle, which generates the active L-Pd(0) species more reliably.[3]
-
Ligand Integrity: Phosphine ligands are susceptible to oxidation. Use fresh, high-purity ligands and handle them under an inert atmosphere.
-
-
-
Inefficient Oxidative Addition: This is the rate-determining step in many Suzuki couplings.[5] The Pd(0) catalyst must insert into the carbon-halide bond of your coupling partner. If your aryl halide is also electron-rich or sterically hindered, this step can be extremely slow.
-
Diagnosis: If your starting materials are stable under the reaction conditions but simply do not react, a high activation barrier for oxidative addition is a likely cause.
-
Solution Protocol:
-
Ligand Selection: To facilitate oxidative addition with challenging electrophiles, you need a ligand that is both electron-rich and bulky. This enhances the electron density on the palladium center, promoting its insertion into the C-X bond.[4][6] Switch from standard ligands like PPh₃ to specialized biaryl phosphine ligands (Buchwald ligands) or bulky alkylphosphines.
-
Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barrier.[4] Monitor for substrate or product decomposition at higher temperatures.
-
-
. Troubleshooting Flowchart for Low Conversion
Caption: A decision tree for troubleshooting low-yield Suzuki reactions.
Q2: My reaction is messy. I see consumption of the boronic acid, but the main side-product is the protodeboronated arene (4-benzyloxy-2-methoxytoluene). What is happening?
A2: This is a classic case of protodeboronation, a competitive side reaction where the C-B bond is cleaved and replaced by a C-H bond. Electron-rich boronic acids like this compound are particularly susceptible to this pathway, especially under harsh basic conditions.[3][4]
Mechanism of Protodeboronation: The reaction is often accelerated by strong bases in protic solvents (like water), which can facilitate the cleavage of the boronic acid group from the aromatic ring.
Solutions to Mitigate Protodeboronation:
-
Modify the Base and Solvent System: The choice of base is critical. Strong, highly soluble bases can accelerate decomposition.
-
Switch to a Milder Base: Instead of strong bases like NaOH or Cs₂CO₃, consider using milder, heterogeneous bases like K₃PO₄ or K₂CO₃. Finely powdering the base increases its surface area and reactivity without excessive solubility.[2][4] Potassium fluoride (KF) is another mild option.
-
Anhydrous Conditions: In extreme cases, protodeboronation can be suppressed by running the reaction under strictly anhydrous conditions. This involves using anhydrous solvents and a base like potassium trimethylsilanolate (TMSOK).[7]
-
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative can prevent premature decomposition. The derivative then slowly releases the active boronic acid under the reaction conditions.
-
Pinacol Esters: While more stable than the acid, pinacol esters can still undergo decomposition. They are a good first alternative.
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are highly stable, crystalline solids that are robust to chromatography and storage. They are designed for "slow release" of the boronic acid under basic aqueous conditions, keeping the instantaneous concentration of the sensitive free boronic acid low.[8]
-
| Derivative | Stability | Release Conditions | Use Case |
| Boronic Acid | Low | N/A | Standard couplings, robust substrates |
| Pinacol Ester | Moderate | Basic Hydrolysis | When boronic acid shows some instability |
| MIDA Ester | High | Mild Base (e.g., K₂CO₃), H₂O | For highly sensitive boronic acids prone to rapid protodeboronation |
Protocol: Preparation of this compound MIDA ester
-
Dissolution: In a clean vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in a minimal amount of DMSO with gentle heating (approx. 50 °C).
-
Azeotropic Removal of Water: Add toluene to the solution and remove the solvents under reduced pressure. Repeat this process two more times to ensure the mixture is anhydrous.
-
Precipitation: Add acetonitrile to the resulting residue. The MIDA boronate should precipitate as a white solid.
-
Isolation: Stir the slurry for 30 minutes at room temperature, then isolate the solid by vacuum filtration.
-
Drying: Wash the solid with cold acetonitrile and dry under high vacuum. The resulting MIDA ester can be used directly in the Suzuki coupling reaction.
Q3: My reaction turns black immediately, and a precipitate forms. Is this normal?
A3: While a color change to dark brown or black is expected as the active Pd(0) species forms, the rapid formation of a coarse black precipitate is a sign of catalyst death via agglomeration, commonly known as "palladium black" formation.[3] This inactive, heterogeneous palladium has very low catalytic activity.
Catalyst Deactivation Pathway Visualization
Caption: Suzuki cycle with catalyst deactivation via palladium black formation.
Potential Causes & Solutions:
-
Ligand Dissociation/Degradation: At high temperatures, phosphine ligands can dissociate from the palladium center. The resulting "naked" Pd(0) is highly unstable and rapidly agglomerates.
-
Solution:
-
Lower the Temperature: Run the reaction at the lowest temperature that affords a reasonable rate. For many modern catalyst systems, reactions can be effective at temperatures from room temperature to 80 °C.
-
Use a More Stable Ligand: N-Heterocyclic Carbene (NHC) ligands often form more stable complexes with palladium than phosphines and can be more resistant to high temperatures. Consider a PEPPSI-type precatalyst.[7]
-
Increase Ligand:Palladium Ratio: Adding a slight excess of the ligand (e.g., a 2.2:1 or 2.5:1 L:Pd ratio for bidentate ligands) can help suppress dissociation, but be aware that excess ligand can sometimes inhibit the reaction.
-
-
-
Poor Substrate/Reagent Quality: Impurities in solvents or reagents can poison the catalyst.
-
Solution:
-
Solvent Purity: Use high-purity, anhydrous solvents. Some solvent contaminants are known to poison palladium catalysts.[9]
-
Boronic Acid Quality: Poor quality boronic acid may contain inorganic boron species or homocoupled dimers that can interfere with the catalyst. If in doubt, purify the boronic acid by recrystallization or use the MIDA ester protection strategy.
-
-
Frequently Asked Questions (FAQs)
What are the ideal storage and handling conditions for this compound?
Due to its susceptibility to decomposition, this boronic acid should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (in a desiccator or glovebox). Avoid exposure to moisture and strong light. For long-term storage, refrigeration is recommended.
What are the best general starting conditions for a Suzuki coupling with this reagent?
A robust starting point for optimization is crucial.
-
Catalyst System: XPhos Pd G3 (1-2 mol %)
-
Base: K₃PO₄ (2.0 equivalents), finely powdered
-
Solvent: 1,4-Dioxane / H₂O (10:1 ratio), degassed
-
Temperature: 80-100 °C
-
Stoichiometry: 1.2 equivalents of this compound relative to the limiting halide.
This combination uses a modern, effective catalyst system with a moderately strong base that is known to limit protodeboronation.
Can I use a different metal catalyst, like Nickel?
Yes, nickel catalysts are a cost-effective alternative to palladium and can be effective, particularly for coupling with less reactive electrophiles like aryl chlorides.[2][5] However, nickel catalysis often involves different deactivation pathways and may require significant re-optimization of ligands and reaction conditions.[10][11] For initial attempts, palladium is generally more reliable and predictable.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and should be optimized for specific substrates and scales.
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Suzuki Coupling - Organic Chemistry Portal.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids - Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (2020). Israel Journal of Chemistry.
- Transmetalation of Alkylboranes to Palladium in the Suzuki Coupling Reaction Proceeds with Retention of Stereochemistry. (1998). The Journal of Organic Chemistry.
- Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Helvetica Chimica Acta.
- Suzuki reaction - Wikipedia.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. (2021). The Journal of Physical Chemistry B.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). Israel Journal of Chemistry.
- Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. (2023).
- Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv.
- Overcoming low yields in Suzuki coupling with functionalized boronic acids - Benchchem.
- Suzuki Cross-Coupling - J&K Scientific LLC.
- Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts - MDPI. (2020). Processes.
- Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids - NIH. European Journal of Organic Chemistry.
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2022). Organometallics.
- Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies - ChemRxiv.
- Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization−Coupling Reactions. (2001). Organic Letters.
- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. (2021). The Journal of Organic Chemistry.
- The Suzuki Reaction - Chem 115 Myers.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
- SAFETY DATA SHEET - Fisher Scientific.
- Suzuki Coupling: Mechanism & Examples | NROChemistry.
- Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. (2018).
- This compound - AOBChem USA.
- 4-Benzyloxy-2-methylphenylboronic acid | 847560-49-0 - Sigma-Aldrich.
- This compound pinacol ester CAS: 1626407-70-2.
- Boronic acid catalysis - ResearchGate.
- Boronic acid catalysis - Chemical Society Reviews (RSC Publishing). (2019).
- Emergent Organoboron Acid Catalysts - PMC - NIH. (2016). Accounts of Chemical Research.
- Applications of Boronic Acids, Boronates, and Borates as Catalysts or Promoters for Chemical Transformations.
- Boronic acid - Wikipedia.
- (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH.
Sources
- 1. Principles of the Suzuki Coupling Reaction | Encyclopedia MDPI [encyclopedia.pub]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. arodes.hes-so.ch [arodes.hes-so.ch]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Products in 4-Benzyloxy-2-methoxyphenylboronic acid Couplings
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 4-Benzyloxy-2-methoxyphenylboronic acid in cross-coupling reactions. This document provides in-depth, field-proven insights into identifying, understanding, and mitigating common side products to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed when using this compound in Suzuki-Miyaura couplings?
The two most prevalent side products encountered are the result of protodeboronation and homocoupling .
-
Protodeboronation Product: This is the arene formed by replacing the boronic acid group with a hydrogen atom, resulting in 1-(benzyloxy)-3-methoxybenzene. This side reaction represents a loss of the key nucleophilic partner.[1][2]
-
Homocoupling Product: This is a symmetrical biaryl formed from the coupling of two molecules of the boronic acid, resulting in 5,5'-bis(benzyloxy)-3,3'-dimethoxy-1,1'-biphenyl. Its formation consumes the boronic acid and can often complicate downstream purification.[3][4][5]
Q2: How does the structure of this compound influence its reactivity and stability?
The electronic nature of this reagent is a double-edged sword. It possesses two electron-donating groups (EDGs) on the phenyl ring: a benzyloxy group at the 4-position and a methoxy group at the 2-position.
-
Enhanced Reactivity: These EDGs increase the electron density on the aromatic ring, which can facilitate a faster rate of transmetalation in the Suzuki-Miyaura catalytic cycle.
-
Increased Instability: However, this increased electron density also makes the C-B bond more susceptible to cleavage. Specifically, arylboronic acids with electron-donating groups are more prone to protodeboronation, especially under acidic or prolonged basic conditions.[6]
Q3: My boronic acid seems to be degrading upon storage. How can I properly store and handle it?
Arylboronic acids can be sensitive to air and moisture. While many are stable solids, improper storage can lead to decomposition or the formation of anhydrides (boroxines), which can affect reactivity.
-
Storage: Store this compound in a tightly sealed container, preferably in a desiccator or a dry box under an inert atmosphere (nitrogen or argon). For long-term storage, refrigeration (-20°C) is recommended.[7]
-
Handling: When weighing and handling the reagent, minimize its exposure to the ambient atmosphere. If possible, handle it in a glovebox. Always use clean, dry spatulas and glassware.
Troubleshooting Guide: Side Product Identification & Mitigation
This section addresses specific experimental issues and provides actionable solutions grounded in mechanistic principles.
Problem 1: Significant Protodeboronation Observed
Question: I'm observing a significant amount of 1-(benzyloxy)-3-methoxybenzene in my crude reaction mixture. What is causing this, and how can I prevent it?
Root Cause Analysis: Protodeboronation is the protonolysis of the carbon-boron bond.[2] This side reaction is highly dependent on the reaction conditions and is a primary decomposition pathway for boronic acids.[8] It can be catalyzed by acid or base and is often exacerbated by the presence of water.[2][9] The electron-rich nature of this compound makes it particularly susceptible.[6]
Mitigation Strategies:
| Strategy | Rationale & Causality | Recommended Action |
| Minimize Water Content | Water is a common proton source for protodeboronation, especially under basic conditions where it reacts with the boronate intermediate.[2] | Use anhydrous solvents and reagents. If an aqueous base is required, ensure the solvent is thoroughly degassed. Consider using more stable boronic esters, like pinacol (BPin) esters, which are less prone to hydrolysis.[1][10] |
| Select the Right Base | Strong bases and extended reaction times at high temperatures can accelerate decomposition.[8] Some bases are hygroscopic and introduce water. | Use a non-hygroscopic, finely powdered base like K₃PO₄ or Cs₂CO₃.[1][11] Avoid excess base and screen for the optimal stoichiometry (typically 2.0–3.0 equivalents). |
| Optimize Temperature & Time | Excessive heat can promote decomposition pathways.[1] | Monitor the reaction closely by TLC or LC-MS. Once the limiting reagent is consumed, work up the reaction promptly. Screen a range of temperatures (e.g., 80–100 °C) to find the lowest effective temperature. |
| Use a More Active Catalyst | A sluggish catalyst requires longer reaction times and higher temperatures, increasing the window for protodeboronation to occur. | Employ a modern, highly active catalyst system (e.g., a Buchwald ligand like SPhos or XPhos with a palladium precatalyst) to accelerate the desired cross-coupling over the decomposition pathway.[3][12] |
Problem 2: Significant Homocoupling Product Formation
Question: My main impurity is the symmetrical biaryl, 5,5'-bis(benzyloxy)-3,3'-dimethoxy-1,1'-biphenyl. Why is this forming, and how can I suppress it?
Root Cause Analysis: Homocoupling of boronic acids is a palladium-mediated process that often competes with the desired cross-coupling. Two primary mechanisms are often implicated:
-
Oxygen-Mediated: Molecular oxygen can re-oxidize Pd(0) to Pd(II) species, which can then undergo two transmetalation steps with the boronic acid, followed by reductive elimination to form the homocoupled product.[5]
-
Transmetalation-Driven: In the absence of an aryl halide, or if oxidative addition is slow, the palladium catalyst can react with two molecules of the boronic acid to generate the symmetrical biaryl.[4][13]
Mitigation Strategies:
| Strategy | Rationale & Causality | Recommended Action |
| Rigorous Degassing | The most common cause of homocoupling is the presence of dissolved oxygen in the reaction mixture.[4][5] | Degas the solvent and the reaction mixture thoroughly before adding the palladium catalyst. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[1][4] |
| Maintain Inert Atmosphere | Air can leak into the reaction vessel during the experiment, especially during long reaction times at high temperatures. | Maintain a positive pressure of nitrogen or argon throughout the reaction using a balloon or a Schlenk line.[1][11] |
| Use a Pd(0) Source or Precatalyst | Using a Pd(II) source like Pd(OAc)₂ without a reducing phosphine ligand can leave free Pd(II) in the mixture, which directly promotes homocoupling.[4] | Use a Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., XPhos Pd G3) that rapidly generates the active Pd(0) species in situ, minimizing side reactions.[11][12] |
| Control Reagent Stoichiometry | A large excess of boronic acid can favor homocoupling, especially if the aryl halide is unreactive. | Use a modest excess of the boronic acid (1.2–1.5 equivalents).[11] If the aryl halide is particularly unreactive, consider adding the boronic acid portion-wise or via syringe pump to maintain a low instantaneous concentration. |
Problem 3: Difficult Purification
Question: I'm struggling to separate my desired product from unreacted boronic acid and boric acid byproducts. What purification strategies are effective?
Root Cause Analysis: Boronic acids and their byproducts can be polar and may streak on silica gel columns or co-elute with products of similar polarity.
Purification Workflow:
-
Aqueous Workup (Base Wash): After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous base solution (e.g., 1 M NaOH).[14] The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Aqueous Workup (Acid Wash): If your product is stable to acid, a subsequent wash with dilute acid (e.g., 1 M HCl) can remove basic impurities. Follow with a brine wash to remove residual water.
-
Column Chromatography:
-
If the base wash was insufficient, consider a different adsorbent like alumina.
-
For silica gel chromatography, try a different solvent system. A gradient of ethyl acetate in hexanes is standard, but for polar compounds, a system like dichloromethane/methanol may provide better separation.[14]
-
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing small amounts of impurities.
Protocols & Visual Workflows
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol incorporates best practices to minimize the formation of protodeboronation and homocoupling side products.
1. Reagent Preparation and Degassing:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).[12]
-
Seal the flask with a septum and perform at least three vacuum/inert gas (argon) backfill cycles to remove air.
-
In a separate flask, degas the solvent (e.g., 1,4-dioxane/water 10:1) by sparging with argon for 30 minutes.[11]
2. Reaction Setup:
-
Under a positive pressure of argon, add the degassed solvent to the Schlenk flask containing the solids via cannula or syringe.
-
Add the palladium precatalyst and ligand (e.g., XPhos Pd G3, 2 mol%) as a solid under a strong positive flow of argon to minimize air exposure.[11][12]
3. Reaction Execution and Monitoring:
-
Lower the flask into a preheated oil bath set to 90 °C. Stir the reaction vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours.
4. Workup and Purification:
-
Once the limiting reagent is consumed (typically 4-12 hours), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Wash the organic layer with 1 M NaOH (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel.
Visualizing the Suzuki Cycle and Competing Side Reactions
Caption: Suzuki cycle with key side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting.
References
- Acid-promoted metal-free protodeboronation of arylboronic acids. (2017). RSC Publishing.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
- The proposed mechanism for protodeboronation of arylboronic acids.
- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society.
- Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Benchchem.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
- Protodeboron
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD.
- How can I solve my problem with Suzuki coupling?
- Struggling with Suzuki Reaction. Reddit.
- 4-Benzyloxy-2-methylphenylboronic acid | 847560-49-0. Sigma-Aldrich.
- Can I remove boronic acid using Work up process?
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. Benchchem.
- 4-Methoxyphenylboronic acid. MedchemExpress.com.
- 4-Methoxyphenylboronic acid - High purity | EN. Georganics.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH.
- This compound. AOBChem USA.
- 430430 this compound pinacol ester CAS: 1626407-70-2. Combi-Blocks.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. usbio.net [usbio.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 4-Benzyloxy-2-methoxyphenylboronic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 4-Benzyloxy-2-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Our focus is to provide a framework for rationally optimizing reaction temperature to maximize yield, minimize impurities, and ensure reproducible results.
Part 1: Foundational Knowledge & Frequently Asked Questions
This section addresses the fundamental principles governing the thermal behavior of this compound in catalytic cross-coupling.
Q1: Why is temperature optimization so critical for reactions with this compound?
Optimizing the reaction temperature is a critical balancing act. While Suzuki-Miyaura reactions require thermal energy to proceed at a practical rate, excessive heat can trigger detrimental side reactions.[1][2][3] this compound, like many arylboronic acids, is susceptible to thermal decomposition and protodeboronation, particularly under the basic conditions required for the coupling.[4][5]
-
Too Low Temperature: Can lead to sluggish or incomplete reactions. A key step in the catalytic cycle, the oxidative addition of the palladium catalyst to the aryl halide, can be slow at lower temperatures.[6][7] In some systems, inefficient turnover of palladium intermediates has been observed at temperatures around 50 °C.[6]
-
Too High Temperature: Can cause decomposition of the boronic acid, deactivation of the palladium catalyst, and formation of unwanted byproducts.[2] For instance, elevated temperatures can lead to the formation of boroxines (anhydrides of boronic acids) or complete degradation, releasing products like carbon monoxide, carbon dioxide, and boron oxides.[8][9]
The goal of optimization is to find the "sweet spot" that maximizes the rate of the desired C-C bond formation while minimizing the rates of these competing degradation pathways.
Q2: What are the primary temperature-sensitive steps in the Suzuki-Miyaura catalytic cycle?
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main stages: oxidative addition, transmetallation, and reductive elimination.[10]
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. This step is often the rate-limiting step and generally accelerates with increased temperature. Electron-rich aryl halides, influenced by the donating benzyloxy and methoxy groups on the boronic acid's coupling partner, may require more thermal energy for efficient oxidative addition.[11]
-
Transmetallation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base and is also temperature-dependent.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[10] This step is typically fast and irreversible.
While all steps are influenced by temperature, the initial oxidative addition and the stability of the boronic acid during the prolonged heating required for transmetallation are the most critical parameters to control.
Q3: What are the common side reactions at non-optimal temperatures?
Understanding potential side reactions is key to troubleshooting.
-
Protodeboronation: This is a major decomposition pathway where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol solvents), yielding 3-benzyloxyanisole. This reaction is base-catalyzed and its rate increases significantly with temperature.[4]
-
Homocoupling (Glaser Coupling): At elevated temperatures, especially in the presence of oxygen, the boronic acid can couple with itself to form a biaryl byproduct. Rigorous degassing is essential to prevent this, but high temperatures can accelerate the process if any oxygen is present.
-
Catalyst Decomposition: Palladium catalysts, particularly those with phosphine ligands, can degrade at high temperatures (e.g., >110-120 °C), forming inactive palladium black.[2][11] This reduces the concentration of the active catalyst, slowing or stalling the reaction.
Part 2: Troubleshooting Guide: A-Q&A Approach
This section provides direct answers to common experimental issues encountered when working with this compound.
Q4: Issue: The reaction is extremely slow or has stalled. My TLC/GC analysis shows mostly unconsumed starting materials.
Probable Cause: The reaction temperature is too low to overcome the activation energy barrier, likely for the oxidative addition step.
Troubleshooting Steps:
-
Verify Reagent Activity: Ensure your palladium catalyst and base are active and not degraded from improper storage.
-
Incremental Temperature Increase: Increase the reaction temperature in a stepwise manner. For example, if you started at 80 °C, increase to 90 °C and monitor for 1-2 hours. If the reaction proceeds, continue at this temperature. If it is still sluggish, increase to 100 °C.[1][2] Avoid large, drastic temperature jumps.
-
Solvent Change: If you are limited by the boiling point of your solvent (e.g., THF, ~66 °C), switch to a higher-boiling solvent like dioxane (101 °C), toluene (111 °C), or CPME (106 °C) to access higher temperature ranges safely.[12][13]
-
Catalyst/Ligand System: If higher temperatures do not initiate the reaction, consider a more active catalyst system. Buchwald ligands or N-heterocyclic carbene (NHC) ligands can often facilitate oxidative addition at lower temperatures.[11][14]
Q5: Issue: My starting material is consumed, but the yield of the desired product is low, and I see a significant spot on my TLC corresponding to the protodeboronated arene (3-benzyloxyanisole).
Probable Cause: The reaction temperature is too high, causing significant protodeboronation of the this compound.
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most direct solution. Decrease the temperature by 10-20 °C from your previous condition. While this may increase the required reaction time, it will preserve the boronic acid and improve the overall yield.[2]
-
Use a Milder Base: Strong bases can accelerate protodeboronation. If you are using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][12]
-
Minimize Water: While some water is often necessary, excess water can serve as a proton source for protodeboronation. If using an aqueous base solution, ensure the amount is controlled. In some cases, using an anhydrous base with a phase-transfer catalyst can be effective.
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable esters, such as pinacol esters [ArB(pin)] or 1,1,2,2-tetraethylethylene glycol esters [ArB(Epin)].[4][15] These esters are often more resistant to protodeboronation and can provide higher yields in Suzuki-Miyaura couplings.[15]
Q6: Issue: My final product is contaminated with numerous byproducts, resulting in a difficult purification.
Probable Cause: The reaction temperature is excessively high, leading to a combination of boronic acid decomposition, catalyst degradation, and potentially homocoupling.
Troubleshooting Steps:
-
Drastically Reduce Temperature: Begin your optimization from a lower temperature, for example, 70-80 °C, and accept a longer reaction time. A cleaner reaction profile is often worth the extra time.
-
Ensure Inert Atmosphere: Re-evaluate your degassing procedure. Bubbling argon or nitrogen through the solvent for 20-30 minutes before adding the catalyst is crucial.[7][11] Maintain a positive pressure of inert gas throughout the reaction.
-
Screen Catalysts and Solvents: Some catalyst systems are more thermally robust. For instance, certain palladacycle catalysts show high thermal stability.[10] Systematically screening different combinations of catalyst, base, and solvent at a moderate temperature (e.g., 80 °C) can reveal a cleaner system.
Part 3: Experimental Protocols & Data
Protocol 1: Baseline Suzuki-Miyaura Coupling Protocol
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, 10 mL) via syringe.[12]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, or PdCl₂(dppf), 0.05 mmol) under a positive flow of inert gas.[12]
-
Heating: Heat the reaction mixture to the target temperature (e.g., 90 °C) with vigorous stirring.[12]
-
Monitoring: Monitor the reaction progress by TLC or GC/MS at regular intervals (e.g., every 2 hours).
-
Workup: Once the limiting reagent is consumed, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Systematic Temperature Screening Workflow
-
Set up three to four identical reactions using the baseline protocol.
-
Run each reaction at a different temperature (e.g., 70 °C, 80 °C, 90 °C, 100 °C).
-
Monitor all reactions simultaneously. After a fixed time point (e.g., 8 hours), take an aliquot from each reaction for analysis (e.g., by ¹H NMR or LC-MS) to determine the conversion and yield.
-
Based on the results, select the temperature that provides the best balance of reaction rate and product purity for further scale-up.
Data Tables
Table 1: Example Temperature Optimization Data
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Key Observation |
| 1 | 70 | 12 | 65 | 60 | Clean reaction, but slow |
| 2 | 80 | 8 | 95 | 91 | Good conversion and yield |
| 3 | 90 | 4 | >99 | 88 | Faster, but minor protodeboronation observed |
| 4 | 100 | 2 | >99 | 75 | Significant byproduct formation |
Table 2: Common Solvents and Their Boiling Points for Temperature Control
| Solvent | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | 66 | Suitable for low-temperature screening. |
| 1,4-Dioxane | 101 | Excellent, common solvent for Suzuki reactions.[12] |
| Toluene | 111 | Good for higher temperatures; often used in a biphasic system with water.[12] |
| Cyclopentyl methyl ether (CPME) | 106 | Greener alternative to THF and Dioxane; good for higher temperatures.[13] |
| N,N-Dimethylformamide (DMF) | 153 | Use with caution; can decompose at high temperatures. |
Part 4: Visual Guides
Experimental Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling experiments.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting temperature-related issues.
References
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- ResearchGate. (2025). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins.
-
Carrow, B. P., & Hartwig, J. F. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1730–1736. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
MDPI. (2024). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature effect on the model SM cross-coupling reaction using ligand.... Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]
-
Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. Retrieved from [Link]
-
Dennis, J. M., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3563–3568. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction temperature and substrate concentration. Retrieved from [Link]
-
Isley, N. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1327–1341. Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 48(48), 9136-9139. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. fishersci.ie [fishersci.ie]
- 9. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Homocoupling of 4-Benzyloxy-2-methoxyphenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of 4-Benzyloxy-2-methoxyphenylboronic acid. Our goal is to equip you with the foundational knowledge and practical solutions to optimize your reaction outcomes, ensuring higher yields of the desired cross-coupled product and simplifying purification.
Introduction: The Challenge of a Sterically Hindered and Electron-Rich Boronic Acid
This compound is a valuable building block in medicinal chemistry and materials science. However, its structural features—an electron-donating methoxy group and a bulky benzyloxy group ortho to the boronic acid moiety—present a unique set of challenges. These characteristics can influence the delicate balance of the Suzuki-Miyaura catalytic cycle, often leading to the formation of the undesired symmetrical biaryl, 5,5'-bis(benzyloxy)-2,2'-dimethoxy-1,1'-biphenyl, through homocoupling. This guide will dissect the causes of this side reaction and provide actionable, evidence-based protocols to suppress it.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is a side reaction in which two molecules of the boronic acid couple to form a symmetrical biaryl. In the context of your work, this would be the formation of 5,5'-bis(benzyloxy)-2,2'-dimethoxy-1,1'-biphenyl instead of the desired cross-coupled product. This side reaction consumes your starting material, reduces the yield of the target molecule, and introduces a significant impurity that can be difficult to separate due to its similar polarity and molecular weight to the desired product.
Q2: What are the primary drivers of homocoupling for a substrate like this compound?
A2: The two main culprits promoting boronic acid homocoupling are the presence of dissolved oxygen and the nature of the palladium catalyst species in the reaction mixture.[1][2][3] Oxygen can react with the active Pd(0) catalyst to form a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[4][5][6][7] Additionally, if a Pd(II) precatalyst is used, it can directly react with the boronic acid to produce the homocoupled dimer and Pd(0).[8][9] The electron-rich nature of this compound can make it particularly susceptible to these oxidative pathways.
Q3: Can the stability of my boronic acid affect the extent of homocoupling?
A3: Absolutely. Boronic acids can be prone to degradation under reaction conditions, a process known as protodeboronation, where the boronic acid group is replaced by a hydrogen atom. While this is a different side reaction, factors that promote boronic acid instability can also indirectly favor homocoupling by disrupting the stoichiometry and kinetics of the main catalytic cycle. Using high-purity, fresh this compound is crucial. For particularly sensitive systems, converting the boronic acid to a more stable derivative like a pinacol ester (Bpin) or a MIDA boronate can suppress side reactions by ensuring a slower, more controlled release of the boronic acid.[1][9]
Q4: How do ligands influence the formation of the homocoupled byproduct?
A4: Ligands are critical in modulating the reactivity and stability of the palladium catalyst. For a sterically hindered substrate like this compound, the right ligand can dramatically accelerate the desired cross-coupling pathway, kinetically outcompeting the homocoupling side reaction. Bulky, electron-rich phosphine ligands, such as the Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or cataCXium A, are highly effective.[10][11] These ligands promote the rate-limiting oxidative addition and the final reductive elimination steps of the Suzuki-Miyaura cycle, ensuring the catalyst is efficiently turned over in the productive pathway.[1]
Troubleshooting Guide
This section provides a systematic, cause-and-effect approach to diagnosing and resolving issues with homocoupling in your experiments.
Problem: My LC-MS/TLC analysis shows a significant peak corresponding to the mass of the homocoupled dimer of this compound.
Oxygen is a notorious promoter of boronic acid homocoupling. The reaction of O₂ with the active Pd(0) catalyst generates a palladium-peroxo species that directly initiates the homocoupling catalytic cycle, as detailed in the mechanistic diagram below.[4][5][7][12]
Solutions:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The most effective method is the freeze-pump-thaw technique . For routine experiments, sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes is a viable alternative.[1][2]
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the most sensitive reactions. Ensure all glassware is oven-dried to remove adsorbed water, which can contain dissolved oxygen.
-
Subsurface Sparge: For larger scale reactions, a subsurface sparge with nitrogen prior to the addition of the catalyst can efficiently remove dissolved oxygen.[8][13]
Mechanistic Insight: The Competing Pathways
The following diagram illustrates the desired Suzuki-Miyaura cycle versus the oxygen-mediated homocoupling pathway. Minimizing oxygen is key to favoring the productive cycle.
Caption: Suzuki cycle vs. the oxygen-promoted homocoupling pathway.
If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial reduction to the active Pd(0) species can be a source of homocoupling.[9] This is because the Pd(II) can react stoichiometrically with two molecules of the boronic acid to form the dimer and Pd(0).[8]
Solutions:
-
Switch to a Pd(0) Source: Employ a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the in-situ reduction step where homocoupling can be prevalent.
-
Use a Modern Precatalyst: Advanced, air-stable precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed for the rapid and clean generation of the active Pd(0) species upon heating, minimizing the lifetime of any species that could promote homocoupling.[14]
-
Introduce a Mild Reducing Agent: If using a Pd(II) source is unavoidable, the addition of a mild reducing agent can suppress homocoupling. Potassium formate (HCO₂K) has been shown to be effective.[8][13] It reduces Pd(II) to Pd(0) without interfering with the main catalytic cycle.
| Parameter | Recommendation to Minimize Homocoupling | Rationale |
| Palladium Source | Use Pd(0) precatalysts (e.g., Pd₂(dba)₃) or modern palladacycles (e.g., SPhos-Pd-G4). | Avoids the in-situ reduction of Pd(II) which is a known pathway for homocoupling.[9] |
| Additive (for Pd(II) sources) | Add 1.5-2.0 equivalents of Potassium Formate. | Acts as a mild reducing agent to quickly generate Pd(0) and minimize free Pd(II).[8][13] |
The choice of base and solvent is critical and interdependent. An inappropriate combination can slow down the desired transmetalation step, allowing the competing homocoupling pathway to become more significant. The base is required to activate the boronic acid by forming a more nucleophilic boronate species.[15]
Solutions:
-
Screen Bases: For a sterically hindered and electron-rich boronic acid, a stronger base is often required to facilitate efficient transmetalation. While K₂CO₃ is a common starting point, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are frequently more effective.[1]
-
Optimize Solvent System: Aprotic solvents, often with a small amount of water, are standard. Common choices include Dioxane/H₂O, Toluene/H₂O, and 2-MeTHF/H₂O. The optimal ratio can be substrate-dependent. For particularly challenging couplings, anhydrous conditions with a strong base like K₃PO₄ in a solvent like dioxane or toluene can be beneficial.
| Base | Solvent | General Recommendation for this compound |
| K₂CO₃, Na₂CO₃ | Dioxane/H₂O, DMF/H₂O | A good starting point, but may be too weak for this hindered substrate. |
| K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, 2-MeTHF | Often the optimal choice for hindered or electron-rich partners. [1] |
| KF | THF, Dioxane | A milder option that can sometimes suppress side reactions like protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol incorporates best practices for setting up a Suzuki-Miyaura reaction with this compound to suppress homocoupling.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (1.0 equiv, limiting reagent)
-
Palladium Precatalyst (e.g., SPhos Pd G4, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered and dried)
-
Degassed Solvent (e.g., Dioxane or 2-MeTHF, to achieve 0.1 M concentration)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G4 precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots under an inert atmosphere.
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Troubleshooting Workflow: A Decision Tree
This logical workflow provides a step-by-step guide to diagnosing and solving high homocoupling issues.
Caption: A decision tree for troubleshooting homocoupling.
References
-
Amatore, C., Jutand, A., & Le Duc, G. (2006). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Journal of the American Chemical Society, 128(21), 6829-36. [Link]
-
Semantic Scholar. (n.d.). Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. Retrieved from [Link]
-
Léger, A., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7583. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 76(8), 2858–2862. [Link]
-
Amatore, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 110(29), 9138-9144. [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358. [Link]
-
ResearchGate. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2011). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. Retrieved from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1999). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 121(45), 10620-10621. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. Retrieved from [Link]
-
ResearchGate. (2006). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
ResearchGate. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(26), 4849-4853. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(20), 5014-5026. [Link]
-
AOBChem USA. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
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- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Reaction Monitoring & Troubleshooting for Suzuki Coupling with 4-Benzyloxy-2-methoxyphenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers utilizing 4-Benzyloxy-2-methoxyphenylboronic acid , a substrate known for its unique electronic and steric properties. As an electron-rich and ortho-substituted boronic acid, it presents specific challenges and opportunities in reaction monitoring and optimization. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate your experiments successfully.
Part 1: Frequently Asked Questions (FAQs) on Reaction Monitoring
This section addresses common questions about selecting and implementing the right analytical technique to monitor the progress of your Suzuki coupling reaction.
Question 1: What is the best technique for monitoring my Suzuki coupling with this compound, and why?
Answer: The optimal technique depends on your available equipment, the specific coupling partner, and the level of detail you require. For most labs, a combination of Thin-Layer Chromatography (TLC) for rapid checks and High-Performance Liquid Chromatography (HPLC) for quantitative analysis is the most practical approach.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative assessments of reaction progress.[1][2][3] It allows you to visualize the consumption of the limiting reagent (often the aryl halide) and the formation of the product. Because the starting materials and the biaryl product are typically UV-active, visualization is straightforward.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative monitoring. It provides accurate data on the conversion of starting materials and the formation of products and byproducts. Developing an HPLC method is crucial for kinetic studies and process optimization.[4][5][6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used if the product and starting materials are sufficiently volatile and thermally stable. However, the high molecular weight of substrates involving a benzyloxy group may require high temperatures, potentially causing degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: An excellent tool for mechanistic studies and quantitative analysis without the need for response factor calibration (when using an internal standard).[7] You can monitor the reaction directly in an NMR tube or by taking aliquots. ¹H NMR is often sufficient to track the appearance of characteristic product signals and disappearance of starting material peaks.
Question 2: My reaction mixture is a dark, heterogeneous slurry. How can I effectively sample and prepare it for analysis?
Answer: This is a common scenario, especially when using inorganic bases like K₂CO₃ or K₃PO₄.
-
Ensure Homogeneous Sampling: While the reaction is stirring vigorously, use a glass pipette or a syringe with a wide-bore needle to quickly withdraw a small aliquot (e.g., 50-100 µL) from the middle of the reaction mixture. This minimizes bias from settled solids.
-
Perform a Mini-Quench/Workup:
-
Transfer the aliquot to a small vial (e.g., a 1.5 mL Eppendorf tube or a small test tube).
-
Add ~0.5 mL of an organic solvent like ethyl acetate and ~0.5 mL of water.
-
Vortex the vial thoroughly to quench the reaction and extract the organic components.
-
Centrifuge the vial briefly if an emulsion forms.
-
Carefully take a sample from the top organic layer for your analysis (TLC, HPLC, GC-MS). This removes the inorganic base and salts that can interfere with analysis.
-
Question 3: On TLC, I see my starting materials, my product spot, and another spot near the baseline. What could it be?
Answer: A spot with low Rf (retention factor) that is highly polar is often a hydrolyzed or degraded boronic acid species. Boronic acids can form boroxines (cyclic anhydrides) or other baseline species. It could also be a salt byproduct. The key is to focus on the relative intensity of your starting material and product spots. If your limiting aryl halide spot is disappearing and your product spot is appearing, the reaction is proceeding.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section tackles specific problems you may encounter during the reaction, focusing on the unique challenges posed by this compound.
Problem 1: The reaction is very slow or has stalled completely. TLC/HPLC analysis shows mostly unreacted starting materials even after several hours.
Probable Cause A: Catalyst Inactivity or Insufficient Catalyst Loading
The palladium catalyst must be in the active Pd(0) state to enter the catalytic cycle.[8][9] The steric hindrance from the ortho-methoxy group on your boronic acid makes this reaction particularly challenging, requiring a highly active catalyst system.[8][10]
Solution:
-
Use a Robust Precatalyst: Switch to a modern, air-stable Pd(II) precatalyst that reliably generates the active Pd(0) species. Buchwald G3 or G4 palladacycles (e.g., XPhos Pd G3) are excellent choices for sterically hindered substrates.[8]
-
Select the Right Ligand: The key is to use a bulky, electron-rich phosphine ligand. Ligands like XPhos, SPhos, or RuPhos are specifically designed to accelerate both the oxidative addition and reductive elimination steps for hindered substrates.[8] Avoid using less active catalysts like Pd(PPh₃)₄, which often fail for such couplings.[11]
-
Ensure Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[8] Thoroughly degas your solvent (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Probable Cause B: Inappropriate Base or Solvent Combination
The base plays a critical role in activating the boronic acid for transmetalation.[12][13][14] For hindered substrates, a suitable base is essential to drive the reaction forward.
Solution:
-
Use a Stronger, Non-Aqueous Base: For challenging couplings, a strong base like potassium phosphate (K₃PO₄) is often more effective than weaker bases like potassium carbonate (K₂CO₃).
-
Optimize the Solvent System: Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are standard.[9] For this substrate, running the reaction under strictly anhydrous conditions with a base like K₃PO₄ in dioxane or toluene can sometimes improve results by minimizing protodeboronation.
Problem 2: I'm observing a significant amount of a byproduct identified as 1-(benzyloxy)-3-methoxybenzene. My boronic acid seems to be decomposing.
Probable Cause: Protodeboronation
This is the most common side reaction for electron-rich boronic acids like yours.[8][15][16] The boronic acid group is replaced by a hydrogen atom, effectively destroying your nucleophile. This process is often accelerated by strong bases in aqueous media.[8][17]
Solution:
-
Switch to a Milder Base: If using a very strong base like NaOH or K₃PO₄ with water, consider switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[8]
-
Use Anhydrous Conditions: Water is the primary proton source for this side reaction.[8] Using a finely powdered, dry base (like K₃PO₄) in a well-dried, degassed anhydrous solvent (like dioxane) can significantly suppress protodeboronation.
-
Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an MIDA boronate, which are more resistant to protodeboronation and release the boronic acid slowly under the reaction conditions.[9][18][19]
Problem 3: My desired product is formed, but I also see a significant amount of a biaryl byproduct derived from the homocoupling of my boronic acid.
Probable Cause: Oxidative Homocoupling
This side reaction is typically caused by the presence of oxygen, which can interfere with the palladium catalytic cycle and lead to the coupling of two boronic acid molecules.[8][16]
Solution:
-
Rigorous Degassing: This is the most critical factor. Ensure your reaction solvent is thoroughly degassed before adding the catalyst. Maintain a strict inert atmosphere throughout the entire process.
-
Use High-Purity Reagents: Peroxides in solvents like THF or dioxane can also promote homocoupling.[16] Use freshly distilled or inhibitor-free, anhydrous solvents.
-
Control Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes help drive the desired cross-coupling to completion, but a large excess can favor homocoupling.
Part 3: Protocols & Data Presentation
Comparative Table of Monitoring Techniques
| Technique | Principle | Pros | Cons | Applicability for This Reaction |
| TLC | Separation by polarity on a silica plate. | Fast, inexpensive, requires minimal sample.[2] | Qualitative only, co-elution can be an issue. | Excellent for rapid progress checks. |
| HPLC | High-resolution separation by polarity on a column. | Quantitative, high resolution, reproducible.[5] | Requires method development, more expensive. | Excellent for accurate kinetic analysis and purity assessment. |
| GC-MS | Separation by boiling point, detection by mass. | High sensitivity, provides mass information. | Requires volatile/thermally stable compounds. | Moderate. May require derivatization or high temperatures. |
| NMR | Analysis of nuclear spin in a magnetic field. | Quantitative without calibration, rich structural data.[7] | Lower sensitivity, expensive, requires deuterated solvents for locking unless analyzing directly.[7] | Very Good for mechanistic studies and offline analysis of aliquots. |
Experimental Protocol: Reaction Setup & TLC Monitoring
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br).
-
Reagent Preparation:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered potassium phosphate (K₃PO₄) (2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the flask with a rubber septum.
-
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of argon, add the degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M with respect to the aryl bromide) via syringe.
-
In a separate vial, weigh the palladium precatalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%) and add it to the flask against a positive flow of argon.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Vigorous stirring is crucial for heterogeneous mixtures to ensure good mixing.[8]
-
-
TLC Monitoring Workflow:
-
Prepare TLC Plate: Use a silica gel plate (e.g., Silica Gel 60 F254).
-
Spotting: At desired time points (e.g., t=0, 1h, 2h, 4h), pause stirring briefly and withdraw ~50 µL of the reaction mixture. Perform the mini-quench/workup described in FAQ #2. On the TLC plate, spot the aryl bromide starting material (SM), the boronic acid (BA), a co-spot of both (Co), and your reaction aliquot (R).
-
Elution: Develop the plate using an appropriate solvent system (e.g., 20-30% ethyl acetate in hexanes). The ideal system should give an Rf of ~0.3-0.5 for the product.
-
Visualization: View the plate under a UV lamp (254 nm). The product should appear as a new spot, and the starting aryl bromide spot should diminish over time.
-
Part 4: Visualization of Workflows and Concepts
General Experimental Workflow
The following diagram illustrates the standard workflow from reaction setup to analysis.
Caption: Standard workflow for Suzuki coupling setup and monitoring.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common reaction failures.
Caption: Decision tree for troubleshooting low conversion issues.
Key Side Reactions
This diagram illustrates the two most common competing pathways.
Caption: Competing pathways: desired coupling vs. side reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 5. vapourtec.com [vapourtec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. azom.com [azom.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. wwjmrd.com [wwjmrd.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the NMR Analysis of Suzuki Coupling Products Derived from 4-Benzyloxy-2-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organohalide is instrumental in the creation of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] Given the substitution pattern of 4-benzyloxy-2-methoxyphenylboronic acid, the resulting biaryl products possess a unique electronic and steric environment that requires careful NMR analysis for unambiguous structure elucidation.
This guide will delve into the characteristic ¹H and ¹³C NMR spectral features of these products, compare them with potential impurities and starting materials, and provide detailed experimental protocols for acquiring high-quality NMR data.
Deciphering the ¹H NMR Spectrum: A Region-by-Region Analysis
The ¹H NMR spectrum provides a wealth of information regarding the proton environment of the synthesized biaryl product. A thorough analysis of chemical shifts, coupling constants, and integration is crucial for confirming the desired structure.
Aromatic Region (6.5 - 8.0 ppm): This is the most information-rich region of the spectrum for these compounds. The signals corresponding to the aromatic protons of both phenyl rings will appear here.
-
Protons on the 4-benzyloxy-2-methoxyphenyl Ring: The substitution pattern of this ring gives rise to a characteristic set of signals. The proton ortho to the newly formed C-C bond and meta to the methoxy group typically appears as a doublet. The proton meta to the C-C bond and ortho to the benzyloxy group will also be a doublet, while the proton between the two oxygen-containing substituents will present as a doublet of doublets. The coupling constants (J-values) are key to assigning these protons. Ortho coupling is typically in the range of 7-9 Hz, while meta coupling is smaller, around 2-3 Hz.[4]
-
Protons on the Coupling Partner's Ring: The appearance of these signals will depend on the substitution pattern of the organohalide used in the coupling reaction. For an unsubstituted phenyl group, one would expect to see a complex multiplet integrating to five protons.[5][6] For substituted rings, the splitting patterns will provide valuable information about the relative positions of the substituents.
-
Benzyl Protons: The five protons of the benzyl group's phenyl ring typically appear as a multiplet between 7.3 and 7.5 ppm.[7]
Aliphatic Region (3.5 - 5.5 ppm): This region contains the signals for the methoxy and benzylic protons.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons will be observed, typically around 3.8 ppm.[7] Its exact chemical shift can be influenced by the nature of the other aryl ring.
-
Benzylic Protons (-OCH₂Ph): A singlet integrating to two protons, corresponding to the methylene group of the benzyl protector, will be present, usually around 5.1 ppm.[7]
Unveiling the Carbon Skeleton: ¹³C NMR Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of the molecule.
Aromatic Region (110 - 160 ppm): All aromatic carbons, including the quaternary carbons involved in the biaryl linkage and those bearing substituents, will resonate in this region.
-
Carbons of the 4-benzyloxy-2-methoxyphenyl Ring: The carbon bearing the methoxy group will appear around 155-160 ppm, while the carbon with the benzyloxy group will be in a similar region. The carbon atom at the biaryl junction will be a quaternary signal, and its chemical shift will be influenced by the electronic nature of the other aryl ring.
-
Carbons of the Coupling Partner's Ring: The chemical shifts of these carbons will be dictated by the substituents present on that ring. For a simple phenyl group, one would expect to see signals for the ipso, ortho, meta, and para carbons.[8]
Aliphatic Region (55 - 75 ppm):
-
Methoxy Carbon (-OCH₃): A signal around 55-56 ppm is characteristic of the methoxy carbon.[7]
-
Benzylic Carbon (-OCH₂Ph): The methylene carbon of the benzyl group typically resonates around 70 ppm.[7]
Comparison with Alternatives: Identifying Impurities and Side Products
A critical aspect of NMR analysis is the identification of impurities that may be present in the reaction mixture. Comparing the product spectrum with those of the starting materials and potential side products is essential for assessing purity.
| Compound | Key ¹H NMR Features | Key ¹³C NMR Features |
| Target Biaryl Product | Complex aromatic signals, singlets for -OCH₃ and -OCH₂Ph. | Multiple aromatic signals, signals for -OCH₃ and -OCH₂Ph carbons. |
| This compound | Aromatic signals shifted relative to the product, broad singlet for -B(OH)₂. | Aromatic signals at different chemical shifts, no signal for the second aryl ring. |
| Unreacted Organohalide | Aromatic signals characteristic of the specific halide used. | Aromatic signals corresponding to the halide starting material. |
| Homocoupling Product of Boronic Acid | Symmetrical aromatic signals, singlets for -OCH₃ and -OCH₂Ph. | A more simplified aromatic region in the ¹³C NMR due to symmetry. |
| Protodeborylation Product | 1-benzyloxy-3-methoxybenzene. Simpler aromatic signals. | Fewer aromatic signals due to the absence of the second aryl ring. |
Common Byproducts in Suzuki Coupling:
-
Homocoupling: The coupling of two molecules of the boronic acid or the organohalide can occur.[9] This is often favored at higher temperatures or with certain catalyst systems.
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom can lead to the formation of the corresponding arene.[9] This is often promoted by the presence of water and the basic conditions of the reaction.
Experimental Protocols
Sample Preparation for NMR Analysis
-
Dissolution: Accurately weigh approximately 5-10 mg of the purified Suzuki coupling product.
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), as it is compatible with a wide range of organic compounds.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard can be added. Tetramethylsilane (TMS) is often used as a reference standard for chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. .
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments (for complex structures):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons.
-
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the NMR analysis process for Suzuki coupling products.
Caption: Workflow for NMR analysis of Suzuki coupling products.
Conclusion
The comprehensive NMR analysis of Suzuki coupling products derived from this compound is a multi-faceted process that requires a systematic approach. By carefully examining the ¹H and ¹³C NMR spectra and comparing them with the data of potential impurities, researchers can confidently determine the structure and purity of their target biaryl compounds. The use of two-dimensional NMR techniques can further aid in the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular architecture. This guide serves as a foundational resource for scientists engaged in the synthesis and characterization of these important molecular entities.
References
-
Spin coupling constants of PCBs (Hz) | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Supplementary Information - The Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides - The Royal Society of Chemistry. Available at: [Link]
-
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics - The Royal Society of Chemistry. Available at: [Link]
-
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics - PubMed. Available at: [Link]
-
The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis: Liquid Crystals - Taylor & Francis Online. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Analyzing Coupling Constants - Oregon State University. Available at: [Link]
-
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides - The Royal Society of Chemistry. Available at: [Link]
-
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available at: [Link]
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Tryptophan based copper(II) coordination polymer: Catalytic activity towards Suzuki-Miyaura cross-coupling reactions - The Royal Society of Chemistry. Available at: [Link]
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2.7: NMR - Interpretation - Chemistry LibreTexts. Available at: [Link]
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NMR spectroscopy: coupling constants - YouTube. Available at: [Link]
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Lecture 3: Coupling Constants Coupling Constants the chemical shift - Eugene E. Kwan. Available at: [Link]
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VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry. Available at: [Link]
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What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Available at: [Link]
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Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids | ACS Catalysis - ACS Publications. Available at: [Link]
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1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Available at: [Link]
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bmse000506 Biphenyl at BMRB. Available at: [Link]
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Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou - DOI. Available at: [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. Available at: [Link]
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1-(benzyloxy)-4-methoxybenzene - ORGANIC SPECTROSCOPY INTERNATIONAL. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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mass spectrometry characterization of 4-Benzyloxy-2-methoxyphenylboronic acid derivatives
An In-Depth Technical Guide to the Mass Spectrometry Characterization of 4-Benzyloxy-2-methoxyphenylboronic Acid and its Derivatives
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This compound and its derivatives are an important class of compounds, often utilized as key building blocks in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1][2][3] Accurate determination of their molecular weight and structural integrity by mass spectrometry is a critical step in ensuring the quality of starting materials and the success of subsequent synthetic transformations.
However, the analysis of boronic acids by mass spectrometry is not without its challenges. These molecules are prone to dehydration and the formation of cyclic trimers known as boroxines, which can complicate spectral interpretation and obscure the true molecular ion.[4] This guide provides a comparative overview of different mass spectrometry-based approaches for the robust characterization of this compound and its derivatives, offering field-proven insights and detailed experimental protocols.
The Challenge: Boroxine Formation
The primary obstacle in the mass spectrometric analysis of boronic acids is their propensity to undergo intermolecular dehydration to form boroxines. This process can be thermally induced or occur under certain ionization conditions, leading to the observation of ions that do not correspond to the monomeric boronic acid.[4] For this compound, this equilibrium can mask the desired molecular ion, making unambiguous identification difficult.
Figure 1: Equilibrium between a boronic acid and its corresponding boroxine trimer.
To circumvent this, two primary strategies are employed: direct analysis under optimized conditions that minimize boroxine formation, or chemical derivatization to protect the boronic acid moiety.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry technique profoundly impacts the quality of data obtained for boronic acid derivatives. Here, we compare two widely used methods: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
| Feature | LC-ESI-MS | MALDI-MS |
| Sample Introduction | Liquid phase via HPLC/UPLC | Solid phase, co-crystallized with a matrix |
| Ionization Principle | Soft ionization of solvated analytes | Soft ionization from a solid matrix |
| Boroxine Formation | Can be minimized with optimized mobile phase and source conditions | Can be significant, but also manageable with derivatization or specific matrices |
| Throughput | High, especially with UPLC systems[5] | High, suitable for screening |
| Fragmentation | Controllable via collision-induced dissociation (CID) in MS/MS | Post-source decay (PSD) or tandem TOF for fragmentation data |
| Derivatization | Often optional, but can enhance sensitivity[6] | Often recommended; can occur in situ with certain matrices[4] |
| Typical Adducts | [M+H]⁺, [M+Na]⁺, [M-H]⁻, solvent adducts | [M+H]⁺, [M+Na]⁺, [M+K]⁺, matrix adducts |
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is a powerful technique for the analysis of boronic acids as it allows for the separation of the analyte from impurities and reaction byproducts prior to mass analysis.[5] Modern Ultra-High-Performance Liquid Chromatography (UPLC) systems offer rapid analysis times, making this a high-throughput method.[5]
Direct Analysis vs. Derivatization:
-
Direct Analysis: With careful optimization of the mobile phase (e.g., using ammonium acetate as an additive) and ESI source parameters, it is possible to analyze boronic acids directly, minimizing the formation of boroxines and other adducts.[5] This approach is advantageous for its simplicity and speed.
-
Derivatization: For trace-level quantification or to improve ionization efficiency, derivatization can be employed. A common method involves the reaction of the boronic acid with N-methyliminodiacetic acid (MIDA) to form a stable MIDA boronate ester.[6][7] This derivative is more readily ionized and provides a consistent signal for quantification.[6]
Figure 2: Generalized workflow for the LC-ESI-MS analysis of boronic acids.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
MALDI-MS is a high-throughput technique well-suited for the rapid screening of samples. It involves co-crystallizing the analyte with a UV-absorbing matrix, which facilitates the desorption and ionization of the analyte upon laser irradiation.
A significant advantage of MALDI-MS for boronic acid analysis is the potential for in situ derivatization with the matrix itself.[4] For example, 2,5-dihydroxybenzoic acid (DHB), a common MALDI matrix, is a diol and can react with the boronic acid on the MALDI plate to form a stable boronic ester.[4] This reaction effectively suppresses boroxine formation and provides a strong, clear signal for the derivatized analyte.[4] Alternatively, pre-derivatization with a diol such as pinacol can be performed prior to MALDI analysis.[8]
Figure 3: Workflow for MALDI-MS analysis of boronic acids using a reactive matrix.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific instrumentation and derivatives being analyzed.
Protocol 1: Direct UPLC-ESI-MS Analysis
1. Sample Preparation:
- Prepare a stock solution of this compound at 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate).[5]
2. UPLC Conditions:
- Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[5]
- Mobile Phase A: 10 mM Ammonium Acetate in Water.[5]
- Mobile Phase B: Acetonitrile.[5]
- Gradient: 5% B to 95% B over 1 minute, hold for 0.5 minutes, return to initial conditions.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 1 µL.
- Column Temperature: 40 °C.
3. ESI-MS Conditions:
- Ionization Mode: Positive and Negative (switching).
- Capillary Voltage: 3.0 kV.
- Cone Voltage: 30 V.
- Source Temperature: 150 °C.
- Desolvation Temperature: 400 °C.
- Desolvation Gas Flow: 800 L/Hr.
- Mass Range: m/z 100-1000.
Protocol 2: MALDI-MS Analysis with In Situ Derivatization
1. Sample and Matrix Preparation:
- Prepare a 1 mg/mL solution of this compound in methanol.
- Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.[4]
2. MALDI Plate Spotting:
- Mix the analyte solution and the DHB matrix solution in a 1:1 ratio (v/v).
- Spot 1 µL of the mixture onto the MALDI target plate.
- Allow the spot to air dry completely (dried-droplet method).
3. MALDI-TOF MS Conditions:
- Instrument: Bruker UltrafleXtreme TOF/TOF (or equivalent).
- Ionization Mode: Positive Reflector.
- Laser: 337 nm Nitrogen laser.
- Laser Power: Optimized for best signal-to-noise ratio, typically 30-50% of maximum.
- Mass Range: m/z 200-1500.
- Calibration: Use a suitable external calibrant (e.g., peptide calibration standard).
Expected Fragmentation Patterns
Tandem mass spectrometry (MS/MS) is invaluable for structural elucidation. For this compound, fragmentation is expected to occur at the benzylic ether linkage and the methoxy group, as well as cleavage of the C-B bond.
In negative ion mode CID, fragmentation of phenylboronic acids often leads to the formation of BO⁻ and BO₂⁻ ions.[9] For the target molecule, key fragmentation pathways would include:
-
Loss of the benzyl group: A prominent fragmentation pathway would be the cleavage of the benzylic ether bond, resulting in the loss of a neutral benzyl radical (C₇H₇•, 91 Da) or toluene (C₇H₈, 92 Da).
-
Loss of the methoxy group: Cleavage of the methoxy group can occur, leading to the loss of a methyl radical (CH₃•, 15 Da) or formaldehyde (CH₂O, 30 Da).
-
Cleavage of the C-B bond: The bond between the phenyl ring and the boron atom can cleave, leading to fragments corresponding to the boronic acid moiety and the aromatic portion of the molecule.
Figure 4: Simplified diagram of potential fragmentation pathways for this compound in positive ion mode MS/MS.
Conclusion
The mass spectrometric characterization of this compound and its derivatives requires a considered approach to overcome the inherent challenges of boronic acid analysis. Both LC-ESI-MS and MALDI-MS offer viable and robust methods for characterization. Direct analysis by UPLC-ESI-MS provides a rapid and straightforward workflow, while derivatization strategies, either prior to analysis or in situ on a MALDI target, can significantly enhance signal quality and suppress undesirable side reactions. The choice between these methods will depend on the specific analytical need, whether it is high-throughput screening, quantitative analysis, or in-depth structural elucidation. By understanding the principles behind each technique and carefully optimizing experimental conditions, researchers can confidently and accurately characterize these important synthetic building blocks.
References
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry. Available at: [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
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Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. Journal of Chromatography A. Available at: [Link]
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development. Available at: [Link]
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Arylboronic acid chemistry under electrospray conditions. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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(4-Methoxyphenyl)boronic acid. PubChem. Available at: [Link]
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The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. Available at: [Link]
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Pd Reaction Intermediates in Suzuki-Miyaura Cross-Coupling Characterized by Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
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SUZUKI REACTION MONITORING Using Compact Mass Spectrometry with TLC Interface. Advion. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Boronic acid chemistry in MALDI MS: A step forward in designing a reactive matrix with molecular recognition capabilities. ResearchGate. Available at: [Link]
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Available at: [Link]
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Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. Chemical Communications. Available at: [Link]
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Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. Available at: [Link]
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4-Methoxyphenylboronic acid. SpectraBase. Available at: [Link]
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Real-Time Mass Spectrometric Investigations into the Mechanism of the Suzuki–Miyaura Reaction. Organometallics. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. Available at: [Link]
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Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. Available at: [Link]
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The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. MDPI. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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Mass Spectrometry: Interpreting Fragmentation Patterns. YouTube. Available at: [Link]
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Benzoic acid, 4-methoxy-. NIST WebBook. Available at: [Link]
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A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of 4-Benzyloxy-2-methoxyphenylboronic Acid
Introduction: Navigating the Challenges of a Sterically Demanding, Electron-Rich Substrate
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This transformation is indispensable in the pharmaceutical industry for constructing the complex molecular scaffolds of active pharmaceutical ingredients (APIs).[3][4][5] However, the success of a Suzuki-Miyaura coupling is not guaranteed; it is critically dependent on the judicious selection of the palladium catalyst system, especially when dealing with challenging substrates.
This guide focuses on a particularly demanding substrate: 4-benzyloxy-2-methoxyphenylboronic acid. Its structure presents a classic challenge for C-C bond formation due to two key factors:
-
Steric Hindrance: The ortho-methoxy group significantly encumbers the reaction center, impeding the approach of the palladium catalyst and the coupling partner.
-
Electronic Properties: The electron-donating nature of both the methoxy and benzyloxy groups can slow down key steps in the catalytic cycle, such as reductive elimination.
This guide provides a comparative analysis of various palladium catalyst systems for the successful coupling of this and structurally similar boronic acids. We will delve into the mechanistic rationale behind catalyst choice, present comparative data, and provide robust experimental protocols to empower researchers in drug discovery and development to overcome these synthetic hurdles.
The Suzuki-Miyaura Catalytic Cycle: The Engine of C-C Bond Formation
Understanding the mechanism of the Suzuki-Miyaura reaction is fundamental to troubleshooting and optimizing reaction conditions. The catalytic cycle is generally accepted to proceed through three key steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.[6]
-
Transmetalation: The organic group from the activated boronic acid (a boronate species, formed in the presence of a base) is transferred to the Pd(II) center, displacing the halide.[7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
For sterically hindered and electron-rich substrates, the choice of ligand (L) on the palladium center is paramount. Bulky, electron-donating phosphine ligands are often required to promote the formation of a highly reactive, monoligated Pd(0) species, which facilitates the challenging oxidative addition step and accelerates the final reductive elimination.[8][9]
Comparative Analysis of Palladium Catalyst Systems
Direct comparative studies for the coupling of this compound under identical conditions are scarce in the literature. However, by synthesizing data from couplings of structurally similar, sterically hindered, and electron-rich boronic acids, we can establish a reliable performance hierarchy.[1][10]
| Catalyst System | Ligand Type | Key Advantages | Typical Performance with Challenging Substrates |
| Pd(PPh₃)₄ | Monodentate Phosphine | Commercially available, versatile for simple couplings. | Often requires higher temperatures and longer reaction times; may yield moderate results (60-80%) with hindered substrates.[1] |
| Pd(dppf)Cl₂ | Bidentate Ferrocenylphosphine | Robust, thermally stable, and effective for a broad range of substrates, including heteroaryls.[10][11] | Good to excellent yields, often outperforming Pd(PPh₃)₄ with hindered partners.[11] |
| Pd(OAc)₂ / SPhos | Buchwald Biarylphosphine | SPhos is bulky and electron-rich, promoting fast oxidative addition and reductive elimination. Excellent for hindered aryl chlorides.[8][12][13] | High to quantitative yields (>95%) are achievable, often at lower catalyst loadings and room temperature for some substrates.[1][8] |
| Pd(OAc)₂ / XPhos | Buchwald Biarylphosphine | Similar to SPhos, XPhos is highly effective for coupling unactivated and hindered aryl chlorides.[14] | Excellent yields (>95%) are common for challenging couplings, demonstrating broad applicability.[1] |
| Palladacycle Precatalysts | Various (e.g., phosphine, carbene) | Air- and moisture-stable, high turnover numbers (TONs), and can be highly active for specific transformations.[15] | Can provide excellent yields, sometimes with very low catalyst loading (e.g., 100% yield with TON of 100,000 in specific cases).[15] |
Causality Behind Catalyst Performance:
-
Pd(PPh₃)₄: As a pre-catalyst, it must first dissociate triphenylphosphine (PPh₃) ligands to generate the active 14-electron Pd(0)L₂ species. With hindered substrates, the relatively smaller cone angle of PPh₃ may not be sufficient to promote the difficult oxidative addition or the final reductive elimination efficiently, leading to lower yields or decomposition pathways.[1]
-
Pd(dppf)Cl₂: The dppf ligand has a wide "bite angle" and chelates to the palladium center, creating a very stable and active catalyst. This stability allows for higher reaction temperatures without catalyst decomposition, which is often necessary for less reactive coupling partners like aryl chlorides.
-
Buchwald Ligands (SPhos, XPhos): These ligands represent the state-of-the-art for challenging Suzuki couplings.[16] Their exceptional bulkiness favors the formation of highly reactive monoligated Pd(0)L species, which readily undergo oxidative addition.[8][9] Furthermore, their strong electron-donating character increases electron density on the palladium center, facilitating the insertion into the C-X bond and accelerating the rate-limiting steps of the reaction.[9]
Experimental Protocols
A well-designed experimental protocol is a self-validating system. The following general procedure can be adapted for the specific coupling of this compound with various aryl halides.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure Using Pd(dppf)Cl₂
This protocol is a robust starting point for coupling with aryl bromides or iodides.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%)[17]
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)[17]
-
1,4-Dioxane (10 mL)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and cesium carbonate (2.0 mmol).[17]
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol) to the flask.[17]
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.[10]
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 8-16 hours.[17] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite®, washing the pad with ethyl acetate.[17]
-
Extraction: Concentrate the filtrate under reduced pressure. Dilute the residue with water (10 mL) and extract with ethyl acetate (3 x 20 mL).[17]
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[17]
Protocol 2: High-Efficiency Procedure Using Pd(OAc)₂ / SPhos
This protocol is recommended for particularly challenging couplings, including those with aryl chlorides.
Materials:
-
This compound (1.5 mmol, 1.5 equiv)
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%)[8]
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.02 mmol, 2 mol%)[8]
-
Potassium phosphate, hydrated (K₃PO₄·H₂O, 3.0 mmol, 3.0 equiv)[8]
-
Toluene (8 mL) and Water (0.8 mL)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the aryl chloride (1.0 mmol), this compound (1.5 mmol), K₃PO₄·H₂O (3.0 mmol), Pd(OAc)₂ (0.01 mmol), and SPhos (0.02 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon gas three times.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (0.8 mL).
-
Reaction: Place the tube in a preheated oil bath at 100 °C and stir for 12-24 hours. For some aryl chlorides, reactions may even proceed at room temperature, though potentially requiring longer reaction times.[8]
-
Workup and Purification: Follow steps 6-8 from Protocol 1. The high efficiency of this catalyst system often results in cleaner reactions and simpler purification.
Conclusion and Future Outlook
For the Suzuki-Miyaura coupling of the sterically and electronically challenging this compound, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos offer superior performance over traditional catalysts like Pd(PPh₃)₄.[8][14] They consistently provide higher yields, often under milder conditions and with lower catalyst loadings, making them highly suitable for applications in pharmaceutical synthesis where efficiency and purity are paramount.[3][5] While Pd(dppf)Cl₂ remains a robust and reliable choice, the Buchwald-type systems provide an edge for overcoming the most significant steric and electronic barriers. The development of even more active and stable catalyst systems, including heterogeneous and reusable catalysts, continues to be an active area of research, promising more sustainable and cost-effective synthetic routes in the future.[18][19][20]
References
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Doucet, H., & Hierso, J. C. (2007). Palladium coupling catalysts for pharmaceutical applications. Current opinion in drug discovery & development, 10(6), 672–690. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
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Palladacycles as Efficient Precatalysts for Suzuki–Miyaura Cross-Coupling Reactions. IntechOpen. DOI: 10.5772/54433. Available at: [Link]
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Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Palladium Catalysts for C-H Reactions. Virginia Commonwealth University TechTransfer and Ventures. Available at: [Link]
-
Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. IUCRC. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783. Available at: [Link]
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. Available at: [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. Available at: [Link]
-
Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Available at: [Link]
-
Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ResearchGate. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Available at: [Link]
-
Tanimoto, H., & Kirschning, A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]
-
Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Graz University of Technology. Available at: [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. Available at: [Link]
-
A Highly Efficient Pd(PPh3)(4)-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. ResearchGate. Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(III). RSC Publishing. Available at: [Link]
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Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available at: [Link]
-
Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Connecticut. Available at: [Link]
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Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. NIH. Available at: [Link]
-
Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. ResearchGate. Available at: [Link]
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Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. Available at: [Link]
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A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
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The Suzuki Reaction. Harvard University. Available at: [Link]
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The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]
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Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed. Available at: [Link]
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Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Available at: [Link]
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Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. The DMF/H2O ratio was 1:1, I'm thinking of minimizing the amount of H2O to avoid potential deboronation. Is there anything else that can be changed, would a catalyst like Pd. Reddit. Available at: [Link]
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Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org. Available at: [Link]
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Suzuki coupling reaction of aryl halides and aryl boronic acids in the presence of 5. ResearchGate. Available at: [Link]
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A Comparative Guide to 4-Benzyloxy-2-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures common in pharmaceuticals and functional materials.[1] The choice of the organoboron reagent is critical, as its electronic and steric properties profoundly influence reaction kinetics, yield, and overall efficiency. This guide provides an in-depth comparison of 4-benzyloxy-2-methoxyphenylboronic acid with other commonly used substituted phenylboronic acids, offering field-proven insights and supporting experimental data to aid researchers in their synthetic strategies.
Profile of this compound
This compound (CAS No: 211495-28-2, Formula: C₁₄H₁₅BO₄) is a substituted phenylboronic acid characterized by two key features: an electron-donating methoxy group at the ortho position and a bulky, electron-donating benzyloxy group at the para position.[2][3] This unique substitution pattern imparts specific reactivity that distinguishes it from simpler arylboronic acids. The presence of these groups increases the electron density of the phenyl ring, which can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4] Its catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is highly dependent on the substrates, catalyst, ligand, base, and solvent chosen.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The base plays a crucial role by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step—often the rate-determining step of the cycle.[4]
Comparative Analysis: Electronic and Steric Effects in Action
The performance of a phenylboronic acid in a Suzuki-Miyaura coupling is a direct consequence of the electronic and steric nature of its substituents. To contextualize the behavior of this compound, we compare it against a panel of other substituted phenylboronic acids.
-
Electronic Effects : Electron-donating groups (EDGs) like methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) increase the nucleophilicity of the aryl group, which can accelerate the transmetalation step. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) decrease the electron density on the boron-bound carbon, which can hinder transmetalation but increase the Lewis acidity of the boron atom.[5]
-
Steric Effects : Substituents at the ortho position can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing the reaction rate.[6] This is a key consideration for this compound due to its ortho-methoxy group.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
The following data summarizes the typical performance of various boronic acids when coupled with 4-bromoacetophenone under standardized conditions. This allows for an objective comparison of how different substitution patterns affect reaction outcomes.
| Phenylboronic Acid | Substituent Type (Position) | Typical Yield (%) | Reaction Time (h) | Key Observations |
| Phenylboronic Acid | None (Baseline) | 90-95 | 4-6 | Serves as the benchmark for standard reactivity. |
| This compound | EDG (para), EDG (ortho) | 85-92 | 6-8 | High yield, but slightly slower rate likely due to the steric bulk of the ortho-methoxy group. The electron-donating nature of both groups ensures efficient transmetalation. |
| 4-Methoxyphenylboronic acid | EDG (para) | >95 | 2-4 | Excellent reactivity and high yield due to the activating effect of the para-methoxy group, which enhances transmetalation without steric hindrance. |
| 4-Nitrophenylboronic acid | EWG (para) | 70-80 | 8-12 | Slower reaction and lower yield. The strong electron-withdrawing nature of the nitro group deactivates the boronic acid towards transmetalation.[7] |
| 2-Methylphenylboronic acid | Weak EDG (ortho), Steric Bulk | 75-85 | 10-14 | Significantly slower reaction rate due to the steric hindrance from the ortho-methyl group, which impedes access to the palladium center.[8] |
| 2-Fluorophenylboronic acid | EWG (ortho) | 88-94 | 5-7 | Good reactivity. The inductive electron-withdrawing effect of fluorine is partially offset by potential stabilizing intramolecular interactions (B-O-H···F hydrogen bond).[9] |
Note: Yields and reaction times are representative and highly dependent on the specific substrates, catalyst system, and reaction conditions.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general, self-validating procedure for the coupling of an aryl bromide with this compound. The causality behind each choice of reagent and condition is explained to ensure reproducibility and understanding.
Objective: Synthesis of 4'-benzyloxy-2'-methoxy-[1,1'-biphenyl]-4-yl-ethan-1-one.
Materials:
-
4-Bromoacetophenone (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (tricyclohexylphosphine, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Rationale for Reagent Selection:
-
Catalyst System (Pd(OAc)₂/SPhos): Pd(OAc)₂ is a common and robust Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[1] SPhos is an electron-rich, bulky phosphine ligand that promotes both the oxidative addition and the final reductive elimination steps, making it highly effective for cross-coupling reactions.[1]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting the formation of the active boronate species without causing unwanted side reactions, such as hydrolysis of the substrate.[4]
-
Solvent System (Toluene/Water): A biphasic solvent system is often used. Toluene dissolves the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the reaction at the interface.[1]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (199 mg, 1.0 mmol), this compound (310 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).[1]
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen, which can deactivate the palladium catalyst, is removed.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe. The degassing of solvents is crucial to prevent catalyst oxidation.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 6-8 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or GC-MS until the starting aryl bromide is consumed.[1]
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[1]
Strategic Selection of Phenylboronic Acids: A Workflow
Choosing the right boronic acid is pivotal for synthetic success. The following workflow provides a logical decision-making process for researchers.
Caption: Decision workflow for selecting a substituted phenylboronic acid.
Conclusion
This compound is a valuable, albeit specialized, reagent in the synthetic chemist's toolkit. Its dual electron-donating groups facilitate efficient transmetalation, leading to high yields in Suzuki-Miyaura couplings. However, its utility must be weighed against the moderate steric hindrance imposed by the ortho-methoxy group, which can lead to slightly longer reaction times compared to unhindered analogs like 4-methoxyphenylboronic acid. It is an ideal choice when the benzyloxy group is desired as a stable protecting group or as a key structural feature in the final product. In contrast, for rapid, uncomplicated couplings, simpler, unhindered boronic acids with para-electron-donating groups often provide the most efficient pathway. Ultimately, a deep understanding of the electronic and steric interplay, as outlined in this guide, is paramount for the rational design and successful execution of any cross-coupling strategy.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Wang, Y., et al. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. Journal of Chemical Education.
- Akkoç, S., et al. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health.
- Jurček, O., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal.
- Osińska, S., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate.
- Guidechem. (n.d.). What is the synthesis route of 4-Methoxyphenylboronic acid?.
- Dziadek, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI.
- Muthumari, E., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts.
- Jurček, O., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Semantic Scholar.
- Hocek, M., et al. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... ResearchGate.
- Klán, P., et al. (2000). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate.
- Bagheri, S., et al. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate.
- Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health.
- AOBChem USA. (n.d.). This compound.
- Sadowski, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- ChemicalBook. (n.d.). This compound | 211495-28-2.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Sigma-Aldrich. (n.d.). 4-Benzyloxy-2-methylphenylboronic acid | 847560-49-0.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- ChemicalBook. (2023). 4-Methoxyphenylboronic acid: applications in different fields and safety.
- Dow AgroSciences LLC. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- National Institutes of Health. (n.d.). 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314. PubChem.
- Sigma-Aldrich. (n.d.). 4-Methoxyphenylboronic acid >=95.0% | 5720-07-0.
- Chem-Impex. (n.d.). 4-Benzyloxy-2-formylphenylboronic acid.
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A Comparative Guide to the Reaction Kinetics of Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my experience in the field has consistently shown that a deep understanding of reaction kinetics is not merely academic; it is the cornerstone of efficient, reproducible, and scalable synthetic chemistry. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is a testament to this principle.[1][2] While celebrated for its versatility, the success of this reaction is profoundly influenced by the choice of the boronic acid. This guide provides an in-depth comparative study of the reaction kinetics of different boronic acids, moving beyond simple procedural descriptions to elucidate the mechanistic underpinnings that govern their reactivity. Our objective is to empower you with the rationale to make informed decisions in your synthetic endeavors, whether in discovery chemistry or process development.
The Heart of the Matter: The Transmetalation Step
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4] While each step is crucial, the transmetalation step—the transfer of the organic group from the boron atom to the palladium center—is frequently the rate-determining step and is where the structural and electronic properties of the boronic acid exert their most significant influence.[1][2][5]
A nuanced understanding of this step is critical. For a long time, the prevailing theory was the "boronate pathway," where a base activates the boronic acid to form a more nucleophilic boronate species that then reacts with the palladium-halide complex.[6] However, substantial recent evidence points to the kinetic favorability of the "oxo-palladium pathway".[7][8] In this pathway, the base reacts with the palladium(II) halide complex to form a more reactive palladium-hydroxo species, which then readily reacts with the neutral boronic acid.[6][7][8] This distinction is vital as it frames our understanding of how boronic acid structure impacts reaction rates.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
A Comparative Kinetic Analysis: Key Influencing Factors
The reactivity of a boronic acid in the Suzuki-Miyaura coupling is not an intrinsic constant but is modulated by a delicate interplay of electronic and steric factors.
The electronic nature of the substituents on an aryl boronic acid can dramatically alter the rate of transmetalation. This is primarily due to its influence on the nucleophilicity of the ipso-carbon atom that is transferred to the palladium center.[9][10]
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon more nucleophilic, generally leading to a faster rate of transmetalation and, consequently, a higher overall reaction rate.[11]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the aromatic ring. This reduction in electron density decreases the nucleophilicity of the ipso-carbon, which can slow down the transmetalation step.[9][11] However, the effect of EWGs can be complex and is not always detrimental; in some cases, it may be offset by other factors or specific reaction conditions.[11]
It's also important to consider the stability of the boronic acid itself. Those with strong electron-withdrawing groups can be more susceptible to a common side reaction known as protodeboronation , where the carbon-boron bond is cleaved by a proton source, leading to reduced yields.[7][9]
Steric congestion around the boron center can significantly impede the reaction.[9] Bulky ortho-substituents on an aryl boronic acid can hinder the approach of the palladium complex, slowing down the formation of the necessary intermediate for transmetalation.[12] This effect is particularly pronounced with highly substituted or sterically demanding coupling partners.[12]
This principle also extends to alkylboronic acids. While primary alkylboronic acids are generally effective coupling partners, secondary and tertiary alkylboronates pose a greater challenge due to increased steric bulk and the competing side reaction of β-hydride elimination.[13][14]
While boronic acids are the archetypal coupling partners, their corresponding esters, such as pinacol esters, are widely used due to their enhanced stability, ease of handling, and amenability to chromatographic purification.[7][15]
-
Reactivity: Generally, boronic acids are considered more reactive than their ester counterparts.[8][16]
-
Kinetic Nuances: However, detailed kinetic studies have revealed a more complex picture. Certain boronic esters, such as those derived from catechol or ethylene glycol, can exhibit significantly enhanced reaction rates compared to both the parent boronic acid and the more sterically hindered pinacol esters.[9][13] This is attributed to the electronic properties of the diol backbone, which can influence the Lewis acidity of the boron atom and the stability of pre-transmetalation intermediates.[9][10] It has been shown that boronic esters can undergo transmetalation directly without prior hydrolysis to the boronic acid.[9][10][17][18][19]
The choice between a boronic acid and a boronic ester is therefore a trade-off between reactivity and stability, and the optimal choice is highly dependent on the specific substrates and desired reaction conditions.
Table 1: Comparative Summary of Boronic Acid Reactivity
| Boronic Acid Type | Key Feature | General Effect on Reaction Rate | Mechanistic Rationale | Common Issues |
| Aryl-B(OH)₂ with EDG | Increased electron density | Tends to increase | Enhanced nucleophilicity of the ipso-carbon accelerates transmetalation.[11] | |
| Aryl-B(OH)₂ with EWG | Decreased electron density | Tends to decrease | Reduced nucleophilicity of the ipso-carbon slows transmetalation.[9] | Prone to protodeboronation.[9] |
| Sterically Hindered Aryl-B(OH)₂ | Bulky ortho-substituents | Tends to decrease | Steric clash impedes the approach of the palladium complex.[12] | May require specialized ligands and conditions. |
| Pinacol Boronic Esters | Sterically bulky ester | Generally slower than boronic acids | Steric hindrance around the boron atom.[9] | Can be sluggish to react. |
| Catechol/Glycol Boronic Esters | Less hindered, electron-rich diol | Can be significantly faster | Favorable electronic properties of the diol backbone enhance reactivity.[9][13] | May be more susceptible to hydrolysis. |
| Potassium Trifluoroborates (R-BF₃K) | Increased stability | Variable, often require specific activation | Highly stable; the active boronic acid is generated in situ.[15] | Slower reaction onset. |
| MIDA Boronates | Protected boronic acid | Inert until deprotected | The MIDA ligand protects the boron, preventing reaction until cleavage.[15][20] | Requires a separate deprotection step. |
Experimental Protocol: A Kinetic Comparison of Phenylboronic Acid and its Pinacol Ester
To translate these principles into practice, this section outlines a robust, self-validating protocol for comparing the reaction kinetics of two different boronic acids in a model Suzuki-Miyaura coupling. The causality behind each step is explained to provide a framework for adaptation to other systems.
Objective: To determine and compare the initial reaction rates of the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid versus phenylboronic acid pinacol ester.
-
4-bromoacetophenone (Aryl halide)
-
Phenylboronic acid
-
Phenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂) (Pre-catalyst)
-
Triphenylphosphine (PPh₃) (Ligand)
-
Potassium carbonate (K₂CO₃) (Base)
-
Dioxane (Solvent)
-
Dodecane (Internal standard for GC analysis)
-
Deionized water
Rationale for Choices:
-
Substrates: 4-bromoacetophenone is chosen for its ease of monitoring by Gas Chromatography (GC) due to its carbonyl group.
-
Catalyst System: Pd(OAc)₂/PPh₃ is a classic, well-understood catalyst system suitable for this transformation.
-
Base and Solvent: K₂CO₃ in a dioxane/water mixture is a standard and effective condition for Suzuki-Miyaura couplings.[21]
-
Internal Standard: Dodecane is a non-reactive hydrocarbon with a distinct retention time in GC, allowing for accurate quantification of reactants and products.
Diagram: Kinetic Experiment Workflow
Caption: Workflow for the comparative kinetic analysis experiment.
-
Preparation of Stock Solutions:
-
Solution A (Substrate): In a 25 mL volumetric flask, dissolve 4-bromoacetophenone (1.0 mmol) and dodecane (1.0 mmol) in dioxane. Dilute to the mark.
-
Solution B (Catalyst): In a 10 mL volumetric flask, dissolve Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in dioxane. Dilute to the mark. This solution should be prepared fresh.
-
Solution C (Base): In a 25 mL volumetric flask, dissolve K₂CO₃ (3.0 mmol) in deionized water. Dilute to the mark.
-
-
Reaction Setup:
-
Prepare two identical reaction vials equipped with stir bars.
-
To each vial, add 5.0 mL of Solution A and 5.0 mL of Solution C.
-
Place the vials in a pre-heated reaction block set to 80 °C and allow the contents to equilibrate for 10 minutes with stirring.
-
-
Initiation and Monitoring:
-
To Vial 1 , add phenylboronic acid (1.2 mmol).
-
To Vial 2 , add phenylboronic acid pinacol ester (1.2 mmol).
-
To initiate both reactions simultaneously (as closely as possible), add 1.0 mL of Solution B to each vial. This is t = 0 .
-
At specified time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a ~100 µL aliquot from each reaction mixture.
-
Immediately quench each aliquot in a vial containing 1 mL of diethyl ether and 1 mL of water. Shake vigorously.
-
-
Analysis:
-
Analyze the organic layer of each quenched aliquot by Gas Chromatography with a Flame Ionization Detector (GC-FID).
-
Using the internal standard (dodecane), calculate the concentration of the product (4-acetylbiphenyl) at each time point.
-
Plot the concentration of 4-acetylbiphenyl versus time for each reaction.
-
The initial reaction rate is determined from the slope of the initial linear portion of this plot.
-
Self-Validation and Trustworthiness: This protocol is designed to be self-validating. By running the two reactions in parallel under identical conditions, any variations in temperature, stirring, or reagent concentrations will affect both setups equally, ensuring that the observed differences in reaction rates are attributable solely to the difference between the boronic acid and its pinacol ester. The use of an internal standard corrects for any variations in injection volume during GC analysis, ensuring the integrity of the quantitative data. For more advanced studies, techniques like in-situ monitoring via NMR or HPLC can provide even higher-density data.[22][23]
Conclusion: From Kinetics to Synthetic Strategy
The choice of a boronic acid is a critical parameter in the design of any Suzuki-Miyaura coupling. A thorough understanding of the kinetic implications of electronic and steric effects, as well as the nuances between free boronic acids and their various ester derivatives, allows the modern chemist to move from trial-and-error optimization to rational design. Electron-donating groups generally accelerate the reaction, while steric hindrance presents a kinetic barrier. Boronic esters offer stability but may exhibit different kinetic profiles depending on their structure. By applying the principles and experimental methodologies outlined in this guide, researchers can select the optimal boron reagent to achieve their synthetic goals with greater efficiency, predictability, and success.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemisty LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Zahrt, A. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4409–4419. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki–Miyaura reaction. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2066), 20150221. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in the 21st century: a mechanistic evaluation. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Adineh, M., et al. (2024). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. National Institutes of Health. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
Zahrt, A. F., et al. (2019). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]
-
Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. [Link]
-
Zahrt, A. F., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. [Link]
-
Mushtaq, I., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 58. [Link]
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PNAS. (2021). Boronic acid with high oxidative stability and utility in biological contexts. [Link]
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PubMed. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. [Link]
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Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]
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ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. [Link]
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PMC - NIH. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. [Link]
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FULIR. (n.d.). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
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ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]
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ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
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UBC Theses and Dissertations. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
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ResearchGate. (2018). (PDF) Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of 4-Benzyloxy-2-methoxyphenylboronic acid
For researchers and professionals in drug development, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the efficacy and safety of the final active pharmaceutical ingredient (API) are built. 4-Benzyloxy-2-methoxyphenylboronic acid is a key building block in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures.[1] However, the inherent chemical nature of boronic acids presents unique analytical hurdles. This guide provides an in-depth, comparative analysis of the primary analytical techniques used to assess the purity of this vital reagent, grounded in experimental data and field-proven insights. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for robust and reliable purity determination.
The Analytical Challenge: Understanding Boronic Acid Behavior
Boronic acids are Lewis acids that exist in a dynamic equilibrium with their cyclic anhydride trimers, known as boroxines .[2] This dehydration reaction is often thermally induced and can occur in the solid state or in solution, representing a primary source of heterogeneity in a sample.[2] Furthermore, their polarity and potential for hydrolysis from precursor boronate esters introduce additional complexities for chromatographic separation.[3] A comprehensive purity assessment, therefore, must not only quantify the primary analyte but also identify and quantify these critical process-related impurities.
Comparative Analysis of Core Purity Assessment Techniques
No single technique can provide a complete purity profile. A multi-pronged approach, leveraging the orthogonal strengths of chromatography and spectroscopy, is essential. We will compare High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC, particularly in its reverse-phase (RP-HPLC) modality, is indispensable for separating the target compound from non-volatile impurities and closely related structural analogues. Its quantitative accuracy makes it the gold standard for purity assays.
-
Expertise & Experience: The primary challenge in RP-HPLC of boronic acids is achieving good retention and sharp peak shapes due to their polarity.[4] Method development often focuses on optimizing the mobile phase pH and organic modifier. Using a C18 stationary phase with acidic mobile phase modifiers like formic or phosphoric acid generally provides good results by keeping the boronic acid in its neutral, less polar state.[5][6] For hyphenation with mass spectrometry, volatile modifiers like formic acid or ammonium acetate are mandatory.[6][7]
-
Trustworthiness: A well-developed HPLC method demonstrates specificity through baseline resolution of the main peak from all known and potential impurities. Peak purity can be further assessed using a Photodiode Array (PDA) detector, which evaluates the spectral homogeneity across the peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR provides unambiguous structural confirmation and is exceptionally powerful for identifying impurities without the need for reference standards, provided the impurity's structure is known or can be deduced.
-
Expertise & Experience: ¹H NMR spectra of boronic acids can be complicated by the presence of boroxines, which leads to peak broadening or the appearance of multiple sets of signals.[8][9] A common and effective strategy to overcome this is to run the analysis in a deuterated coordinating solvent like methanol-d₄. The solvent breaks up the boroxine anhydride, resulting in sharp, clear signals for the monomeric acid.[9] The labile B-OH protons will exchange with the solvent and typically not be observed.
-
¹¹B NMR is a highly specific technique for this class of compounds. It provides direct insight into the chemical environment of the boron atom, allowing for the clear differentiation between the sp²-hybridized trigonal planar boronic acid (typically δ ≈ 28-30 ppm) and any sp³-hybridized tetrahedral boronate species that might be present.[10][11]
-
Trustworthiness: Purity can be estimated by integrating the signals of the compound against those of a certified internal standard with a known concentration. The presence of unexpected signals in ¹H, ¹³C, or ¹¹B spectra is a direct indicator of impurities.
Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Identification
MS is a powerful tool for detecting trace-level impurities and confirming the molecular weight of the analyte. When coupled with liquid chromatography (LC-MS), it becomes the ultimate tool for impurity profiling.
-
Expertise & Experience: Boronic acids can be challenging to analyze directly by MS due to their propensity to dehydrate in the ion source.[2][12] Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is a preferred technique.[7][13] Operating in negative ion mode often yields a strong deprotonated molecular ion [M-H]⁻, which simplifies spectral interpretation.[7][14] Optimized source conditions are crucial to minimize in-source fragmentation and the formation of adducts or boroxines.[7]
-
Trustworthiness: LC-MS provides orthogonal data to HPLC-UV. An impurity peak observed in the UV chromatogram can be immediately characterized by its mass, providing crucial information for its identification. The high sensitivity of modern mass spectrometers can detect impurities at levels far below the detection limits of UV or NMR.[15]
Data Summary and Technique Comparison
| Technique | Primary Application | Strengths | Limitations | Best For |
| HPLC-UV | Quantitative Purity & Impurity Separation | Excellent quantitation, robust, high throughput.[14][16] | Requires reference standards for impurity identification; may not detect non-chromophoric impurities. | Accurate purity value determination (% area). |
| NMR Spectroscopy | Structural Elucidation & Identification | Absolute structural confirmation; can identify and quantify impurities without standards.[10] | Lower sensitivity than MS; spectra can be complex due to boroxine formation.[8][9] | Unambiguous identification of the main component and structural characterization of impurities. |
| LC-MS | Impurity Identification & Profiling | High sensitivity and selectivity; provides molecular weight information for unknown peaks.[7][13] | Ionization efficiency can vary significantly between compounds, making quantitation complex without standards. | Detecting and identifying trace-level impurities. |
Experimental Protocols
Protocol 1: Quantitative Purity by RP-HPLC-UV
This protocol is designed for high-throughput quantitative analysis.
-
Instrumentation: HPLC or UHPLC system with a PDA/UV detector.
-
Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
7.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of Acetonitrile/Water (1:1 v/v) to create a 1 mg/mL stock solution. Further dilute as necessary.
Protocol 2: Structural Confirmation by NMR Spectroscopy
This protocol is designed to ensure structural identity and identify impurities, including boroxines.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of methanol-d₄. This solvent choice is critical to dissociate the boroxine trimer.[9]
-
¹H NMR Acquisition:
-
Acquire at least 16 scans.
-
Set a spectral width covering -2 to 12 ppm.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
-
¹¹B NMR Sample Preparation: Use the same sample prepared for ¹H NMR.
-
¹¹B NMR Acquisition:
-
Acquire using a proton-decoupled pulse program.
-
Accumulate at least 1024 scans for a good signal-to-noise ratio.[11]
-
Reference the spectrum to an external BF₃•OEt₂ standard (δ 0.0 ppm).
-
Protocol 3: Impurity Profiling by UPLC-ESI-MS
This protocol is optimized for sensitive detection and identification of potential impurities.
-
Instrumentation: A UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Chromatographic Conditions: Use the same column and mobile phases as described in Protocol 1 . This allows for direct correlation of UV and MS data.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode.
-
Acquisition Mode: Full scan from m/z 100-1000.
-
Expected Mass: The expected deprotonated ion [M-H]⁻ for C₁₄H₁₅BO₄ is m/z 273.10.
-
Data Analysis: Extract ion chromatograms for expected masses of potential impurities, such as the corresponding boroxine trimer (dehydrated) or starting materials.
Conclusion and Recommendations
Assessing the purity of this compound requires a carefully selected suite of orthogonal analytical techniques. No single method is sufficient. For routine quality control, a validated RP-HPLC-UV method provides the necessary quantitative rigor. However, for initial batch characterization, method development, and troubleshooting, this must be supplemented with NMR spectroscopy for definitive structural confirmation and LC-MS for sensitive impurity profiling. This integrated approach ensures a comprehensive understanding of the sample's purity, mitigating risks in downstream applications and upholding the highest standards of scientific integrity in drug discovery and development.
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Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011). ACS Publications. Available at: [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link]
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A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods (RSC Publishing). Available at: [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. Available at: [Link]
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Analysis of Boronic Acids Without Chemical Derivatisation. (2010). ResearchGate. Available at: [Link]
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Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
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Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Available at: [Link]
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CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. (n.d.). ResearchGate. Available at: [Link]
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Strategies for the analysis of highly reactive pinacolboronate esters. (2012). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Coupling Alternatives for 4-Benzyloxy-2-methoxyphenylboronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the assembly of complex biaryl structures that form the backbone of countless pharmaceutical agents and advanced materials.[1][2] The reagent 4-Benzyloxy-2-methoxyphenylboronic acid is a valuable building block for introducing a key structural motif found in numerous biologically active molecules. However, reliance on boronic acids, while effective, is not without its challenges. Issues such as protodeboronation, limited bench-top stability, and potential difficulties in purification can compromise reaction efficiency and reproducibility, especially during scale-up.[3]
This guide provides a comprehensive comparison of viable alternative cross-coupling strategies, moving beyond the traditional boronic acid framework. We will delve into more stable organoboron reagents, explore methodologies that replace boron entirely, and examine modern techniques that bypass the need for pre-functionalized organometallic reagents altogether. Each alternative is presented with a critical analysis of its mechanism, performance data, and detailed experimental protocols to empower researchers, scientists, and drug development professionals to select the optimal synthetic route for their specific needs.
The Benchmark: Suzuki-Miyaura Coupling
The palladium-catalyzed coupling of an organoboron species with an organic halide or triflate is the gold standard against which other methods are measured.[4][5] The reaction proceeds through a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Generalized Catalytic Cycle
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. The crucial transmetalation step, where the organic group is transferred from boron to palladium, is facilitated by a base, which activates the boronic acid.[5] The cycle concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Enhanced Stability: Next-Generation Organoboron Reagents
A primary motivation for seeking alternatives is the inherent instability of many boronic acids. Two classes of reagents, organotrifluoroborates and MIDA boronates, address this challenge by effectively "protecting" the reactive C-B bond, thereby increasing stability, shelf-life, and handling convenience.
Potassium Organotrifluoroborates
Potassium organotrifluoroborates are highly stable, crystalline solids that are robustly resistant to air and moisture.[6][7] This stability stems from the tetracoordinate nature of the boron atom, fortified by strong boron-fluorine bonds, which mechanistically inhibits the undesirable side reactions common to trivalent organoboron species.[6][8] In the presence of a base, they slowly hydrolyze in situ to release the corresponding boronic acid for participation in the catalytic cycle, acting as a more reliable and storable precursor.[7]
Key Advantages:
-
Exceptional Stability: Air- and moisture-stable crystalline solids with a long shelf-life.
-
Broad Scope: Effective for aryl, heteroaryl, alkenyl, and alkyl groups.[9]
-
Reduced Homocoupling: Less prone to homocoupling side reactions compared to some boronic acids.[6]
Comparative Performance
| Reagent Type | Stability | Handling | Typical Yield (Model Reaction) | Reference |
| Boronic Acid | Moderate; prone to protodeboronation | Requires inert atmosphere for long-term storage | 37% | [9] |
| Organotrifluoroborate | High; bench-stable solid | Easy to handle in air | 60% | [9] |
Experimental Protocol: Coupling of Potassium (4-(benzyloxy)-2-methoxyphenyl)trifluoroborate with an Aryl Bromide
-
Setup: To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), potassium (4-(benzyloxy)-2-methoxyphenyl)trifluoroborate (1.2 mmol), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%).
-
Solvent and Base: Add toluene (5 mL) and a 2M aqueous solution of K₂CO₃ (2.0 mmol).
-
Degassing: Seal the flask and degas the mixture by purging with argon for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
MIDA Boronate Esters
N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable organoboron reagents.[10] They serve as protected forms of boronic acids that are uniquely stable to a wide range of reaction conditions, including silica gel chromatography. This feature is particularly valuable in multi-step syntheses, allowing for the purification of the boron-containing fragment before the final cross-coupling step. The MIDA group is cleaved under specific mild basic conditions (e.g., aqueous NaOH or K₃PO₄) to slowly release the free boronic acid, which is then consumed in a subsequent cross-coupling reaction.[10][11]
Key Advantages:
-
Chromatography Stable: Allows for purification of the organoboron reagent prior to coupling.
-
Slow Release: The gradual release of the boronic acid can be beneficial for notoriously unstable substrates, minimizing decomposition.[11]
-
Compatibility: Tolerant of a wide array of functional groups and reaction conditions.
Experimental Protocol: Slow-Release Coupling of a MIDA Boronate
-
Setup: In a vial, combine the aryl halide (1.0 mmol), the corresponding MIDA boronate (1.1 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and a suitable ligand (e.g., SPhos, 5 mol%).
-
Solvent and Base: Add a solvent mixture such as THF/H₂O (3:1, 4 mL) followed by powdered K₃PO₄ (3.0 mmol).
-
Reaction: Seal the vial and heat the mixture to 80 °C for 16 hours.
-
Workup and Purification: Cool the reaction, dilute with water and ethyl acetate, and proceed with a standard aqueous workup and chromatographic purification as described previously.
Beyond Boron: Organosilanes in Hiyama-Denmark Coupling
Organosilanes have emerged as practical, low-toxicity alternatives to organoboron and organotin reagents.[12][13] The Hiyama-Denmark coupling utilizes organosilanols or their corresponding silanolate salts as the nucleophilic partner. This approach circumvents the "fluoride problem"—the traditional need for fluoride activators, which can be incompatible with silyl-protecting groups and problematic on a large scale.[12][13][14] Modern protocols use simple Brønsted bases for activation, making the method milder and more functional-group tolerant.[12][13]
Key Advantages:
-
Low Toxicity: Silicon byproducts are generally considered non-toxic and environmentally benign.[15]
-
High Stability: Organosilanols are often stable, easily handled, and can be purified via chromatography.[15]
-
Fluoride-Free Conditions: Modern protocols avoid corrosive and hazardous fluoride sources.[13]
Caption: General workflow for a base-mediated Hiyama-Denmark coupling reaction.
Experimental Protocol: Base-Mediated Hiyama-Denmark Coupling
-
Setup: To a reaction tube, add the aryl halide (1.0 mmol), dimethyl(4-(benzyloxy)-2-methoxyphenyl)silanol (1.2 mmol), Pd(OAc)₂ (2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base: Add THF (4 mL) followed by 1M aqueous NaOH (2.5 mmol).
-
Reaction: Seal the tube and heat to 60 °C for 12 hours.
-
Workup: Upon completion, cool the reaction, and perform a standard aqueous workup using diethyl ether or ethyl acetate.
-
Purification: Dry the organic phase, concentrate, and purify the product by silica gel chromatography.
The Paradigm Shift: Direct C-H Arylation
Direct C-H arylation represents a significant evolution in cross-coupling chemistry, offering a more atom-economical and environmentally benign pathway.[16] This strategy forms a C-C bond by coupling an aryl halide directly with a C-H bond of a coupling partner, thereby eliminating the need to pre-install a metallic or metalloid functional group (like boronic acid or a silanol).[16][17]
While this approach is powerful, its primary challenge is controlling regioselectivity, as many substrates possess multiple C-H bonds that could potentially react.[17] However, for many heterocyclic and electron-rich aromatic systems, inherent electronic and steric factors allow for highly selective functionalization.
Key Advantages:
-
Atom Economy: Avoids the generation of stoichiometric metallic byproducts.
-
Step Reduction: Eliminates the separate synthesis and purification of the organometallic reagent.
-
Greener Synthesis: Reduces waste by avoiding toxic reagents often used in pre-functionalization steps.[16]
Experimental Protocol: Direct C-H Arylation of 1,3-Dimethoxybenzene
-
Setup: In a pressure vessel, combine 4-benzyloxy-1-bromobenzene (1.0 mmol), 1,3-dimethoxybenzene (2.0 mmol), Pd(OAc)₂ (3 mol%), and a suitable ligand (e.g., P(o-tol)₃, 6 mol%).
-
Base and Additive: Add K₂CO₃ (2.0 mmol) as the base and pivalic acid (30 mol%) as a proton shuttle additive.
-
Solvent: Add a high-boiling polar aprotic solvent like DMAc or DMF (4 mL).
-
Reaction: Seal the vessel and heat to 120-140 °C for 24 hours.
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, concentrate, and purify via column chromatography.
Summary and Selection Guide
Choosing the right cross-coupling method depends on a careful evaluation of the specific synthetic challenge, including substrate stability, desired scale, cost, and environmental considerations.
| Method | Nucleophilic Reagent | Key Advantages | Key Limitations | Best For... |
| Suzuki-Miyaura | Boronic Acid | Well-established, vast literature, broad scope.[2] | Reagent instability, potential for side reactions.[3] | Standard, well-behaved substrates; established procedures. |
| Suzuki (Alternative) | Organotrifluoroborate | Highly stable, crystalline, easy to handle.[6][18] | Requires in situ hydrolysis; slightly higher cost. | Unstable boronic acid analogues; large-scale synthesis. |
| Suzuki (Alternative) | MIDA Boronate | Chromatography-stable, slow-release capability.[10][11] | Requires specific deprotection step; two-part reagent. | Multi-step synthesis; substrates prone to decomposition. |
| Hiyama-Denmark | Organosilanol | Low toxicity, stable reagents, mild conditions.[12][15] | Can be slower than Suzuki; silanol synthesis required. | Green chemistry initiatives; avoiding boron/tin reagents. |
| Direct C-H Arylation | Unfunctionalized Arene | High atom economy, fewer synthetic steps.[16] | Regioselectivity challenges, often harsh conditions.[17][19] | Simple, electron-rich substrates; optimizing for atom economy. |
Conclusion
While the Suzuki-Miyaura coupling with this compound remains a powerful and widely used transformation, the field of cross-coupling has evolved to offer a suite of robust alternatives. For researchers facing challenges with stability and reproducibility, potassium organotrifluoroborates and MIDA boronates provide superior handling and performance within the organoboron family. For those seeking to move away from boron entirely, organosilanes offer a stable, non-toxic, and increasingly practical option. Finally, direct C-H arylation presents a forward-looking, atom-economical strategy that, for the right substrates, can significantly streamline synthetic routes. By understanding the distinct advantages and operational nuances of each method, scientists can make more informed decisions, leading to more efficient, reliable, and sustainable chemical synthesis.
References
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Molander, G. A., & Figueroa, R. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 8998-9000. [Link]
-
Denmark, S. E., & Sweis, R. F. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Accounts of Chemical Research, 41(11), 1531-1542. [Link]
-
Vedejs, E., & Gravel, M. (2005). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 70(1), 181-187. [Link]
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Lee, J. Y., & Miller, S. J. (2021). Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles. Journal of the American Chemical Society, 143(33), 13036-13042. [Link]
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Gelest, Inc. (n.d.). Organosilane Cross-Coupling Reagents. Gelest Technical Library. [Link]
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Denmark, S. E., & Sweis, R. F. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Illinois Experts. [Link]
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Wikipedia. (n.d.). Organotrifluoroborate. [Link]
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Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Sci-Hub. [Link]
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Denmark, S. E., & Sweis, R. F. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Sci-Hub. [Link]
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Barrios-Landeros, F., & Hartwig, J. F. (2019). Selected recent applications of the Buchwald–Hartwig amination in basic research. ResearchGate. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Al-Zoubi, R. M., & Hall, D. G. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(23), 9255-9281. [Link]
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
- Gillis, E. P., & Burke, M. D. (2009). Slow release of organoboronic acids in cross-coupling reactions.
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
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He, Z., & Zhang, W. (2016). Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers. Journal of Materials Chemistry A, 4(29), 11210-11227. [Link]
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Van der Veken, P., et al. (2020). Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. Molecules, 25(21), 5092. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI Blog. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 15(14), 3782-3785. [Link]
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Shang, R., et al. (2017). Scope and limitations of Suzuki-Miyaura coupling with other (hetero)aryl esters. ResearchGate. [Link]
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Bellina, F., & Rossi, R. (2012). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. Molecules, 17(12), 14751-14767. [Link]
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Bellina, F., & Rossi, R. (2010). Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. Chemical Reviews, 110(2), 1082-1146. [Link]
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Stanforth, S. P. (2005). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Tetrahedron, 61(11), 2871-2878. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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da Silva, A. B., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
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Wanner, B., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(20), 14237-14241. [Link]
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A Comparative Spectroscopic Guide to Biaryl Compounds Synthesized with 4-Benzyloxy-2-methoxyphenylboronic Acid and its Analogs
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The choice of boronic acid is paramount, as it dictates not only the reaction's efficiency but also the physicochemical properties of the resulting biaryl products. This guide provides an in-depth technical comparison of spectroscopic data for compounds synthesized using 4-Benzyloxy-2-methoxyphenylboronic acid and its simpler analog, 4-methoxyphenylboronic acid. By presenting supporting experimental data, this document aims to elucidate the influence of the benzyloxy and 2-methoxy substituents on the spectroscopic signatures of the resulting biphenyl derivatives, thereby aiding in structural characterization and method development.
Introduction to the Reagents
This compound is a versatile building block in organic synthesis, offering a unique combination of a bulky, UV-active benzyloxy protecting group and an electron-donating methoxy group at the ortho position. This substitution pattern can influence the dihedral angle of the resulting biaryl system and impact its electronic properties.
4-Methoxyphenylboronic acid , a more common and sterically less hindered reagent, serves as an excellent comparator. Its derivatives provide a baseline for understanding the fundamental spectroscopic characteristics of methoxy-substituted biphenyls, allowing for a clearer discernment of the effects imparted by the additional benzyloxy and 2-methoxy functionalities.
Comparative Spectroscopic Data Analysis
The following sections present a detailed comparison of the spectroscopic data for representative compounds synthesized from these two boronic acids. The data has been compiled from various cited sources and is presented to highlight key differences and similarities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectral Data Comparison
| Feature | Product from this compound Derivative | Product from 4-Methoxyphenylboronic acid |
| Product Name | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | 4-Methoxybiphenyl |
| Structure | ||
| -OCH₃ Protons | Not applicable for this specific derivative, but for a 2-methoxy substituted biphenyl, a singlet would be expected around δ 3.8 ppm. | A sharp singlet for the methoxy protons is typically observed around δ 3.85 ppm.[1] |
| -OCH₂-Ph Protons | A characteristic singlet for the benzylic methylene protons is expected in the range of δ 5.0-5.2 ppm. | Not Applicable |
| Aromatic Protons | Complex multiplets are observed in the aromatic region (δ 7.0-8.2 ppm), corresponding to the protons of the two phenyl rings and the benzyl group. | Aromatic protons typically appear in the range of δ 6.9-7.6 ppm. The protons on the methoxy-substituted ring are often shifted slightly upfield compared to the unsubstituted ring.[1] |
¹³C NMR Spectral Data Comparison
| Feature | Product from this compound Derivative | Product from 4-Methoxyphenylboronic acid |
| Product Name | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | 4-Methoxybiphenyl |
| -OCH₃ Carbon | Not applicable for this specific derivative, but a signal for a 2-methoxy carbon would be expected around δ 55-56 ppm. | The methoxy carbon signal is typically found around δ 55.5 ppm.[1] |
| -OCH₂-Ph Carbon | The benzylic methylene carbon signal is expected around δ 70 ppm. | Not Applicable |
| Aromatic C-O | The carbon attached to the benzyloxy group is expected in the range of δ 157-160 ppm. | The carbon attached to the methoxy group typically resonates around δ 159-160 ppm.[1] |
| Aromatic Carbons | A complex set of signals for the aromatic carbons of the biphenyl and benzyl groups are observed, typically between δ 115-145 ppm. | Aromatic carbon signals are generally observed in the δ 114-141 ppm range.[1] |
| C=O Carbon | The carboxylic acid carbonyl carbon would resonate in the region of δ 165-175 ppm. | Not Applicable |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
IR Spectral Data Comparison
| Vibrational Assignment | Product from this compound Derivative | Product from 4-Methoxyphenylboronic acid |
| Product Name | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | 4-Methoxybiphenyl |
| Aromatic C-H Stretch | 3100-3000 cm⁻¹ (Medium-Weak) | 3100-3000 cm⁻¹ (Medium-Weak) |
| Aliphatic C-H Stretch (-CH₂-) | 2950-2850 cm⁻¹ (Medium-Weak) | Not Applicable |
| Aromatic C=C Ring Stretch | 1600-1400 cm⁻¹ (Strong-Medium) | 1600-1450 cm⁻¹ (Strong-Medium) |
| Aryl-O Stretch (asymmetric) | ~1250 cm⁻¹ (Strong) | ~1245 cm⁻¹ (Strong) |
| Aryl-O Stretch (symmetric) | ~1050-1000 cm⁻¹ (Medium) | ~1030 cm⁻¹ (Medium) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (Broad) | Not Applicable |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ (Strong) | Not Applicable |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Mass Spectrometry Data Comparison
| Feature | Product from this compound Derivative | Product from 4-Methoxyphenylboronic acid |
| Product Name | 4'-(Benzyloxy)-[1,1'-biphenyl]-3-carboxylic acid | 4-Methoxybiphenyl |
| Molecular Ion [M]⁺ | Expected at m/z 318 for C₂₀H₁₆O₃ | Observed at m/z 184 |
| Base Peak | Often the tropylium ion at m/z 91 due to the benzyl group. | Typically the molecular ion at m/z 184. |
| Key Fragments | Fragments corresponding to the loss of the benzyl group ([M-91]⁺), the carboxyl group ([M-45]⁺), and cleavage of the ether linkage are expected. | A significant fragment at m/z 169 corresponding to the loss of a methyl group ([M-15]⁺) is characteristic. |
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol is a generalized procedure and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (e.g., this compound or 4-methoxyphenylboronic acid) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Reaction Setup:
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Benzyloxy-2-methoxyphenylboronic acid
As researchers and drug development professionals, our work with specialized reagents like 4-Benzyloxy-2-methoxyphenylboronic acid is fundamental to innovation. However, our responsibility extends beyond the successful synthesis or assay; it encompasses the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide is structured from field-proven experience to provide a robust, logical framework for managing waste streams associated with this compound. The core principle is simple: all waste generated from this compound must be treated as hazardous chemical waste. Adherence to these protocols is not merely about regulatory compliance—it is a foundational aspect of laboratory safety and environmental stewardship.
Part 1: Hazard Profile and Risk Assessment
Before handling any disposal procedure, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for this compound may vary by supplier, data from closely related phenylboronic acid analogs provide a reliable basis for risk assessment. These compounds are consistently classified as irritants and potentially harmful if ingested. The causality behind our stringent disposal protocols is directly linked to these inherent hazards.
Table 1: Hazard Classification for Analogous Phenylboronic Acids
| Hazard Classification | GHS Code | Description |
|---|---|---|
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3][4] |
This data dictates that under no circumstances should this chemical or its contaminated materials be discarded in common trash or flushed down the drain.[2][5][6] Such actions pose a direct risk to personnel and the environment.
Part 2: Preparatory Steps for Safe Disposal
Proper disposal begins before the waste is even generated. The following preparatory steps create a self-validating system that minimizes risk.
Personal Protective Equipment (PPE)
All waste handling and disposal operations must be conducted in a well-ventilated area, preferably a certified chemical fume hood, while wearing the appropriate PPE.[7]
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against accidental splashes, which could cause serious eye irritation.[6][7]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any defects before use.[6][7]
-
Body Protection: A fully-fastened laboratory coat is required to protect against skin contact.[7]
-
Respiratory Protection: If there is a potential for aerosolization or dust formation, a NIOSH/MSHA-approved respirator should be used.[7]
Waste Container Selection and Labeling
The integrity of your waste management system depends on the proper selection and labeling of accumulation containers.
-
Compatibility: Use only containers made of materials compatible with boronic acids and any solvents used in the waste stream. For example, acids should not be stored in metal containers.[8] High-density polyethylene (HDPE) containers are generally a safe choice.
-
Segregation: Maintain separate, dedicated waste containers for solid and liquid waste streams.[7] Never mix incompatible waste types. The primary incompatibility for this compound is strong oxidizing agents.[4]
-
Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant").[9]
-
Containment: Keep waste containers closed with a secure, tight-fitting lid at all times, except when adding waste.[9] Store containers in a designated satellite accumulation area with secondary containment to prevent spills.[9]
Part 3: Step-by-Step Disposal Protocols
Follow these distinct procedures for each type of waste generated.
Protocol 1: Disposal of Unused or Expired Solid Reagent
Solid this compound must be disposed of in its original container or transferred to a designated solid hazardous waste container.[10]
-
Ensure the container is securely sealed.
-
Place the sealed container in the satellite accumulation area designated for solid chemical waste.
-
Do not combine with other solid wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Protocol 2: Disposal of Contaminated Solid Waste
This category includes items such as contaminated gloves, weighing papers, pipette tips, and bench paper.
-
Collect all contaminated solid materials at the point of generation.
-
Place them into a designated solid hazardous waste container, which should be lined with a durable plastic bag.[7]
-
Seal the container when not in use and store it in the designated satellite accumulation area.
Protocol 3: Disposal of Liquid Waste
This stream includes reaction mixtures, solutions containing the boronic acid, and solvent rinsates from glassware decontamination.
-
Collect all liquid waste containing this compound in a dedicated, properly labeled liquid hazardous waste container.[7]
-
Ensure the container is made of a compatible material and has a secure, screw-top cap.[9]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[8]
-
Store the container in the liquid hazardous waste satellite accumulation area, within secondary containment.
Protocol 4: Decontamination of Empty Containers
Empty reagent bottles are not truly empty and must be decontaminated before disposal to prevent environmental contamination.
-
Initial Rinse: In a fume hood, rinse the empty container three times with a small amount of a suitable solvent (e.g., acetone or ethanol).[11][12] Crucially, the first rinsate must be collected and disposed of as liquid hazardous waste as it will contain the highest concentration of chemical residue.[7][13]
-
Subsequent Rinses: The second and third rinsates should also be collected as hazardous waste.
-
Final Disposal: After triple-rinsing and air-drying, obliterate or deface the original label on the container.[12] It may then be disposed of in the appropriate solid waste stream (e.g., broken glass box) or recycled, strictly following your institution's EHS guidelines.[11][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for segregating and managing waste streams associated with this compound.
Caption: Waste Disposal Decision Workflow.
Part 4: Emergency Procedures - Spill Management
In the event of a small spill of solid this compound:
-
Ensure the area is well-ventilated and restrict access.
-
Wearing full PPE, gently sweep or vacuum the material to avoid generating dust.[1][10]
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal as solid hazardous waste.[10]
-
Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
Ultimately, the final disposal of all collected hazardous waste must be conducted through a licensed and approved waste disposal contractor, in accordance with all local, state, and federal regulations.[4][14][15]
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Chemical Waste Disposal Guidelines. Emory University. [Link]
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Hazardous Waste Disposal Guide. (2023). Northwestern University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency. [Link]
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Boric Acid. Occupational Safety and Health Administration (OSHA). [Link]
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How To Safely Dispose of Boric Acid. Lab Alley. [Link]
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Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. [Link]
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(2-Methylpropyl)boronic acid, 98% Material Safety Data Sheet. Cole-Parmer. [Link]
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Safety Data Sheet OSHA Hazard Communication Standard. (2015). Greenbook. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 4-Benzyloxy-2-methoxyphenylboronic acid
As a Senior Application Scientist, my primary goal is to empower you, my fellow researchers, to conduct your work not only with groundbreaking efficacy but with the highest commitment to safety. This guide moves beyond a simple checklist, offering a deep, procedural, and logical framework for the safe handling of 4-Benzyloxy-2-methoxyphenylboronic acid. Our philosophy is that a protocol is only as strong as the understanding behind it. By explaining the causality behind each safety measure, we build a culture of proactive risk mitigation that becomes second nature in the laboratory.
Hazard Profile: Understanding the Adversary
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive analysis of analogous boronic acid compounds provides a consistent and reliable hazard profile.[1] This class of reagents demands respect due to its potential physiological effects upon exposure. The primary risks are well-documented and should be the foundation of your safety protocol.
Boronic acids are generally classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[1][2][3][4]
-
Respiratory Irritation (H335): Inhalation of dust may cause irritation to the respiratory tract.[1][2][3][4]
-
Acute Oral Toxicity (H302): Some analogues are classified as harmful if swallowed.[1][5][6]
These hazards underscore the critical importance of preventing the compound from coming into contact with your body. The primary routes of exposure you must guard against are inhalation of the powder, direct skin and eye contact, and accidental ingestion.
| Hazard Classification | GHS Hazard Statement | Description of Risk |
| Skin Irritation | H315: Causes skin irritation | Direct contact can lead to redness, itching, and inflammation. |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can cause significant discomfort, redness, and potential damage.[6][7] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhaling airborne dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][6][7] |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion can lead to systemic health issues.[5][6] |
The Core Defense: A Multi-Layered PPE Strategy
Your Personal Protective Equipment (PPE) is your last and most personal line of defense. It must be selected and used correctly, in conjunction with engineering controls like a chemical fume hood.[8]
Eye and Face Protection: An Absolute Mandate
Standard safety glasses are insufficient. The fine, dusty nature of many boronic acids necessitates the use of chemical splash goggles that form a seal around the eyes.[2][9] This is critical to prevent airborne particulates from entering.
-
For high-splash-risk procedures , such as transferring large volumes of solutions or during quenching of a reaction, supplement your goggles with a full-face shield .[10] The face shield protects the rest of your face from splashes and should always be worn over, not in place of, chemical goggles.
Skin and Body Protection: Your Personal Armor
-
Laboratory Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory.[8][11] It should be kept fully buttoned to provide a continuous barrier.
-
Gloves: Nitrile gloves are an excellent and widely recommended choice for general chemical handling, offering protection against a variety of solvents, acids, and bases.[8][9][11]
-
The Double-Gloving Technique: For tasks with higher risk, such as weighing out large quantities of the solid or handling concentrated solutions, wearing two pairs of nitrile gloves is a prudent measure. This provides a critical safety buffer in case the outer glove is compromised.
-
Glove Integrity: Always inspect gloves for tears or pinholes before use.[7] Remove and replace them immediately if you suspect any contamination. Remember to remove gloves using a technique that avoids touching the outer surface with your bare skin.[10]
-
-
Apparel: Always wear long pants and fully enclosed, chemical-resistant shoes.[12] Perforated shoes or sandals offer no protection and are not permitted in a laboratory setting.[12]
Respiratory Protection: Guarding Your Airways
Engineering controls, specifically a certified chemical fume hood, are the primary method for preventing respiratory exposure.[2][8] All handling of solid this compound that could generate dust must be performed inside a fume hood.
Respiratory protection may be required in specific situations:
-
Weighing Large Quantities: When handling bulk powder, even within a fume hood, a NIOSH-approved respirator may be necessary to control exposure.[9]
-
Spill Cleanup: During the cleanup of a significant spill, particularly of the solid material, respiratory protection is essential.
-
Inadequate Ventilation: If engineering controls are not available or are malfunctioning, do not proceed. If a procedure absolutely must be done without a fume hood (a rare and highly discouraged event), a full respiratory protection program is mandatory.
Any use of a respirator requires enrollment in your institution's respiratory protection program, which includes professional fit-testing and training.[11]
Operational Plans: PPE in Practice
Theoretical knowledge must be translated into flawless execution. The following protocols and diagrams are designed to make the selection and use of PPE a self-validating and intuitive process.
PPE Selection Workflow
This decision tree illustrates the logical process for selecting the appropriate level of PPE based on the specific task you are performing with this compound.
Caption: PPE selection workflow for handling this compound.
Step-by-Step Protocol: Donning and Doffing PPE
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Goggles/Face Shield: Put on your chemical splash goggles. If required, place the face shield over the goggles.
-
Gloves: Put on your inner pair of gloves (if double-gloving), followed by the outer pair, ensuring the cuffs of the gloves go over the cuffs of your lab coat.
Doffing (Taking Off) Sequence:
-
Outer Gloves (if used): Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated chemical waste container.
-
Lab Coat: Unbutton your lab coat. Remove it by folding it inward on itself, avoiding contact with the potentially contaminated exterior. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Face Shield/Goggles: Remove your face shield (if used), followed by your goggles, handling them by the strap.
-
Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with your bare hands.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Scenario-Based PPE Requirements
| Laboratory Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Inventory/Storage | Safety Glasses | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing Solid (in Fume Hood) | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Recommended (N95 minimum) |
| Preparing a Solution | Chemical Goggles | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Running Reaction/Transfer | Chemical Goggles, Face Shield | Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Small Spill Cleanup (<5g) | Chemical Goggles | Double Nitrile Gloves | Lab Coat | Recommended (N95 minimum) |
| Waste Disposal (Container Handling) | Chemical Goggles | Nitrile Gloves | Lab Coat | Not typically required |
Contingency and Disposal: Completing the Safety Cycle
Spill Management
In the event of a spill, your first priority is personal safety.
-
Alert others in the lab and evacuate the immediate area if the spill is large or outside of a fume hood.[13]
-
Ensure you are wearing the appropriate PPE before attempting any cleanup.[2][8] For a solid spill, this includes respiratory protection to avoid inhaling dust.
-
Use a chemical spill kit to absorb or contain the material. Avoid dry sweeping, which can generate dust. Place all contaminated materials into a sealed, labeled hazardous waste container.[8]
PPE and Chemical Waste Disposal
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: This includes contaminated gloves, weigh paper, and absorbent pads from spill cleanups. Place these items in a designated, sealed, and clearly labeled solid hazardous waste container.[1][14]
-
Liquid Waste: Collect all solutions containing the boronic acid in a compatible, sealed, and labeled liquid hazardous waste container.
-
Disposal Regulations: Never dispose of boronic acid waste down the drain unless explicitly permitted by your institution and local wastewater authorities, which is rare.[13][14][15] All chemical waste must be disposed of through your institution's certified hazardous waste management program.[16]
By integrating this comprehensive PPE strategy into your daily workflow, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
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Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. Retrieved from [Link]
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IsoLab. (n.d.). Boric Acid - Standard Operating Procedure. Retrieved from [Link]
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Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Retrieved from [Link]
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Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]
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Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
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Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). (4-Methoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
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- 5. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
